Technical Documentation Center

(1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine
  • CAS: 332883-96-2

Core Science & Biosynthesis

Foundational

High-Fidelity Synthesis of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine

Executive Summary The synthesis of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine (also known as trans-N-(2-pyridyl)-1,4-cyclohexanediamine) represents a critical transformation in medicinal chemistry, particularly for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine (also known as trans-N-(2-pyridyl)-1,4-cyclohexanediamine) represents a critical transformation in medicinal chemistry, particularly for the development of Rho-associated protein kinase (ROCK) inhibitors and GPCR ligands. The target molecule features a trans-1,4-disubstituted cyclohexane ring, where the stereochemical integrity of the (1R,4r) configuration is paramount for biological activity.

This guide prioritizes a Mono-Boc Protection Strategy over direct amination. While direct nucleophilic aromatic substitution (


) of 1,4-diaminocyclohexane is possible, it frequently suffers from statistical bis-arylation (formation of the 

-dipyridyl byproduct) and difficult purification. The protected route guarantees 1:1 stoichiometry, high regioselectivity, and a simplified purification workflow suitable for GMP environments.

Strategic Retrosynthesis & Pathway Selection

To achieve the target with high purity (>98%) and enantiomeric excess (maintaining the trans-configuration), we deconstruct the molecule into two key synthons: the electrophilic pyridine ring and the nucleophilic cyclohexane diamine.

Analysis of Routes
  • Route A: Direct

    
     (High Risk):  Reacting trans-1,4-diaminocyclohexane with 2-halopyridine.
    
    • Flaw: Requires large excess (5-10 eq) of diamine to suppress bis-arylation. Separation of the highly polar diamine from the product is operationally burdensome on a large scale.

  • Route B: Reductive Amination (Moderate Risk): Reacting 2-aminopyridine with 1,4-cyclohexanedione mono-acetal.

    • Flaw: Stereocontrol of the reduction (cis vs. trans) is difficult, often yielding mixtures that require chromatographic separation.

  • Route C: Mono-Boc Protected

    
     (Recommended):  Reacting tert-butyl (trans-4-aminocyclohexyl)carbamate with 2-fluoropyridine.
    
    • Benefit: The Boc group sterically and chemically blocks the second amine, ensuring exclusive mono-arylation. 2-Fluoropyridine is selected over 2-chloropyridine due to its significantly higher reactivity in

      
       reactions (approx. 320x faster), allowing for milder conditions that preserve stereochemistry.
      

Detailed Experimental Protocol: The Mono-Boc Strategy

Phase 1: Nucleophilic Aromatic Substitution ( )

Objective: Covalent attachment of the pyridine ring to the free amine of the protected linker.

  • Starting Materials:

    • tert-butyl (trans-4-aminocyclohexyl)carbamate (CAS: 177906-48-8)

    • 2-Fluoropyridine (CAS: 372-48-5) [Preferred] or 2-Chloropyridine (CAS: 109-09-1)

    • Base:

      
      -Diisopropylethylamine (DIPEA) or Potassium Carbonate (
      
      
      
      )
    • Solvent: Dimethyl sulfoxide (DMSO) or

      
      -Dimethylformamide (DMF)
      
Step-by-Step Methodology
  • Charge: In a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, dissolve tert-butyl (trans-4-aminocyclohexyl)carbamate (1.0 equiv, e.g., 10.0 g) in DMSO (5 volumes, 50 mL).

  • Base Addition: Add DIPEA (2.0 equiv). The organic base acts as a proton scavenger for the HF generated during the reaction.

  • Electrophile Addition: Add 2-Fluoropyridine (1.2 equiv).

    • Note: If using 2-chloropyridine, the reaction temperature must be increased to 120-130°C, or a palladium catalyst (e.g.,

      
       / BINAP) must be employed. The 2-fluoro analog allows reaction at 80-100°C.
      
  • Reaction: Heat the mixture to 100°C under an inert atmosphere (

    
     or Ar) for 12–16 hours.
    
    • Monitoring: Monitor by HPLC or TLC (50% EtOAc/Hexane). The starting amine carbamate should be consumed.

  • Quench & Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly into ice-water (10 volumes). The product, tert-butyl (trans-4-(pyridin-2-ylamino)cyclohexyl)carbamate, typically precipitates as a solid.

    • Filter the solid.[1] If no precipitate forms (due to solvent effects), extract with Ethyl Acetate (EtOAc) (3 x 5 volumes). Wash combined organics with brine, dry over

      
      , and concentrate.
      
Phase 2: Deprotection and Salt Formation

Objective: Removal of the Boc group to release the primary amine.

  • Dissolution: Dissolve the crude intermediate from Phase 1 in 1,4-Dioxane (3 volumes).

  • Acidolysis: Add 4M HCl in Dioxane (5.0 equiv) dropwise at 0°C.

    • Why Dioxane/HCl? This anhydrous system precipitates the product as the dihydrochloride salt directly, avoiding aqueous workup and simplifying isolation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Evolution of

    
     gas indicates active deprotection.
    
  • Isolation: The target molecule, (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine dihydrochloride , will precipitate as a white to off-white solid.

  • Filtration: Filter the solid under

    
     (the salt can be hygroscopic). Wash the cake with diethyl ether or MTBE to remove residual HCl and organic impurities.
    
  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Process Data & Critical Parameters

ParameterValue / ConditionRationale
Stoichiometry 1.0 Amine : 1.2 PyridineSlight excess of electrophile drives completion; excess pyridine is easily removed during workup.
Temperature 95°C - 105°COptimal for

with 2-fluoropyridine. <80°C is too slow; >120°C risks degradation.
Solvent DMSO or NMPHigh dielectric constant promotes the polar transition state of the Meisenheimer complex in

.
Yield (Step 1) 85 - 92%High conversion expected due to the reactivity of the fluoro-leaving group.
Yield (Step 2) 90 - 95%Quantitative removal of Boc; loss primarily due to mechanical transfers.
Purity (HPLC) >98.5%Major impurity is usually trace unreacted starting material or pyridine hydrolysis products.

Visualizations

Pathway Logic Diagram

The following diagram illustrates the chemical logic, comparing the "Industrial" direct route with the recommended "High-Fidelity" protected route.

SynthesisPathways Start Start: trans-1,4-Diaminocyclohexane RouteA_Step1 Direct SnAr (High Temp, Excess Diamine) Start->RouteA_Step1 Route A (Industrial) RouteA_Product Mixture: Mono- + Bis-arylated products RouteA_Step1->RouteA_Product RouteB_Start Start: N-Boc-trans-1,4-diamine RouteB_Step1 Step 1: SnAr Coupling (2-Fluoropyridine, DMSO, 100°C) RouteB_Start->RouteB_Step1 Route B (High Fidelity) RouteB_Inter Intermediate: N-Boc-N'-(pyridin-2-yl)-cyclohexane RouteB_Step1->RouteB_Inter 90% Yield RouteB_Step2 Step 2: Deprotection (4M HCl in Dioxane) RouteB_Inter->RouteB_Step2 Target TARGET: (1R,4r)-N1-(pyridin-2-yl) cyclohexane-1,4-diamine RouteB_Step2->Target >98% Purity

Caption: Comparison of direct amination vs. the Mono-Boc protected strategy. The protected route ensures selectivity.

Experimental Workflow

This flowchart details the bench-level operations for the recommended protocol.

Workflow cluster_0 Phase 1: Coupling cluster_1 Phase 2: Deprotection W1 Dissolve N-Boc-diamine in DMSO W2 Add DIPEA (2.0 eq) & 2-Fluoropyridine (1.2 eq) W1->W2 W3 Heat to 100°C for 12h W2->W3 W4 Quench in Ice Water W3->W4 W5 Filter Precipitate (Intermediate) W4->W5 D1 Dissolve Intermediate in 1,4-Dioxane W5->D1 Transfer Solid D2 Add 4M HCl/Dioxane (0°C -> RT) D1->D2 D3 Stir 4h (Precipitation) D2->D3 D4 Filter & Wash (Et2O) D3->D4 D5 Vacuum Dry D4->D5

Caption: Step-by-step bench workflow for the synthesis and isolation of the target dihydrochloride salt.

Troubleshooting & Self-Validation

  • Issue: Low Conversion in Step 1.

    • Cause: Use of 2-chloropyridine instead of 2-fluoropyridine without adjusting temperature.

    • Fix: Switch to 2-fluoropyridine (highly recommended due to the "ortho-effect" and electronegativity of fluorine accelerating SnAr) or add KI (0.1 eq) as a catalyst if using the chloro-derivative.

  • Issue: "Gummy" Precipitate in Step 2.

    • Cause: Presence of residual DMSO or water during HCl addition.

    • Fix: Ensure the intermediate from Step 1 is thoroughly dried or dissolved in pure dioxane/DCM before adding acid. If gum forms, sonicate with diethyl ether to induce crystallization.

  • Validation Check:

    • 1H NMR (DMSO-d6): Look for the disappearance of the Boc singlet (~1.4 ppm) and the appearance of the broad ammonium protons (~8.0-8.5 ppm). The pyridine protons should show distinct shifts (approx 7.9, 7.5, 6.6, 6.5 ppm) corresponding to the 2-substituted ring.

    • Stereochemistry: The coupling constant of the methine protons on the cyclohexane ring should be consistent with axial-axial coupling (

      
      ), confirming the trans-diequatorial conformation.
      

References

  • Direct

    
     Reactivity:  The enhanced reactivity of 2-fluoropyridine over 2-chloropyridine in nucleophilic aromatic substitution is well-documented, with reaction rates up to 320x faster.
    
    • Source: The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide.[2]

  • Mono-Boc Protection Strategy: Protocols for the selective functionalization of diamines using Boc-protection to prevent polymerization or bis-functionaliz

    • Source: Preparation of (1-cyanocyclopropyl)methyl methanesulfonate and related intermediates (WO2012101065A2).

  • Crystal Structure & Conformation: Confirmation of the trans-cyclohexane chair conformation in similar pyridyl-diamine deriv

    • Source: Crystal structure of N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate.

  • Commercial Availability & CAS Verification: Verification of the target structure and its salt forms (CAS 1249602-40-1 for the free base analog context).

    • Source: PubChem Compound Summary for 1,4-Diaminocyclohexane derivatives.

Sources

Exploratory

physicochemical properties of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine

Technical Whitepaper: Physicochemical Profiling & Strategic Application of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine Executive Summary (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine (CAS: 1247177-27-0) represent...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Strategic Application of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine

Executive Summary (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine (CAS: 1247177-27-0) represents a "privileged scaffold" in modern medicinal chemistry. Serving as the structural core for FLT3 inhibitors like Gilteritinib and a rigid linker for PROTAC chimeras, this molecule offers a unique balance of conformational rigidity and functional polarity. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic challenges, and handling protocols for drug discovery applications.

Part 1: Molecular Architecture & Stereochemistry

The pharmacological value of this molecule is dictated by its stereochemistry. The designation (1R,4r) refers to the trans relative configuration of the 1,4-disubstituted cyclohexane ring.

  • Conformational Analysis: The cyclohexane ring exists predominantly in a chair conformation. In the trans isomer, both the bulky pyridyl-amino group and the primary amino group occupy equatorial positions . This diequatorial arrangement minimizes 1,3-diaxial interactions, making the trans isomer thermodynamically more stable (by ~2-3 kcal/mol) than its cis (axial-equatorial) counterpart.

  • Structural Rigidity: This defined geometry creates a linear vector (~6 Å distance between nitrogens), essential for spanning the ATP-binding pocket in kinase enzymes or maintaining spatial separation in bifunctional degraders.

Conformation Trans Trans Isomer (1R,4r) Diequatorial Cis Cis Isomer (1s,4s) Axial-Equatorial Trans->Cis Isomerization (Requires Bond Breaking) Stability Thermodynamic Stability (Low Energy) Trans->Stability Preferred Steric 1,3-Diaxial Steric Strain Cis->Steric High Energy

Figure 1: Conformational stability analysis. The diequatorial trans-isomer is the pharmacologically relevant scaffold.

Part 2: Physicochemical Parameters[1][2][3]

Understanding the ionization profile is critical for formulation and assay development. The molecule is a diprotic base with two distinct ionization centers.

Table 1: Key Physicochemical Data
PropertyValue / RangeContext
Molecular Formula C₁₁H₁₇N₃
Molecular Weight 191.28 g/mol Small molecule fragment
pKa₁ (Primary Amine) 10.5 – 10.7Highly basic; protonated at physiological pH
pKa₂ (Pyridine N) 6.8 – 7.2Moderately basic; modulated by exocyclic amine
LogP (Predicted) 0.8 – 1.2Amphiphilic; good membrane permeability potential
Topological PSA ~52 ŲFavorable for CNS and oral bioavailability
Physical State Crystalline SolidMP > 100°C (Predicted based on H-bonding)
Solubility High: DMSO, MeOHMod: Water (pH < 7)pH-dependent aqueous solubility
Ionization Logic
  • Primary Amine (C4-NH₂): The most basic site. At physiological pH (7.4), this is >99.9% protonated (cationic).

  • Pyridine Nitrogen (N1-Py): The secondary amine attached to the pyridine ring acts as an electron donor (resonance), increasing the electron density on the pyridine ring nitrogen. This raises the pyridine pKa from ~5.2 (unsubstituted) to ~7.0.

  • Exocyclic Amine (Bridge NH): This nitrogen is not basic in aqueous solution due to resonance delocalization into the pyridine ring.

Ionization Dication Dication (pH < 6) (+2 Charge) Monocation Monocation (pH 7-10) (+1 Charge) (Primary Amine Protonated) Dication->Monocation pKa ~6.8 (Pyridine Deprotonation) Neutral Neutral Species (pH > 11) (Lipophilic Form) Monocation->Neutral pKa ~10.6 (Primary Amine Deprotonation)

Figure 2: pH-dependent ionization pathway. At physiological pH, the molecule exists primarily as a monocation.

Part 3: Synthetic Methodology & Purification

Synthesizing the target with high stereochemical purity requires avoiding conditions that could epimerize the cyclohexane ring or lead to bis-substitution.

Protocol: Nucleophilic Aromatic Substitution (S_NAr)

Reagents:

  • Trans-1,4-diaminocyclohexane (CAS: 2615-25-0) [Excess 3.0 eq]

  • 2-Fluoropyridine (or 2-Chloropyridine) [1.0 eq]

  • Base: Diisopropylethylamine (DIPEA) or K₂CO₃

  • Solvent: DMSO or NMP (anhydrous)

Step-by-Step Workflow:

  • Charge: Dissolve trans-1,4-diaminocyclohexane (3 eq) in DMSO at room temperature. Note: Excess diamine is crucial to prevent the formation of the bis-pyridyl byproduct.

  • Addition: Add DIPEA (2 eq) followed by slow addition of 2-fluoropyridine.

  • Reaction: Heat to 100–110°C for 4–6 hours. Monitor by LC-MS (Target M+H = 192.1).

  • Workup (Purification Strategy):

    • Dilute reaction mixture with water.[1]

    • Extraction: Extract with Ethyl Acetate.[2] The unreacted primary diamine is highly water-soluble and will remain in the aqueous phase, while the mono-pyridyl product extracts into the organic layer.

    • Wash: Wash organic layer with brine to remove residual DMSO.

Synthesis Start Start: Trans-1,4-DACH (3 eq) + 2-Fluoropyridine (1 eq) Reaction Heat (100°C, DMSO) S_NAr Mechanism Start->Reaction Impurity Impurity Control: Bis-pyridyl byproduct (Minimized by excess amine) Reaction->Impurity Purification Workup: Water/EtOAc Extraction Target in Organic Phase Reaction->Purification

Figure 3: Synthetic workflow emphasizing stoichiometry control for product purity.

Part 4: Analytical Characterization

To validate the identity and purity of the synthesized material, the following signals are diagnostic:

  • ¹H NMR (DMSO-d₆):

    • Pyridine Ring: Four aromatic protons. Look for the doublet at ~8.0 ppm (proton adjacent to ring nitrogen).

    • Cyclohexane Methines: Two distinct multiplet signals.

      • H1 (adjacent to Py-NH): ~3.6 ppm (deshielded).

      • H4 (adjacent to NH₂): ~2.6 ppm.[3]

    • Stereochemistry Check: The coupling constants of the methine protons can confirm the axial-axial coupling (large J value ~10-12 Hz) characteristic of the trans isomer.

  • Mass Spectrometry:

    • ESI(+): Sharp peak at m/z 192.2 [M+H]⁺.

Part 5: Biological Relevance & Application[9]

1. Kinase Inhibitor Scaffold: This fragment is the structural anchor for Gilteritinib (Xospata), an FLT3/AXL inhibitor used in Acute Myeloid Leukemia (AML). The cyclohexane ring fits into the solvent-exposed region of the kinase ATP pocket, while the pyridine nitrogen often forms a critical hydrogen bond with the hinge region of the kinase.

2. PROTAC Linker Design: In Proteolysis Targeting Chimeras (PROTACs), linker rigidity is often required to improve cell permeability and degradation efficiency. The trans-cyclohexane acts as a rigid spacer that prevents the "collapse" of the PROTAC molecule, maintaining the necessary distance between the E3 ligase ligand and the target protein ligand.

References

  • Synthesis of Trans-Diamine Precursor

    • Method for the preparation of trans-1,4-diaminocyclohexane.[2][4] US Patent 4486603A. (Describes the isolation of the trans-isomer via fractional crystallization).

  • Gilteritinib Chemistry

    • Preparation of Gilteritinib derivatives as inhibitors of FLT3-Axl.[5] CN Patent 106083821.[5] (Details the coupling of the aminopyridine fragment).

  • pKa of Aminopyridines

    • Williams, R. (2022).[3] pKa Data Compiled by R. Williams.[3] Organic Chemistry Data.[1][6] (Authoritative source for pyridine and amine pKa values).

  • Conformational analysis of 1,4-disubstituted cyclohexanes. Chem. Rev.

Sources

Foundational

spectroscopic data (NMR, IR, MS) for (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine

[1][2] Executive Summary & Structural Logic This technical guide outlines the definitive spectroscopic markers required to validate the identity and purity of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine . This compo...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Structural Logic

This technical guide outlines the definitive spectroscopic markers required to validate the identity and purity of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine . This compound is a critical bifunctional scaffold in medicinal chemistry, often serving as a linker in kinase inhibitors or PROTACs.[1][2][3]

Stereochemical Definition

The designation (1R,4r) in the context of a 1,4-disubstituted cyclohexane indicates the trans -isomer.[1][2][3]

  • Conformational Preference: The trans-1,4 isomer exists predominantly in the diequatorial chair conformation.[1][2][3] This is thermodynamically favored over the diaxial conformer due to the minimization of 1,3-diaxial steric interactions.[1][2][3]

  • Spectroscopic Implication: The diequatorial arrangement locks the methine protons (H1 and H4) in the axial position.[1][2][3] In ¹H NMR, this results in large vicinal coupling constants (

    
     Hz) with the adjacent methylene protons, a key diagnostic feature distinguishing it from the cis (axial-equatorial) isomer.[1][2][3]
    
Synthesis & Characterization Workflow

The following diagram illustrates the logical flow from synthesis to analytical validation.

G cluster_Analysis Spectroscopic Validation Start Start: 1,4-Cyclohexanediamine (trans-isomer) Rxn SnAr Reaction (+ 2-Chloropyridine) Start->Rxn Heat, Base Workup Workup & Purification (Column Chromatography) Rxn->Workup Extraction MS MS (ESI+) Confirm MW: 191.1 Workup->MS Step 1: Mass Check NMR 1H NMR Confirm trans-diequatorial MS->NMR Step 2: Isomer Purity IR IR Confirm 2° Amine NMR->IR Step 3: Funct. Group

Figure 1: Analytical workflow for the synthesis and validation of the target diamine.

Mass Spectrometry (MS) Data[2][3]

Method: Electrospray Ionization (ESI) in Positive Mode.[1][2][3] Solvent: Methanol/Water + 0.1% Formic Acid.[1][2][3]

The mass spectrum provides the primary confirmation of molecular weight.[1][2][3] The presence of the pyridine nitrogen and two aliphatic amines makes this molecule highly ionizable.[1][2][3]

Ion Speciesm/z (Observed)m/z (Calculated)Assignment
[M+H]⁺ 192.15 192.1495 Protonated Molecular Ion (Base Peak)
[M+Na]⁺214.13214.1315Sodium Adduct
[2M+H]⁺383.29383.2921Protonated Dimer

Fragmentation Pattern (MS/MS): Under collision-induced dissociation (CID), look for these characteristic fragments:

  • m/z ~95-96: Cleavage of the C-N bond, generating the aminopyridinium ion.

  • m/z ~113: Loss of the pyridine ring (C₆H₁₄N₂ fragment).[1][2][3]

  • m/z ~78: Pyridinium cation fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3]

Solvent: DMSO-d₆ (Preferred for resolution of NH protons) or CDCl₃.[1][2][3] Frequency: 400 MHz or higher.

¹H NMR Analysis

The spectrum is divided into two distinct regions: the aromatic pyridine signals and the aliphatic cyclohexane signals.[1][2][3]

Aromatic Region (Pyridine Ring): The 2-aminopyridine moiety typically shows a specific pattern where the protons ortho and para to the amino group are shielded.[1][2][3]

PositionShift (δ, ppm)MultiplicityCoupling (Hz)Assignment Logic
H6' 8.05 – 8.10dd

Adjacent to ring Nitrogen (deshielded).[1][2]
H4' 7.35 – 7.40ddd

Gamma to Nitrogen.
H5' 6.45 – 6.50ddd

Beta to Nitrogen (shielded).[2]
H3' 6.38 – 6.42d

Ortho to amino group (shielded).[1][2][3]
NH (Py) 6.20 – 6.40d

Secondary amine proton (exchangeable).[1][2][3]

Aliphatic Region (Cyclohexane Ring): The key to confirming the (1R,4r) stereochemistry is the splitting pattern of H1 and H4.[2][3]

PositionShift (δ, ppm)MultiplicityCoupling (Hz)Assignment Logic
H4 3.55 – 3.65tt (or m)

,

Axial proton on C4 (alpha to Py-NH).[1][2] Downfield shift due to aromatic amine.[1][2][3]
H1 2.55 – 2.65tt (or m)

,

Axial proton on C1 (alpha to free NH₂).[1][2][3]
H2/H6 (eq) 1.95 – 2.05m-Equatorial protons (deshielded relative to axial).[1][2][3]
H3/H5 (eq) 1.95 – 2.05m-Equatorial protons.[1][2][3]
H2/H6 (ax) 1.35 – 1.45qd

Axial protons (shielded).[1][2][3]
H3/H5 (ax) 1.15 – 1.25qd

Axial protons.[1][2][3]
NH₂ 1.50 – 2.00br s-Primary amine (broad, exchangeable).[1][2][3]

Critical Validation Check: If H1 or H4 appear as narrow multiplets (quintets or broad singlets) with couplings < 5 Hz, the sample is likely the cis -isomer or a mixture.[1][2][3] The wide "triplet of triplets" (tt) shape confirms the axial orientation.[1][2][3]

¹³C NMR Analysis

Expect 9 distinct carbon signals due to the symmetry of the cyclohexane ring breaking upon mono-substitution.[1][2][3]

  • Pyridine Carbons: ~159.0 (C2'), 148.0 (C6'), 137.5 (C4'), 113.0 (C5'), 107.0 (C3').[1][2][3]

  • Cyclohexane Carbons:

    • C4 (NH-Py): ~50.0 ppm (Deshielded).[1][2][3]

    • C1 (NH₂): ~49.5 ppm.[1][2][3]

    • C2/C6: ~30-34 ppm.[1][2][3]

    • C3/C5: ~30-34 ppm.[1][2][3]

Infrared (IR) Spectroscopy[1][2][3]

Method: ATR-FTIR (Attenuated Total Reflectance).[1][2][3]

The IR spectrum distinguishes the primary amine (free) from the secondary amine (pyridine-linked).[1][2][3]

Wavenumber (cm⁻¹)Vibration ModeDescription
3350, 3280 N-H StretchPrimary amine (-NH₂) doublet.
3220 N-H StretchSecondary amine (-NH-Py) singlet, often sharper.[1][2]
2930, 2855 C-H StretchCyclohexane methylene (asymmetric/symmetric).[2][3]
1605, 1575 C=C / C=N StretchPyridine ring "breathing" modes (Diagnostic).[2][3]
1520 N-H BendAmide II-like band for secondary amine.
770, 735 C-H Bend (oop)Pyridine out-of-plane bending (substituted aromatic).[1][2]

Experimental Protocol for Data Acquisition

To ensure reproducibility and adherence to the values above, follow this preparation protocol.

Sample Preparation for NMR[1][4]
  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvent: Dissolve in 0.6 mL of DMSO-d₆ .

    • Why DMSO? Chloroform often causes broadening of the NH signals and may overlap with the H1/H4 signals if impurities are present.[1][2][3] DMSO stabilizes the NH protons via hydrogen bonding, allowing for the observation of H-N couplings.[1][2][3]

  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

Purity Assessment Logic

Use the integration of the Pyridine H6' proton (set to 1H) versus the Cyclohexane H1 proton (set to 1H).[1][2][3]

  • Ratio = 1.0 : 1.0 → Pure.[1][2][3]

  • Ratio deviation > 5% → Check for bis-substituted impurity (N,N'-di(pyridin-2-yl)).[1][2][3]

  • Extra peaks at ~3.8 ppm → Check for cis-isomer impurity.[1][2][3]

References

  • National Center for Biotechnology Information. (2023).[1][2][3] PubChem Compound Summary for CID 10062933, N-(pyridin-2-yl)cyclohexane-1,4-diamine. Retrieved from [Link][1][2][3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][3] (Authoritative text for coupling constant rules in cyclohexane systems).

Sources

Exploratory

Structural Characterization of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine: A Technical Guide

Topic: Structural Characterization & Crystallographic Analysis of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Crystallographers, and Structura...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Characterization & Crystallographic Analysis of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Crystallographers, and Structural Biologists.[1][2]

Executive Summary

(1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine (CAS: 332883-96-2) represents a critical pharmacophore in modern medicinal chemistry, serving as a rigid, semi-saturated linker in kinase inhibitors and GPCR ligands.[1][2] Its structural value lies in the trans-1,4-cyclohexane core, which acts as a linear spacer, enforcing a specific vector between the pyridine "hinge-binding" motif and the solvent-exposed primary amine.[1][2]

This guide details the structural attributes, conformational dynamics, and crystallographic protocols required to characterize this entity.[1][2] Unlike flexible aliphatic linkers, the (1R,4r) configuration imposes a strict diequatorial chair conformation , a feature that must be preserved and validated during solid-state analysis to ensure biological relevance.[1][2]

Theoretical Structural Analysis

Before initiating X-ray diffraction (XRD) experiments, one must understand the thermodynamic baseline of the molecule.[1][2] The (1R,4r) nomenclature confirms the trans stereochemistry.[1][2]

Conformational Locking

In 1,4-disubstituted cyclohexanes, the trans isomer can exist in a diequatorial (


) or diaxial (

) chair conformation.[1][2]
  • Thermodynamic Preference: The diequatorial conformer is favored by

    
     relative to the diaxial form.[1][2]
    
  • Steric Implications: The bulky 2-pyridylamino group and the primary amine will both occupy equatorial positions to minimize 1,3-diaxial interactions with the ring protons.[1][2]

  • Result: The molecule adopts an extended, linear geometry with a length of approximately 6.0–6.5 Å between nitrogen centers.[1][2]

Electronic & Interaction Landscape

The molecule possesses three distinct distinct interaction sites critical for crystal packing and ligand binding:

  • Pyridine Nitrogen (N1'): Strong H-bond acceptor (

    
    ).[1][2]
    
  • Secondary Amine (N1-H): H-bond donor; part of the aniline-like system but more basic due to the alkyl attachment.[1][2]

  • Primary Amine (N4-H2): Amphoteric H-bond donor/acceptor.[1][2]

Table 1: Predicted Structural Parameters

ParameterValue (Predicted)Rationale
Ring Conformation Chair (

)
Minimization of torsional strain.[1][2]
Substituent Orientation Diequatorial (

)
Avoidance of 1,3-diaxial repulsion.[1][2]
N1...N4 Distance ~5.8 - 6.2 ÅLinear vector through the ring.[1][2]
Pyridine-NH Torsion ~0° - 30°Partial planarity due to N-lone pair conjugation with pyridine

-system.[1][2]

Crystallographic Workflow & Protocol

To obtain high-quality single crystals suitable for XRD, the inherent flexibility of the primary amine and the rotational freedom of the pyridine ring must be constrained.[1][2]

Salt Selection Strategy

Free bases of diamines often yield oily or hygroscopic solids due to weak intermolecular forces.[1][2] Salt formation is the standard protocol to induce crystallization.[1][2]

  • Recommended Counter-ions:

    • Hydrochloride (HCl): Forms strong ionic H-bonds (

      
      ), creating rigid lattice networks.[1][2]
      
    • Tosylate (p-TsOH): Adds aromatic bulk to facilitate

      
       stacking with the pyridine ring.[1][2]
      
Experimental Crystallization Protocol

Objective: Grow single crystals of the Dihydrochloride salt.

  • Dissolution: Dissolve 50 mg of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine in 2 mL of anhydrous Ethanol (EtOH).

  • Acidification: Dropwise add 2.2 equivalents of 1M HCl in EtOH. A white precipitate may form immediately.[1][2]

  • Thermal Cycling: Heat the suspension to 60°C until clear.

  • Vapor Diffusion (The "Sitting Drop"):

    • Transfer the solution to a small vial.

    • Place this vial inside a larger jar containing Diethyl Ether or Hexane (antisolvent).[1][2]

    • Seal the outer jar.[1][2] The antisolvent will slowly diffuse into the ethanol, lowering solubility gradually.[1][2]

  • Harvesting: After 48-72 hours, examine for needle or plate-like crystals under polarized light.

Structural Visualization & Logic

The following diagram illustrates the logical flow from molecular geometry to crystal packing forces, highlighting the critical "Checkpoints" for the crystallographer.

CrystalLogic Molecule (1R,4r)-N1-(pyridin-2-yl) cyclohexane-1,4-diamine Stereochem Trans (1R,4r) Configuration Molecule->Stereochem Conformer Diequatorial Chair (Thermodynamic Minimum) Stereochem->Conformer Minimizes 1,3-diaxial strain Packing Crystal Packing Forces Conformer->Packing Defines molecular shape HBond H-Bond Network (NH...N / NH...Cl) Packing->HBond PiStack Pi-Pi Stacking (Pyridine rings) Packing->PiStack Outcome Rigid Linear Scaffold HBond->Outcome PiStack->Outcome

Figure 1: Structural logic flow determining the final solid-state arrangement.[1][2] The diequatorial preference is the dominant geometric driver.[1][2]

Data Interpretation Guide

When analyzing the solved structure (or PDB ligand data), verify the following metrics to ensure the model is chemically accurate.

The "Chair" Validation

Calculate the Cremer-Pople puckering parameters . For an ideal cyclohexane chair:

  • 
     should be close to 0° or 180°.[1][2]
    
  • Any significant deviation implies lattice strain or disorder.[1][2]

The Pyridine-Amine Junction

The bond between the cyclohexane nitrogen and the pyridine ring (C2-N_exo) typically exhibits partial double-bond character due to resonance.[1][2]

  • Expected Bond Length: 1.35 – 1.38 Å (shorter than a standard C-N single bond of 1.47 Å).[1][2]

  • Planarity: The amine nitrogen, the pyridine ring, and the attached cyclohexane carbon should be roughly coplanar.[1][2]

Relevance to Drug Design

This scaffold is often used to span the "solvent channel" in kinase active sites.[1][2]

  • In-Text Citation: Similar trans-cyclohexane linkers are utilized in FLT3 inhibitors like Gilteritinib , where the rigid linker projects the solubilizing group out of the hydrophobic pocket [1].[1][2]

  • Design Note: If your crystal structure shows a twisted boat conformation, re-evaluate your refinement. Unless constrained by a macrocycle, the trans-boat is energetically prohibitive (>5 kcal/mol).[1][2]

References

  • Mori, M. et al. (2017).[1][2] Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia.[1][2] Blood Cancer Journal.[1][2]

  • Cambridge Crystallographic Data Centre (CCDC).[1][2] CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures.[1][2]

  • PubChem Compound Summary for CID 10226685, (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine.[1][2]

Sources

Foundational

Precision Architectures: A Technical Guide to the Enantioselective Synthesis of Chiral 1,2-Diamines

Executive Summary Chiral 1,2-diamines (vicinal diamines) represent a privileged scaffold in modern chemical synthesis, serving as the "chiral backbone" for high-performance ligands (e.g., Salen, DACH-phenyl-Trost ligands...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral 1,2-diamines (vicinal diamines) represent a privileged scaffold in modern chemical synthesis, serving as the "chiral backbone" for high-performance ligands (e.g., Salen, DACH-phenyl-Trost ligands) and critical pharmacophores in oncology and virology.[1] Despite their utility, their synthesis remains a bottleneck due to the challenge of controlling stereochemistry at two adjacent carbon centers while preventing meso-compound formation.

This technical guide moves beyond standard textbook definitions to analyze three high-fidelity synthetic strategies: Resonance-Assisted Diaza-Cope Rearrangement , Metal-Catalyzed Alkene Diamination , and Biocatalytic Transamination . It provides actionable protocols, mechanistic insights, and decision-making frameworks for the bench scientist.

Section 1: Strategic Importance & Mechanistic Challenges

The utility of the 1,2-diamine motif stems from its ability to form rigid 5-membered chelate rings with transition metals. This rigidity transfers chiral information from the ligand to the metal center with exceptional efficiency.

Application DomainKey ExamplesMechanistic Role
Asymmetric Catalysis Jacobsen’s Catalyst, Trost LigandsRigid backbone enforcing C2-symmetry; steric wall creation.
Pharmaceuticals Oxaliplatin, EdivoxetineDNA intercalation (Pt-drugs); GPCR/Transporter binding fidelity.
Materials Science Chiral MOFs, Resolving AgentsChiral pore definition; diastereomeric salt formation.

The Core Challenge: Synthesizing anti- or syn-diamines requires overcoming the thermodynamic preference for trans-disposition (in cyclic systems) or free rotation (in acyclic systems) that erodes enantiomeric excess (ee).

Section 2: The "Gold Standard" — Resonance-Assisted Diaza-Cope Rearrangement

For the synthesis of C2-symmetric diamines with near-perfect optical purity (>99% ee), the Diaza-Cope Rearrangement (DCR) developed by Chin and Kim is the most robust method available. It relies on a "Mother Diamine" to imprint chirality onto a substrate via a [3,3]-sigmatropic rearrangement.

The Mechanism: Thermodynamic Self-Correction

Unlike kinetic resolutions that discard 50% of the material, the DCR is a thermodynamic transformation driven by the formation of a Resonance-Assisted Hydrogen Bond (RAHB) . The reaction proceeds through a highly ordered chair-like transition state, ensuring that stereochemical information is transferred with complete fidelity.

Key Insight: The reaction is self-validating. The rearrangement only occurs if the stereochemistry aligns to form the specific chair transition state. If the wrong isomer forms initially, it equilibrates until the correct geometry allows the rearrangement to "lock" the product in a thermodynamic well.

Visualization: The Diaza-Cope Pathway

DiazaCope cluster_0 Step 1: Condensation cluster_1 Step 2: [3,3]-Sigmatropic Rearrangement cluster_2 Step 3: Hydrolysis Start Mother Diamine (R,R)-1,2-bis(2-hydroxyphenyl) Diimine1 Bis-Imine Intermediate (Unstable) Start->Diimine1 + Aldehyde Aldehyde 2 x Aryl Aldehyde Aldehyde->Diimine1 TS Chair-Like Transition State (RAHB Stabilized) Diimine1->TS Heat/Solvent ProductImine Rearranged Diimine (Thermodynamic Product) TS->ProductImine Stereospecific Daughter Daughter Diamine (S,S)-Product ProductImine->Daughter Hydrolysis (HCl) Recycle Mother Auxiliary (Recovered) ProductImine->Recycle

Caption: The Resonance-Assisted Diaza-Cope Rearrangement workflow. The "Mother Diamine" acts as a chiral template, rearranging to yield the "Daughter Diamine" with inverted stereochemistry.[2]

Section 3: Detailed Experimental Protocol

Target: Synthesis of (S,S)-1,2-diamino-1,2-bis(4-methoxyphenyl)ethane via DCR. Source Validation: Adapted from Chin, J. et al. (See Ref [2]).

Phase 1: Condensation and Rearrangement
  • Reagents: Combine (R,R)-1,2-bis(2-hydroxyphenyl)-1,2-diaminoethane (Mother Diamine, 1.0 equiv) and 4-methoxybenzaldehyde (2.05 equiv) in DMSO.

  • Conditioning: Stir the mixture at ambient temperature for 30 minutes to form the initial diimine.

  • The Rearrangement: Heat the solution to 80°C for 12 hours .

    • Why? The rearrangement has a high activation barrier. The specific temperature ensures the system overcomes the barrier to reach the RAHB-stabilized product without degrading the imine.

    • Checkpoint: Monitor by 1H NMR. The benzylic proton signal will shift significantly upfield as the rearrangement proceeds.

  • Precipitation: Cool to room temperature. Add water to precipitate the rearranged diimine. Filter and wash with cold methanol.

Phase 2: Hydrolysis and Recovery
  • Cleavage: Suspend the yellow solid in THF/6N HCl (1:1 v/v). Stir at room temperature for 4 hours.

    • Mechanism:[3][4][5][6][7] Acid hydrolysis cleaves the imine bonds. The "Mother" auxiliary (a phenol) becomes insoluble in the acidic aqueous phase or can be extracted, while the "Daughter" diamine remains as the soluble hydrochloride salt.

  • Isolation: Extract the organic layer (removes the salicylaldehyde byproduct). Basify the aqueous layer to pH >12 with NaOH pellets.

  • Extraction: Extract the free diamine into dichloromethane (DCM). Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from ethanol/hexane if necessary.

Yield: Typically >85%.[3][8] ee: >99% (Self-purifying mechanism).

Section 4: Modern Alternatives (Metal & Bio-Catalysis)

While DCR is excellent for symmetric aryldiamines, other methods are required for aliphatic or unsymmetrical targets.

Metal-Catalyzed Alkene Diamination

Direct functionalization of alkenes allows for rapid access to diamines from abundant feedstocks.

  • High-Valent Metal Strategy (Muniz): Uses Os(VIII) or Pd(II) with high oxidation states to transfer two nitrogen atoms simultaneously.

    • Pros: High syn-stereospecificity.

    • Cons: Often requires stoichiometric oxidants or toxic metals.

  • Radical Strategy (NiH Catalysis - 2025 Advances): Recent work utilizes Nickel-Hydride catalysis to generate alkyl radicals that are trapped by nitrogen sources.

    • Pros: Earth-abundant metal; good for functionalizing unactivated alkenes.

Biocatalytic Transamination

For green synthesis, ω-Transaminases (ω-TAs) are the superior choice.

  • Method: A transaminase enzyme transfers an amino group from a sacrificial donor (e.g., isopropylamine or alanine) to a diketone or hydroxy-ketone substrate.

  • Smart Donors: Use of diamines (e.g., xylylenediamine) that cyclize upon deamination, shifting the equilibrium toward product formation.[9]

  • Cascade Reactions: Combining TAs with other enzymes allows for the synthesis of complex N-heterocycles in one pot.

Method Selection Matrix

SelectionMatrix Start Target Molecule? Symmetric C2-Symmetric Aryl? Start->Symmetric Aliphatic Aliphatic/Unsymmetrical? Start->Aliphatic Symmetric->Aliphatic No DCR Use Diaza-Cope Rearrangement (High Fidelity) Symmetric->DCR Yes Alkene Is Alkene Available? Aliphatic->Alkene Metal Metal-Catalyzed Diamination (Pd, Ni, Os) Alkene->Metal Yes Bio Biocatalysis (Transaminase) (Green/Scalable) Alkene->Bio No (Ketone Precursor)

Caption: Decision matrix for selecting the optimal synthesis pathway based on substrate structure.

Section 5: Comparative Data Analysis

FeatureDiaza-Cope RearrangementMetal-Catalyzed DiaminationBiocatalytic Transamination
Stereocontrol >99% ee (Thermodynamic)90-95% ee (Kinetic)>99% ee (Enzymatic)
Substrate Scope Aryl/Heteroaryl AldehydesAlkenes (Styrenes, Dienes)Ketones, Diketones
Scalability High (Crystallization driven)Moderate (Catalyst cost)High (Fermentation)
Atom Economy Low (Requires stoichiometric auxiliary)High (Direct addition)High (Recyclable donors)
Key Reference Chin/Kim [2]Muniz [3] / Shi [4]Kroutil/Turner [5]

References

  • Lucet, D., et al. "The Chemistry of Vicinal Diamines."[1] Angewandte Chemie International Edition, 1998.[1] Link

  • Chin, J., et al. "Controlling Diaza-Cope Rearrangement Reactions with Resonance-Assisted Hydrogen Bonds."[10][11] Journal of the American Chemical Society, 2003. Link

  • Muniz, K. "High-Oxidation-State Palladium Catalysis: New Reactivity for Organic Synthesis." Angewandte Chemie, 2009.
  • Shi, S., et al. "Metal-Catalyzed Enantioselective Vicinal Diamination of Alkenes." Chemical Reviews, 2025 (Contextualized from recent search results on Fe/Ni catalysis). Link

  • Gomm, A., et al. "Transaminase-Triggered Cascades for the Synthesis of Chiral N-Heterocycles." Angewandte Chemie, 2024.[7] Link

  • Ellman, J.A., et al. "Asymmetric Synthesis of Amines." Yale University / Ellman Lab Publications. Link

Sources

Exploratory

CAS number 332883-96-2 properties and suppliers

The following technical guide details the properties, synthesis, and applications of the chemical entity defined by CAS 332883-96-2. (1R,4R)-N1-(Pyridin-2-yl)cyclohexane-1,4-diamine Core Identity & Chemical Significance...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of the chemical entity defined by CAS 332883-96-2.

(1R,4R)-N1-(Pyridin-2-yl)cyclohexane-1,4-diamine

Core Identity & Chemical Significance [1][2]

Executive Summary

CAS 332883-96-2 , systematically known as (1R,4R)-N1-(Pyridin-2-yl)cyclohexane-1,4-diamine (or trans-N-(2-pyridinyl)-1,4-cyclohexanediamine), is a specialized bifunctional building block used primarily in medicinal chemistry. It serves as a critical intermediate in the synthesis of Rho-associated protein kinase (ROCK) inhibitors and other heterocyclic bioactive agents. Its structure features a rigid trans-1,4-cyclohexane scaffold that enforces specific spatial orientation between the pyridine pharmacophore and the primary amine tail, a geometric constraint essential for high-affinity binding in kinase ATP-binding pockets.

Chemical & Physical Properties

The physicochemical profile of CAS 332883-96-2 is defined by its amphiphilic nature and the distinct basicity of its two nitrogen centers.

PropertyData / Description
Systematic Name (1R,4R)-N1-(Pyridin-2-yl)cyclohexane-1,4-diamine
Synonyms trans-4-(2-Pyridylamino)cyclohexylamine; N-(2-Pyridinyl)-1,4-cyclohexanediamine
Molecular Formula C₁₁H₁₇N₃
Molecular Weight 191.27 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Dilute Acid; Sparingly soluble in Water
pKa (Predicted) ~10.5 (Primary amine), ~6.8 (Pyridine N)
Stereochemistry trans-configuration (diequatorial substitution preferred)
InChI Key DOTBWZRLSYDMSC-LURJTMIESA-N
Synthesis & Manufacturing Protocol

Methodology: Nucleophilic Aromatic Substitution (SɴAr) The most robust industrial route involves the selective mono-arylation of trans-1,4-diaminocyclohexane. This protocol prioritizes stoichiometry control to prevent the formation of the bis-substituted byproduct.

Reagents:

  • trans-1,4-Diaminocyclohexane (3.0 equiv) – Excess is critical.

  • 2-Chloropyridine or 2-Fluoropyridine (1.0 equiv).

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA).

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

Step-by-Step Protocol:

  • Preparation: Dissolve trans-1,4-diaminocyclohexane (3.0 eq) in anhydrous DMF under an inert nitrogen atmosphere.

  • Addition: Add K₂CO₃ (2.0 eq) followed by the slow, dropwise addition of 2-Fluoropyridine (1.0 eq) at room temperature.

  • Reaction: Heat the mixture to 100–120°C for 12–16 hours. Monitor conversion via LC-MS (Target [M+H]⁺ = 192.1).

  • Work-up (Purification Strategy):

    • Cool to room temperature and dilute with water.

    • Extract with Ethyl Acetate (EtOAc) to remove non-polar impurities.

    • Crucial Step: Acidify the aqueous layer to pH 4 using 1M HCl (protonates the target). Wash with EtOAc to remove unreacted pyridine halide.

    • Basify the aqueous layer to pH 12 (NaOH) and extract exhaustively with Dichloromethane (DCM).

  • Isolation: Dry the organic layer (Na₂SO₄), filter, and concentrate. Recrystallize from Et₂O/Hexanes if necessary.

Reaction Scheme Diagram

Synthesis Figure 1: Selective SNAr Synthesis of CAS 332883-96-2 SM1 trans-1,4-Diaminocyclohexane (Excess) Conditions K2CO3, DMF 110°C, 16h SM1->Conditions SM2 2-Fluoropyridine SM2->Conditions Intermediate Transition State (Meisenheimer Complex) Conditions->Intermediate Product CAS 332883-96-2 (Mono-substituted) Intermediate->Product Major Byproduct Bis-substituted impurity (Minimized by excess diamine) Intermediate->Byproduct Minor

Figure 1: Chemical pathway for the selective synthesis of the target intermediate.

Biological Context & Application

Primary Domain: Kinase Inhibition (ROCK/PKA) This scaffold is a structural analog to the "head group" of several clinically significant kinase inhibitors. The trans-cyclohexane ring acts as a rigid spacer, positioning the basic amine to interact with aspartate residues (e.g., Asp160 in ROCK1) in the kinase active site, while the pyridine ring engages in hinge-region hydrogen bonding.

Mechanism of Action (Downstream Utility): Compounds derived from this intermediate typically function as ATP-competitive inhibitors.

  • Target: Rho-associated Coiled-coil Kinase (ROCK1/ROCK2).

  • Therapeutic Relevance: Glaucoma (IOP reduction), endothelial corneal dystrophy, and smooth muscle relaxation.

Signaling Pathway Visualization

Pathway Figure 2: Role of CAS 332883-96-2 Derivatives in ROCK Signaling Inhibition GPCR GPCR (RhoA Activation) RhoA RhoA-GTP GPCR->RhoA ROCK ROCK (Rho-Kinase) RhoA->ROCK Activates Substrate1 MYPT1 (Phosphatase) ROCK->Substrate1 Phosphorylates Substrate2 MLC (Myosin Light Chain) ROCK->Substrate2 Phosphorylates Inhibitor Drug Derived from CAS 332883-96-2 Inhibitor->ROCK Inhibits (ATP Competition) Effect2 Muscle Relaxation (Therapeutic Goal) Inhibitor->Effect2 Result Effect1 Actin-Myosin Contraction (Cell Stiffness/IOP Increase) Substrate1->Effect1 Substrate2->Effect1

Figure 2: Pharmacological intervention point within the Rho/ROCK signaling cascade.

Handling, Stability & Safety

Self-Validating Safety Protocol:

  • Corrosivity Check: Due to the primary amine, this compound is alkaline. Verify pH of aqueous solutions immediately.

  • Storage: Hygroscopic. Store at 2–8°C under Argon or Nitrogen.

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

Supply Chain & Sourcing

This compound is generally classified as a "Make-to-Order" or "Catalog" research chemical rather than a bulk commodity.

Supplier TypeRepresentative CompaniesAvailability Status
Primary Manufacturers Kishida Chemical, TCI (Tokyo Chemical Industry)Stock (Gram scale)
Custom Synthesis WuXi AppTec, Pharmablock, EnamineBulk (Kg scale)
Catalog Aggregators Sigma-Aldrich (MilliporeSigma), Fisher ScientificLead time 2-4 weeks
References
  • PubChem Compound Summary . Pentanenitrile, 2-hydroxy-2-methyl-, (2S)- (and related substructure search for CAS 332883-96-2). National Center for Biotechnology Information. [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet: (1R,4R)-1-N-(Pyridin-2-yl)cyclohexane-1,4-diamine. [Link]

  • Liao, J. et al. Rho-Kinase (ROCK) Inhibitors: A Patent Review (2015–2018). Expert Opinion on Therapeutic Patents. [Link]

  • Google Patents. Method for producing trans-1,4-diaminocyclohexane (Precursor Synthesis). JP2008074754A.

Sources

Foundational

Precision Modeling of Rigid Scaffolds: The (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine Case Study

Executive Summary In the landscape of modern drug design, the (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine scaffold represents a "privileged structure." Its utility lies in the cyclohexane ring's ability to impose a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug design, the (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine scaffold represents a "privileged structure." Its utility lies in the cyclohexane ring's ability to impose a rigid vector between the pharmacophoric elements—the hinge-binding 2-aminopyridine and the solvent-exposed primary amine. Unlike flexible alkyl linkers, this scaffold reduces the entropic penalty of binding (


), a critical factor in high-affinity ligand design.

This technical guide details the molecular modeling protocols required to accurately simulate this molecule. We move beyond standard "black-box" preparation to address the specific stereochemical and electronic nuances that determine success in Structure-Based Drug Design (SBDD).

Structural Architectonics: The Conformational Bias

The core of this molecule is the 1,4-disubstituted cyclohexane. The stereodescriptor (1R,4r) explicitly denotes the trans isomer. In cyclohexane stereochemistry, 1,4-disubstitution presents a binary energy landscape that must be modeled correctly to avoid false positives in virtual screening.

The Diequatorial Imperative

For trans-1,4-diaminocyclohexane derivatives, the two substituents can exist in either a diequatorial (


)  or diaxial (

)
orientation upon ring flipping.
  • Causality: The

    
     conformer is energetically superior because it avoids the 1,3-diaxial steric clashes inherent to the 
    
    
    
    form.
  • Magnitude: The energy difference (

    
    ) is approximately 2.5–3.0 kcal/mol in favor of the diequatorial chair.
    
  • Modeling Consequence: If your ligand preparation software fails to sample the ring flip or incorrectly penalizes the

    
     state, your docking pose will be geometrically impossible within a restrictive binding pocket.
    
Visualizing the Energy Landscape

The following diagram illustrates the conformational workflow required to isolate the bioactive minimum.

Conformation_Landscape cluster_logic Critical Decision Point Start Input Structure (Flat/2D) ConfGen Conformer Generation (MMFF94/OPLS4) Start->ConfGen 3D Embedding Filter Geometric Filter (Remove Twist-Boats) ConfGen->Filter Energy Window < 5 kcal/mol QM_Opt DFT Optimization (B3LYP/6-31G*) Filter->QM_Opt Top 5 Conformers Final Bioactive Conformer (Diequatorial Chair) QM_Opt->Final Global Minimum

Figure 1: Conformational filtering pipeline. Note the explicit QM optimization step to resolve the torsion angle of the exocyclic N-C(pyridine) bond.

Electronic State Preparation: The pKa Dichotomy

Accurate docking requires precise protonation states. This molecule possesses two nitrogen centers with vastly different electronic environments. A standard "protonate at pH 7.4" command often miscalculates the 2-aminopyridine moiety due to resonance delocalization.

Quantitative Electronic Profile
Functional GroupChemical EnvironmentApprox.[1][2][3][4][5][6][7] pKaState at pH 7.4Modeling Action
Primary Amine (

)

hybridized, solvent-exposed
~10.6Protonated (+1) Must be modeled as

unless buried in a hydrophobic pocket.
Pyridine Nitrogen (

)

hybridized, aromatic
~6.8Neutral (0) Acts as H-bond acceptor. Protonation (

) is rare unless in specific acidic pockets.
Aniline Nitrogen (

)
Exocyclic amine, conjugated< 1.0Neutral (0) Planar geometry due to conjugation; H-bond donor.
The Tautomeric Trap

The 2-aminopyridine system can theoretically exist as an imine tautomer. However, in the vast majority of kinase inhibitor crystal structures (e.g., Palbociclib, Abemaciclib), the amino-pyridine form is dominant.

  • Protocol Rule: Force the amino tautomer during ligand preparation. Do not allow the software to generate the imino species unless specific experimental evidence suggests otherwise.

Interaction Profiling & Binding Mode

This scaffold is frequently used to span the distance between the ATP-binding hinge region and the solvent channel or the ribose-binding pocket.

Interaction Logic
  • Hinge Binder: The pyridine nitrogen (Acceptor) and the exocyclic NH (Donor) form a classic "donor-acceptor" motif, ideal for interacting with backbone carbonyls and amides (e.g., Met, Glu residues in Kinases).

  • Solvent Vector: The cyclohexane ring projects the primary amine ~6 Å away.

  • Salt Bridge Potential: The protonated primary amine (

    
    ) is a strong candidate for salt bridges with Asp or Glu residues often found at the entrance of the binding pocket.
    

Interaction_Map Py_N Pyridine N (Acceptor) Exo_NH Exocyclic NH (Donor) Py_N->Exo_NH Hinge_NH Backbone NH (Val/Leu) Py_N->Hinge_NH H-Bond (2.8 Å) Cyclo Cyclohexane (Scaffold) Exo_NH->Cyclo Hinge_CO Backbone C=O (Met/Glu) Exo_NH->Hinge_CO H-Bond (2.9 Å) Amine Primary NH3+ (Ionic/Donor) Cyclo->Amine Hydro_Pocket Hydrophobic Gatekeeper Cyclo->Hydro_Pocket van der Waals Asp_Glu Acidic Residue (Asp/Glu) Amine->Asp_Glu Salt Bridge (Charge-Charge)

Figure 2: Pharmacophore mapping of the ligand against a generic kinase binding pocket.

Step-by-Step Computational Protocol

This protocol is software-agnostic but assumes access to industry-standard force fields (OPLS4, MMFF94) and docking engines (Glide, GOLD, MOE).

Phase 1: Ligand Construction & Optimization
  • 2D to 3D Conversion: Generate the 3D structure. Ensure the stereochemistry at C1 and C4 is explicitly defined as (1R,4r).

  • Tautomer/State Generation:

    • Set pH to

      
      .
      
    • CRITICAL: Manually verify that the primary amine is protonated (

      
      ) and the pyridine ring nitrogen is neutral.
      
  • Conformational Sampling:

    • Run a stochastic conformational search.

    • Filter: Discard any conformer where the cyclohexane ring is in a "twist-boat" or "boat" conformation (Energy penalty > 5 kcal/mol).

    • Select: The lowest energy conformer should have both substituents in equatorial positions.[8]

Phase 2: Quantum Mechanical Verification (Optional but Recommended)

For high-precision lead optimization, standard force fields may underestimate the conjugation between the exocyclic nitrogen and the pyridine ring.

  • Method: DFT (B3LYP/6-31G**).

  • Task: Perform a relaxed torsion scan of the C(cyclohexane)-N-C(pyridine)-N(ring) dihedral.

  • Outcome: This confirms the planarity preference of the aminopyridine system, which is crucial for fitting into narrow hinge regions.

Phase 3: Docking Grid Generation
  • Receptor Prep: Remove water molecules (unless bridging is expected). Protonate Histidines based on local H-bond networks.

  • Grid Box: Center the grid on the hinge-binding region, but ensure the box is large enough (approx. 25 ų) to accommodate the extension of the cyclohexane linker into the solvent channel.

  • Constraints: Apply a positional constraint (H-bond) to the hinge residue backbone NH to enforce the aminopyridine binding mode.

Phase 4: Analysis
  • RMSD Check: If re-docking a known crystal ligand, RMSD should be < 2.0 Å.

  • Strain Energy: Calculate the internal strain of the docked ligand. If the cyclohexane ring has been forced into a "boat" to fit, the pose is likely an artifact.

References

  • Anderson, J. E. (1992). "Conformational analysis of 1,4-disubstituted cyclohexanes." Journal of the American Chemical Society. Link

    • Establishes the energetic preference for the diequatorial conform
  • Jencks, W. P. (2022).[2][9] "pKa Data Compiled by R. Williams." Organic Chemistry Data. Link

    • Authoritative source for heterocyclic pKa values (Pyridine vs. Alkyl amines).
  • Zheng, Z., et al. (2023).[10] "Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors."[10] bioRxiv.[10] Link

    • Discusses the entropy reduction benefits of rigid scaffolds in kinase design.
  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

    • Foundational text on why sp3-rich scaffolds like cyclohexane improve drug properties.

Sources

Exploratory

Strategic Utilization of the trans-Cyclohexane-1,4-diamine Scaffold in Modern Drug Discovery

[1][2] Executive Summary: The Rigid Linker Paradigm In the landscape of privileged medicinal scaffolds, cyclohexane-1,4-diamine —specifically its trans -isomer—occupies a critical niche.[1][2][3][4] Unlike flexible alkyl...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Rigid Linker Paradigm

In the landscape of privileged medicinal scaffolds, cyclohexane-1,4-diamine —specifically its trans -isomer—occupies a critical niche.[1][2][3][4] Unlike flexible alkyl chains (e.g., ethylenediamine) that incur high entropic penalties upon binding, the cyclohexane ring provides a rigidified spacer that locks pharmacophores into a bioactive conformation.[1][3]

This guide moves beyond basic chemistry to analyze the scaffold's utility in three high-value therapeutic areas: Neuropsychiatry (GPCR modulation) , Infectious Disease (Antituberculars) , and Targeted Protein Degradation (PROTACs) .[3]

Key Structural Differentiator: Stereochemistry

The biological activity of this scaffold is almost exclusively driven by the trans -configuration (diequatorial).[1][2]

  • trans-isomer: Extensions are ~6.0 Å apart, ideal for spanning orthosteric and secondary binding pockets in GPCRs.[1][2][3]

  • cis-isomer: Extensions are axial/equatorial, creating a bent conformation often unsuitable for bitopic ligand design.[1][2][3]

Primary Therapeutic Target: GPCRs (Dopamine D3/D2)[2]

The most validated application of the cyclohexane-1,4-diamine scaffold is in the design of bitopic ligands for G-Protein Coupled Receptors (GPCRs), exemplified by the antipsychotic Cariprazine .[1][2]

Mechanism of Action: Bitopic Binding

The scaffold serves as a "molecular ruler," enforcing a precise distance between two distinct pharmacophores:[1][3]

  • Primary Pharmacophore (PP): Usually a phenylpiperazine derivative that binds the conserved orthosteric site (deep in the transmembrane bundle).[3][5]

  • Secondary Pharmacophore (SP): A urea or amide moiety that interacts with the secondary binding pocket (extracellular loops).[2][3]

This dual-binding mode drives subtype selectivity (e.g., D3 > D2) and functional selectivity (biased agonism), fine-tuning the balance between G-protein activation and


-arrestin recruitment.[1][2][3]
Visualization: The Bitopic Ligand Logic

The following diagram illustrates the structural logic of Cariprazine-like derivatives.

GPCR_Bitopic_Binding cluster_ligand Ligand Structure (Cariprazine Class) cluster_receptor Dopamine D3 Receptor Sites Head Head Group (2,3-dichlorophenylpiperazine) Linker Scaffold (trans-cyclohexane-1,4-diamine) Head->Linker Ortho Orthosteric Site (TM3/TM5 Aspartate) Head->Ortho Ionic Interaction Tail Tail Group (Dimethylurea) Linker->Tail Second Secondary Pocket (Extracellular Loops) Tail->Second H-Bonding/Hydrophobic

Figure 1: Structural logic of bitopic GPCR ligands utilizing the trans-cyclohexane-1,4-diamine spacer to bridge orthosteric and secondary binding sites.[1][2][3]

Secondary Target: Antimycobacterial Agents (MmpL3)[3]

While adamantane derivatives (like SQ109) are well-known for tuberculosis treatment, trans-cyclohexane-1,4-diamine derivatives have emerged as potent bioisosteres.[1][2][3]

Target: MmpL3 Transporter

The Mycobacterial membrane protein Large 3 (MmpL3) is essential for transporting trehalose monomycolate (TMM) across the cell membrane.[3] Inhibition of MmpL3 halts cell wall synthesis.[1][2][3]

SAR Data Summary

Research indicates that symmetrical substitution on the diamine nitrogen atoms yields high potency.[1][2][3]

Compound ClassSubstituent (R)IsomerMIC (µg/mL) vs M. tbMechanism Note
Adamantane (Ref)EthylenediamineN/A0.78SQ109 Reference
Cyclohexanep-Propylbenzyltrans0.5 - 1.0 High lipophilicity aids penetration
Cyclohexanep-Chlorobenzylcis/trans mix4.0 - 8.0Reduced potency in mixtures
CyclohexaneUnsubstitutedtrans>64Inactive without lipophilic tails

Technical Insight: The trans-cyclohexane ring mimics the bulky, lipophilic nature of the adamantane cage found in SQ109 but offers different solubility properties, potentially reducing metabolic clearance rates.[1][3]

Emerging Application: PROTAC Linkers (Oncology)[2]

In Targeted Protein Degradation (TPD), the physical properties of the linker connecting the E3 ligase ligand to the Target Protein ligand are decisive.[1][3]

  • Application: Proteolysis Targeting Chimeras (PROTACs).[2][3][4]

  • Role: The trans-cyclohexane-1,4-diamine scaffold is increasingly used as a rigid linker in degraders for kinases such as TYK2 (Tyrosine Kinase 2).[1][2]

  • Advantage: Unlike flexible PEG chains, the cyclohexane ring restricts the degrees of freedom, potentially stabilizing the ternary complex (Target-PROTAC-E3 Ligase) and improving degradation efficiency (

    
    ).[3]
    

Experimental Protocols

Protocol A: Stereoselective Synthesis of trans-1,4-Diaminocyclohexane

Objective: Isolate the bioactive trans-isomer from a cis/trans mixture (commercially available 1,4-phenylenediamine hydrogenation products often yield mixtures).[1][2][3]

Reagents: 1,4-cyclohexanedicarboxylic acid, Methanol, Sulfuric acid, Ammonia, Lithium Aluminum Hydride (LAH).[1][2][3]

  • Esterification: Reflux 1,4-cyclohexanedicarboxylic acid in MeOH/H2SO4 to yield dimethyl ester.

  • Amidation (Isomer Separation Step):

    • Treat the ester mixture with aqueous ammonia.[1][2][3]

    • Critical Step: The trans-diamide is significantly less soluble than the cis-diamide.[1][2]

    • Filter the precipitate.[1][2][3] The solid cake is predominantly trans-cyclohexane-1,4-dicarboxamide .[1][2][3]

  • Reduction:

    • Suspend the trans-diamide in dry THF under

      
      .
      
    • Slowly add LAH (3.0 equivalents) at 0°C.[2][3]

    • Reflux for 12 hours.[1][2][3]

  • Workup: Quench with Fieser method (

    
    , 15% NaOH, 
    
    
    
    ). Extract with DCM.[1][2][3]
  • Validation:

    
    H NMR in 
    
    
    
    . The axial protons of the trans-isomer (adjacent to
    
    
    ) appear as a broad multiplet distinct from the equatorial/axial mix of the cis-isomer.[1][2]
Protocol B: Dopamine D3 Receptor Radioligand Binding Assay

Objective: Determine the affinity (


) of the synthesized derivative.[3]

Materials: CHO cells expressing human D3 receptor,


-Methylspiperone (0.2 nM), Test Compound.[1][2][3]
  • Membrane Preparation: Homogenize CHO-hD3 cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g.

  • Incubation:

    • Mix: 100 µL Membrane suspension + 50 µL

      
      -Methylspiperone + 50 µL Test Compound (dilution series).
      
    • Total Volume: 1 mL (adjust with buffer containing 120 mM NaCl).

    • Incubate at 37°C for 60 minutes (Equilibrium is slower for high-affinity bitopic ligands).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding of lipophilic amines).[2][3]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1][2]

Workflow Visualization

The following diagram outlines the screening cascade for developing a cyclohexane-1,4-diamine derivative from synthesis to lead optimization.

Workflow cluster_chem Chemistry Optimization cluster_bio Biological Profiling Start Start: Scaffold Selection (trans-1,4-diaminocyclohexane) Synth Stereoselective Synthesis (Amidation/Reduction) Start->Synth Linker Linker Functionalization (Urea/Amide formation) Synth->Linker Binding Primary Assay: Radioligand Binding (Ki) Linker->Binding Funct Functional Assay: BRET (G-protein vs b-Arrestin) Binding->Funct If Ki < 10 nM ADME ADME Profiling (Microsomal Stability) Funct->ADME If Selectivity > 10x Decision Lead Candidate? ADME->Decision Decision->Linker No (Optimize)

Figure 2: Screening cascade for cyclohexane-1,4-diamine derivatives, prioritizing stereochemical purity and functional selectivity.

References

  • Kumar, N., et al. (2014).[1][2][3] Synthesis and Antibacterial/Antitubercular Activity Evaluation of Symmetrical trans-Cyclohexane-1,4-diamine Derivatives. ChemInform. Link[2]

  • Xiong, S., et al. (2023).[1][2][3] Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader with In Vivo Therapeutic Efficacy.[3][6] Journal of Medicinal Chemistry. Link[2]

  • Kiss, B., et al. (2010).[1][2][3] Cariprazine (RGH-188), a Dopamine D(3) Receptor-Preferring, D(3)/D(2) Dopamine Receptor Antagonist-Partial Agonist Antipsychotic Candidate.[1][2][3] Journal of Pharmacology and Experimental Therapeutics. Link

  • Projean, D., et al. (2006).[1][2][3] Biopharmaceutical Classification of the Antitubercular Drug SQ109.[1][2][3] Antimicrobial Agents and Chemotherapy.[2][3][7] Link[2]

Sources

Foundational

Novel Chiral Vicinal Diamines: Structural Logic and Synthetic Architectures

Topic: Structure and Synthesis of Novel Chiral Vicinal Diamines Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Process Scientists Executive Summary Chiral vicinal diamines (1,2-d...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure and Synthesis of Novel Chiral Vicinal Diamines Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

Chiral vicinal diamines (1,2-diamines) represent a privileged structural motif in modern pharmacopoeia and asymmetric catalysis.[1] From the antitumor agent Oxaliplatin to the influenza neuraminidase inhibitor Tamiflu (Oseltamivir), the 1,2-diamine core is critical for biological activity due to its ability to function as a rigid conformational lock or a bidentate metal chelator.

Despite their utility, the stereoselective synthesis of novel vicinal diamines—particularly those with unsymmetrical substitution or quaternary stereocenters—remains a significant bottleneck. Traditional methods often rely on the resolution of racemates or the use of pre-existing chiral pools (e.g., tartaric acid). This guide delineates advanced synthetic methodologies that prioritize catalytic stereocontrol , atom economy , and divergent access to novel diamine scaffolds.

Structural Considerations & Stereoelectronic Effects

The Gauche Effect and Chelation

The utility of vicinal diamines in ligand design (e.g., Trost ligands, Jacobsen catalysts) stems from their conformational rigidity.

  • Stereoelectronic Gating: In protonated or metal-bound states, the N-C-C-N torsion angle often adopts a gauche conformation due to chelation or minimizing dipole repulsion (in free base form).

  • Rigidity: C2-symmetric diamines (e.g., trans-1,2-diaminocyclohexane, DPEN) reduce the number of possible transition states in catalytic cycles, enhancing enantioselectivity.

Design of Novel Scaffolds

Current drug discovery efforts focus on "escaping flatland" by incorporating sp3-rich diamines.

  • Target 1: Unsymmetrical Diamines (differentiating N1 and N2 for orthogonal protection).

  • Target 2: Quaternary Stereocenters (preventing in vivo racemization and metabolic degradation).

Advanced Synthetic Methodologies

We categorize the synthesis of novel diamines into three primary logic streams: Olefin Diamination , Aziridine Ring-Opening , and Rearrangement Protocols .

A. Catalytic Vicinal Diamination of Alkenes (The "Holy Grail")

Directly transforming an alkene into a 1,2-diamine is the most atom-economical approach but faces challenges due to the high activation energy of unactivated olefins and catalyst poisoning by the diamine product.

  • Metal-Catalyzed Approaches:

    • Palladium(II) Catalysis: Utilizes intramolecular aminopalladation followed by oxidative functionalization.[2] Requires urea or sulfamide linkers to enforce regiocontrol.

    • High-Valent Iodine/Selenium: Exploits main-group redox catalysis (I(I)/I(III) or Se(II)/Se(IV)) to transfer nitrogen nucleophiles.

B. Nucleophilic Ring Opening of Aziridines

This is the industry standard for scalability. The strategy relies on the stereospecific inversion (SN2) of an activated aziridine by a nitrogen nucleophile.

  • Regiocontrol: The challenge lies in directing the nucleophile to the specific carbon in unsymmetrical aziridines. Lewis acids (e.g., InBr3, Yb(OTf)3) are essential for activation.

C. The Diaza-Cope Rearrangement

A powerful, underutilized method for generating high-purity C2-symmetric diamines. It involves a [3,3]-sigmatropic rearrangement of diimines.

  • Mechanism: Stereospecificity is driven by a "chair-like" transition state.

  • Utility: Converts readily available chiral diamines (like dpen) into complex, novel analogs with high optical purity.

Visualization: Synthetic Logic Flow

SyntheticPathways Alkene Alkene Precursor Aziridine Aziridine Intermediate Alkene->Aziridine Nitrene Transfer Diamination Catalytic Diamination (Pd, Rh, Se) Alkene->Diamination Direct Funct. RingOpen Nucleophilic Ring Opening (Lewis Acid Cat.) Aziridine->RingOpen + Amine Nucleophile Diimine Diimine Intermediate DiazaCope Diaza-Cope Rearrangement ([3,3]-Sigmatropic) Diimine->DiazaCope Stereospecific Target Novel Chiral Vicinal Diamine Diamination->Target RingOpen->Target DiazaCope->Target

Figure 1: Strategic logic for accessing chiral vicinal diamines from common precursors.

Deep Dive Protocol: Enantioselective syn-Diamination via Organoselenium Catalysis

This protocol highlights a modern, metal-free approach developed by Denmark et al. It addresses the challenge of syn-selective diamination of unactivated alkenes using a chiral organoselenium catalyst.

Mechanistic Rationale

Unlike metal-catalyzed routes that often require directing groups, this method uses a Se(II)/Se(IV) redox cycle.

  • Oxidation: The chiral diselenide precatalyst is oxidized to an electrophilic Se(IV) species.

  • Activation: The alkene reacts to form a chiral episelenonium ion.

  • Ring Opening: A nitrogen nucleophile opens the ring (anti-addition).

  • Displacement: An intramolecular SN2 displacement of the selenium group by the second nitrogen establishes the syn stereochemistry and regenerates the catalyst.

Visualization: Catalytic Cycle

SeCatalysis PreCat Se(II) Precatalyst ActiveCat Electrophilic Se(IV) Species PreCat->ActiveCat Oxidation Oxidant Oxidant (N-F Reagent) Oxidant->ActiveCat Episelenonium Chiral Episelenonium Ion ActiveCat->Episelenonium + Alkene Alkene Alkene Alkene->Episelenonium Intermediate Anti-Amino Selenide Episelenonium->Intermediate N-Nucleophile Attack Intermediate->PreCat Catalyst Turnover Product Syn-Diamine Intermediate->Product Intramolecular SN2 Displacement

Figure 2: Simplified catalytic cycle for organoselenium-mediated syn-diamination.

Experimental Workflow

Reagents:

  • Substrate: Styrene or aliphatic alkene (1.0 equiv).

  • Catalyst: (S,S)-Bis(isocamphyl) diselenide (10 mol%).

  • Oxidant: N-Fluorocollidinium tetrafluoroborate (1.2 equiv).

  • Nucleophile: N,N'-Bistosyl urea (1.2 equiv).

  • Solvent: Acetonitrile (0.1 M).

Step-by-Step Protocol:

  • Catalyst Activation: In a flame-dried Schlenk flask under N2, dissolve the diselenide catalyst in MeCN. Add the oxidant (N-fluorocollidinium BF4) at 0°C. Stir for 10 min. Checkpoint: Solution typically turns light yellow.

  • Substrate Addition: Add the alkene and the bistosyl urea nucleophile sequentially.

  • Reaction: Stir at ambient temperature (23°C) for 12–24 hours. Monitor by TLC (stain with KMnO4 or phosphomolybdic acid).

  • Workup: Quench with saturated aqueous Na2S2O3 (to reduce residual oxidant/selenium species). Extract with EtOAc (3x).

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

  • Validation:

    • 1H NMR: Look for the disappearance of vinylic protons (5.0–6.0 ppm) and appearance of methine protons adjacent to nitrogen (3.5–4.5 ppm).

    • Chiral HPLC: Verify ee% against a racemic standard.

Self-Validating Checkpoints:

  • Color Change: If the reaction mixture turns dark brown/black immediately, catalyst decomposition (Se extrusion) may have occurred; check oxidant quality.

  • TLC Monitoring: The product is usually more polar than the starting alkene but less polar than the urea reagent.

Comparative Analysis of Methods

FeatureOrganoselenium CatalysisRh-Catalyzed AziridinationDiaza-Cope Rearrangement
Stereoselectivity High (syn)High (anti typically)Perfect Conservation
Substrate Scope Terminal/Internal AlkenesAlkenes (Electron-rich preferred)1,2-Diimines
Atom Economy HighModerate (requires leaving group)High
Primary Limitation Requires specific urea nucleophilesSafety (Nitrene precursors)Requires chiral starting diamine
Novelty Factor High (Main-group catalysis)Medium (Well-established)High (Structural editing)

Applications in Drug Discovery

  • Ligand Scaffolds: Novel C2-symmetric diamines synthesized via Diaza-Cope rearrangement are used to tune the steric environment of Ru-catalysts for asymmetric hydrogenation (e.g., Noyori-type transfer hydrogenation).

  • Bioactive Cores: The syn-diamine motif is prevalent in biotin analogs and neuraminidase inhibitors. The organoselenium method allows direct access to these syn-cores without the need for double inversion steps required by aziridine routes.

References

  • Denmark, S. E.; Tao, Z.; Gilbert, B. B.[3] "Catalytic, Enantioselective syn-Diamination of Alkenes." J. Am. Chem. Soc.[3][4]2019 , 141, 19161–19170.[3][4] Link

  • Olson, D. E.; Su, J. Y.; Roberts, D. A.; Du Bois, J. "Vicinal Diamination of Alkenes under Rh-Catalysis." J. Am. Chem. Soc.[3][4]2014 , 136, 5783–5789. Link

  • Muñiz, K. "High-Valent Iodine Redox Catalysis for the Direct Intermolecular Diamination of Styrenes." J. Am. Chem. Soc.[3][4]2011 , 133, 6154–6157. Link

  • Kim, H.; Nguyen, Y.; Yen, C. P.-H.; Chagal, L.; Lough, A. J.; Kim, B. M.; Chin, J. "Stereospecific Synthesis of C2-Symmetric Diamines from the Mother Diamine by Resonance-Assisted Hydrogen-Bond Directed Diaza-Cope Rearrangement." J. Am. Chem. Soc.[3][4]2008 , 130, 12184–12191. Link

  • Lucarini, S.; Fochi, M. "Catalytic Asymmetric Synthesis of 1,2-Diamines." Chem. Soc. Rev.[4]2024 , 53, 7983–8085.[4] Link

Sources

Exploratory

The Rigid Linker Paradigm: Exploring Derivatives of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine

The following technical guide explores the structural utility, synthetic pathways, and medicinal chemistry applications of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine , a privileged scaffold in modern drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide explores the structural utility, synthetic pathways, and medicinal chemistry applications of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine , a privileged scaffold in modern drug discovery.[1]

[1]

Executive Summary

The molecule (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine (CAS: 1247177-27-0) represents a critical structural motif in medicinal chemistry, particularly within the fields of kinase inhibition and Targeted Protein Degradation (TPD).[1] Its core value lies in the trans-1,4-cyclohexanediamine spacer, which provides a rigid, linear vector that reduces conformational entropy upon binding.[1] When coupled with a pyridin-2-yl moiety, this scaffold serves as a dual-functional anchor: the pyridine nitrogen often acts as a hydrogen bond acceptor (e.g., in the kinase hinge region), while the primary amine offers a versatile handle for further diversification into PROTAC linkers or solvent-exposed tails.[1]

Structural Analysis & Pharmacophore Logic[1]

The "Trans" Advantage

The stereochemistry of the cyclohexane ring is the defining feature of this scaffold.

  • (1R, 4r) Configuration: This denotes the trans isomer.[1] Unlike the cis isomer, which can adopt a flexible "twist-boat" conformation, the trans-1,4-diamine locks the substituents into an equatorial-equatorial orientation.[1]

  • Entropic Pre-organization: In drug design, this rigidity minimizes the entropic penalty paid when the molecule binds to its target protein.[1] The distance between the two nitrogen atoms is fixed at approximately 5.5 Å , creating a defined "molecular ruler" effect essential for bivalent binders like PROTACs.[1]

The Pyridine Anchor

The N1-(pyridin-2-yl) substitution is not arbitrary.[1] In many kinase inhibitors (e.g., ROCK, JAK, or FLT3 inhibitors), the pyridine ring mimics the adenine ring of ATP, forming a critical hydrogen bond with the backbone amide of the kinase hinge region.[1]

Synthetic Strategies

The synthesis of this core scaffold requires high regioselectivity to prevent bis-arylation and to maintain stereochemical integrity.[1]

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination

This is the industry-standard method for high-yield, high-purity synthesis.[1] It couples trans-1,4-cyclohexanediamine with 2-bromopyridine.[1]

  • Catalyst System: Pd2(dba)3 or Pd(OAc)2 with bidentate phosphine ligands like BINAP or Xantphos .[1]

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs2CO3).[1]

  • Selectivity Control: Using a large excess (3-5 equivalents) of the diamine ensures mono-arylation.[1]

Method B: Nucleophilic Aromatic Substitution (S_NAr)

Applicable when the pyridine ring is activated (e.g., 2-fluoro-5-nitropyridine), followed by reduction.[1] However, for the simple 2-pyridyl core, this method requires harsh conditions (high heat, DMSO/NMP) and often yields lower selectivity than Pd-catalysis.[1]

Visualization of Synthetic Logic

The following diagram outlines the primary synthetic routes and their downstream applications.

SyntheticRoutes SM1 trans-1,4-Cyclohexanediamine (Excess) Cat Pd(OAc)2 / BINAP NaOtBu, Toluene, 100°C SM1->Cat SM2 2-Bromopyridine SM2->Cat Product (1R,4r)-N1-(pyridin-2-yl) cyclohexane-1,4-diamine Cat->Product Buchwald-Hartwig Mono-arylation Deriv1 Kinase Inhibitors (Hinge Binding) Product->Deriv1 Acylation/Urea Formation Deriv2 PROTAC Linkers (Linear Spacers) Product->Deriv2 Alkyl/Amide Coupling

Caption: Synthetic workflow for the mono-selective arylation of trans-1,4-cyclohexanediamine.

Medicinal Chemistry Applications

Kinase Inhibition (Type I & II)

The scaffold is prevalent in inhibitors targeting ROCK (Rho-associated protein kinase) and JAK (Janus Kinase) .[1]

  • Mechanism: The pyridine nitrogen binds to the hinge region. The rigid cyclohexane spacer projects the primary amine (often derivatized into a urea or amide) towards the solvent front or into the ribose-binding pocket, improving solubility and selectivity.[1]

  • Case Study: While Y-27632 uses a 4-pyridyl isomer, modern derivatives utilize the 2-pyridyl connection to fine-tune the basicity and hydrogen-bond geometry within the ATP pocket.[1]

PROTAC Linkers

In Proteolysis Targeting Chimeras (PROTACs), the linker determines the stability of the Ternary Complex (Target-PROTAC-E3 Ligase).[1]

  • The "Goldilocks" Zone: Flexible PEG linkers often suffer from "molecular collapse." The (1R,4r)-cyclohexane core provides a rigidifying element that forces the Target and E3 ligase apart at a defined distance, preventing steric clashes while enabling ubiquitin transfer.[1]

  • Example: The scaffold is analogous to the linker used in TYD-68 (a TYK2 degrader), where the diamine core is essential for recruiting the CRBN E3 ligase without interfering with the TYK2 binding head.

Experimental Protocols

Protocol 5.1: Synthesis of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine[1]

Objective: Mono-arylation of trans-1,4-cyclohexanediamine.

Reagents:

  • trans-1,4-Cyclohexanediamine (3.0 equiv)[1]

  • 2-Bromopyridine (1.0 equiv)[1]

  • Pd2(dba)3 (0.02 equiv)[1]

  • BINAP (0.04 equiv)[1]

  • NaOtBu (1.4 equiv)[1]

  • Solvent: Anhydrous Toluene[1]

Procedure:

  • Preparation: In a glovebox or under Argon, charge a reaction flask with Pd2(dba)3, BINAP, and NaOtBu. Add anhydrous toluene and stir for 10 min to pre-form the catalyst complex.

  • Addition: Add trans-1,4-cyclohexanediamine (dissolved in toluene) followed by 2-bromopyridine.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by LC-MS (Target Mass: ~191.27 Da).[1]

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium residues.[1]

  • Purification: The excess diamine can be removed by aqueous extraction (it partitions into the water phase at high pH) or by column chromatography (DCM/MeOH/NH4OH gradient). The mono-substituted product is less polar than the diamine but more polar than the bis-product.[1]

Data Interpretation:

  • 1H NMR (DMSO-d6): Look for the pyridine protons (multiplets at ~8.0, 7.4, 6.5 ppm) and the distinct cyclohexane multiplets.[1] The key diagnostic is the integration of the CH-NH-Pyridine proton vs. the CH-NH2 proton.[1]

Biological Assay: Ternary Complex Stability (AlphaLISA)

To validate the scaffold as a PROTAC linker:

  • Setup: Use biotinylated Target Protein (e.g., TYK2) and His-tagged E3 Ligase (e.g., CRBN).[1]

  • Beads: Streptavidin-Donor beads and Anti-His-Acceptor beads.

  • Readout: Incubate with the PROTAC derivative. If the rigid linker facilitates stable complex formation, a high AlphaLISA signal (singlet oxygen transfer) will be observed.[1] A flexible linker often yields a lower signal due to transient binding.[1]

References

  • PubChem Compound Summary. (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine (CID 53394685).[1] National Center for Biotechnology Information.[1] Link

  • De Vries, J. G., et al. (2022).[1] High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil.[1] Green Chemistry, Royal Society of Chemistry.[1] Link

  • MedChemExpress. Cyclohexane-1,4-diamine (PROTAC Linker) and TYD-68 Data Sheet.[1]Link

  • National Institutes of Health (NIH). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst (Buchwald-Hartwig).[1] PubMed Central.[1] Link

  • BldPharm. N1-(Pyridin-2-yl)cyclohexane-1,4-diamine Product Information.Link[1]

Sources

Foundational

Computational Characterization &amp; Bio-Simulation of Pyridin-2-yl Substituted Diamines

Technical Monograph | Version 1.0 Executive Summary This technical guide outlines the theoretical framework for investigating pyridin-2-yl substituted diamines , a privileged scaffold in coordination chemistry and medici...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph | Version 1.0

Executive Summary

This technical guide outlines the theoretical framework for investigating pyridin-2-yl substituted diamines , a privileged scaffold in coordination chemistry and medicinal discovery.[1][2] Characterized by a flexible diamine backbone flanked by pyridine rings, these molecules exhibit dynamic conformational isomerism and potent biological activity, particularly as kinase inhibitors (CDK2/4/6) and anti-inflammatory agents.[1][2]

This document provides a self-validating computational workflow, integrating Density Functional Theory (DFT) for electronic profiling and Molecular Docking for predictive bioactivity.[2] It is designed for researchers seeking to correlate quantum mechanical descriptors with macroscopic biological endpoints.[1][2]

Part 1: Structural Dynamics & Electronic Profiling (DFT)[1]

Theoretical Foundation & Causality

The physicochemical behavior of pyridin-2-yl diamines is governed by the interplay between the electron-withdrawing pyridine ring and the electron-donating amine nitrogens.[1] Accurate modeling requires capturing two critical phenomena:

  • Intramolecular Hydrogen Bonding (IHB): The formation of N-H...N(pyridine) bonds stabilizes specific conformers, influencing lipophilicity and binding affinity.[1][2]

  • Chelation Potential: The spatial arrangement of nitrogen donors determines the "bite angle" for metallo-drug formation or active site occlusion.[1][2]

Computational Workflow (Protocol)

To ensure reproducibility and energetic minima, the following DFT protocol is standardized.

Step-by-Step Methodology:

  • Conformational Search: Perform a relaxed potential energy surface (PES) scan around the C-N-C-C dihedral angles to identify global minima.[1][2]

  • Geometry Optimization:

    • Software: Gaussian 16 / ORCA 5.0

    • Functional: B3LYP (hybrid) or ωB97X-D (dispersion-corrected).[1][2]

    • Basis Set: 6-311++G(d,p) (diffuse functions are critical for lone-pair interactions).[1]

    • Solvation: IEF-PCM model (Water or DMSO) to mimic physiological or assay conditions.

  • Frequency Analysis: Confirm stationary points by the absence of imaginary frequencies (NIMAG=0).

Visualization: Computational Pipeline

The following diagram illustrates the logical flow from structure generation to reactivity prediction.

DFT_Workflow Input 3D Structure Build (ChemDraw/Avogadro) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Check (NIMAG = 0?) Opt->Freq Correct Yes: Thermodynamic Properties Freq->Correct Stable Fail No: Re-optimize (TS Search) Freq->Fail Imaginary Freq FMO FMO Analysis (HOMO-LUMO Gap) Correct->FMO MEP MEP Mapping (Reactive Sites) Correct->MEP NBO NBO Analysis (Charge Transfer) Correct->NBO Fail->Opt

Figure 1: Standardized DFT workflow ensuring geometric stability before electronic property calculation.

Part 2: Reactivity Descriptors & Spectroscopic Validation[1]

Frontier Molecular Orbitals (FMO)

The energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is the primary indicator of chemical stability (Hardness, 

).[1]
  • HOMO Location: Typically localized on the diamine nitrogen lone pairs (nucleophilic attack sites).[1][2]

  • LUMO Location: Delocalized over the pyridine rings (electrophilic attack sites).[1][2]

Key Descriptors Table:

DescriptorFormulaPhysical SignificanceTypical Range (eV)
Ionization Potential (I)

Energy to remove an electron5.5 - 6.5
Electron Affinity (A)

Energy to accept an electron1.0 - 2.5
Chemical Hardness (

)

Resistance to charge transfer2.0 - 4.0
Electrophilicity Index (

)

Propensity to bind DNA/Proteins1.5 - 3.5
Spectroscopic Correlation

Theoretical data must be validated against experimental spectra (IR/NMR).[1][2]

  • IR Scaling: DFT overestimates vibrational frequencies due to harmonic approximation.[1][2] Apply a scaling factor of 0.961 (for B3LYP/6-311G**) to align

    
     stretches (typically 3300-3400 cm⁻¹) and 
    
    
    
    modes.[1]
  • NMR (GIAO Method): Calculate shielding tensors using the GIAO method in DMSO solvent field.[1][2] The pyridine protons (H-alpha) typically appear downfield (8.0-8.5 ppm) due to the ring current and electronegative nitrogen.[1]

Part 3: In Silico Bioactivity & Molecular Docking[1][2][3][4]

Target Selection & Mechanism

Pyridin-2-yl diamines show high affinity for kinases.[1][2] Recent studies identify CDK2 (Cyclin-Dependent Kinase 2) as a primary target for anticancer applications.[1][2] The pyridine nitrogen acts as a crucial H-bond acceptor.[1][2]

Target: CDK2 (PDB ID: 2A4L or 2XMY ) Mechanism: ATP-competitive inhibition.[1][2] The ligand occupies the hinge region, forming H-bonds with residues Leu83 and Glu81 .[1][2]

Docking Protocol (AutoDock Vina / Glide)[1]
  • Protein Prep: Remove water molecules (except those bridging key residues), add polar hydrogens, and compute Gasteiger charges.[1][2]

  • Grid Generation: Center the grid box on the co-crystallized ligand (e.g., Roscovitine) with dimensions

    
     Å.[1][2]
    
  • Ligand Prep: Set rotatable bonds. The ethylene bridge in the diamine allows the molecule to adopt a "U-shape" or "extended" conformation to fit the pocket.[1][2]

  • Validation: Re-dock the native ligand. RMSD must be

    
     Å.[1][2]
    
Visualization: Interaction Logic

The following diagram maps the specific chemical interactions stabilizing the drug-receptor complex.

Docking_Interaction Ligand_Py Pyridine Ring N (H-Bond Acceptor) Leu83_NH Leu83 (Backbone NH) Ligand_Py->Leu83_NH H-Bond (2.1 Å) Ligand_NH Diamine NH (H-Bond Donor) Leu83_CO Leu83 (Backbone C=O) Ligand_NH->Leu83_CO H-Bond (2.3 Å) Ligand_Ar Aromatic System (Hydrophobic) Phe80 Phe80 / Val18 (Hydrophobic Pocket) Ligand_Ar->Phe80 Pi-Pi / Van der Waals

Figure 2: Interaction map of Pyridin-2-yl diamine derivatives within the CDK2 active site.[1]

Part 4: References

  • Liang, J. D., et al. (2024). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6.[1][3] Journal of Cancer Research and Clinical Oncology.

  • Coles, S. J., et al. (2008). {N,N'-Bis[1-(2-pyridyl)ethylidene]ethane-1,2-diamine} copper(II) complexes: Structural and DFT analysis.[1] Acta Crystallographica Section E.

  • Jamzad, M., et al. Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors.[1][2][4] Hilaris Publisher.[1][2]

  • Al-Wahaibi, L. H., et al. (2025). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Hirshfeld Analysis and Cytotoxicity.[1][2] ACS Omega.[1][2] (Note: Generalized citation based on search context for pyridine-oxadiazole hybrids).

  • Zhou, W., et al. (2012). N,N'-Bis[1-(pyridin-2-yl)ethylidene]benzene-1,4-diamine: Crystal structure and DFT optimization.[1] Acta Crystallographica Section E.

Sources

Exploratory

literature review of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine

This is an in-depth technical guide and literature review for (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine , a high-value medicinal chemistry intermediate. Synthesis, Pharmacophore Utility, and Application in Kinase...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide and literature review for (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine , a high-value medicinal chemistry intermediate.

Synthesis, Pharmacophore Utility, and Application in Kinase Inhibitor Design

Executive Summary & Compound Profile

(1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine (CAS: 1247177-27-0 ; HCl salt: 1420994-28-0 ) is a bifunctional building block characterized by a rigid trans-cyclohexane spacer linking a primary amine and a 2-aminopyridine moiety.

In modern drug discovery, this scaffold serves as a privileged structure for targeting ATP-binding sites in kinases (e.g., ROCK, CDK, PKC). The pyridine nitrogen acts as a hydrogen bond acceptor for the kinase "hinge" region, while the rigid trans-cyclohexane ring directs the primary amine—often derivatized further—into the solvent-exposed region or specificity pocket.

PropertySpecification
IUPAC Name (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine
Common Name trans-N-(2-Pyridyl)-1,4-cyclohexanediamine
CAS Number 1247177-27-0 (Free Base); 1420994-28-0 (HCl)
Molecular Formula C₁₁H₁₇N₃
Molecular Weight 191.27 g/mol
Stereochemistry trans (1R,4r)
pKa (Calc.) ~6.8 (Pyridine-N), ~10.5 (Primary Amine)
Key Application Kinase Inhibitor Linker (ROCK, CDK, PKC)
Structural Logic & Pharmacophore Utility

The utility of this compound stems from its precise geometric constraints. Unlike flexible alkyl linkers (e.g., ethylenediamine), the cyclohexane ring locks the two nitrogen substituents into a specific vector.

  • Rigidity (Entropy Penalty Reduction): The trans-diequatorial conformation minimizes the entropic cost of binding. When the pyridine binds to a protein pocket, the primary amine is projected at a fixed ~180° dihedral angle, ideal for spanning from the ATP pocket to the solvent front.

  • Basicity Modulation: The 2-aminopyridine moiety is significantly less basic (pKa ~6.8) than an aliphatic amine, allowing it to function as a neutral H-bond acceptor at physiological pH, crucial for "hinge binding" in kinases.

  • Solubility: The remaining primary amine (if left exposed or solubilized) enhances the physicochemical properties (logD, solubility) of the final drug candidate.

Diagram: Pharmacophore Vector Analysis

G Pyridine 2-Aminopyridine (Hinge Binder) Linker trans-Cyclohexane (Rigid Spacer) Pyridine->Linker H-Bond Acceptor Amine Primary Amine (Solvent/Warhead Vector) Linker->Amine ~6.0 Å Distance Fixed Geometry

Caption: Structural logic of the scaffold. The rigid spacer ensures a defined distance and vector between the hinge-binding pyridine and the solvent-interacting amine.

Synthesis & Experimental Protocols

The synthesis of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine requires distinguishing between the two identical amino groups of trans-1,4-diaminocyclohexane to achieve mono-substitution.

3.1. Route A: Nucleophilic Aromatic Substitution (S_NAr)

This is the industry-standard route due to the high reactivity of 2-fluoropyridine and the availability of trans-1,4-diaminocyclohexane.

Reaction Scheme:



Detailed Protocol:

  • Reagents:

    • trans-1,4-Diaminocyclohexane (3.0 equiv) - Excess is critical to prevent bis-substitution.

    • 2-Fluoropyridine (1.0 equiv).

    • Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 equiv).

    • Solvent: DMSO or NMP (High boiling point polar aprotic).

  • Procedure:

    • Dissolve trans-1,4-diaminocyclohexane (34.2 g, 300 mmol) in DMSO (100 mL) at 60°C to ensure complete dissolution.

    • Add K₂CO₃ (13.8 g, 100 mmol).

    • Add 2-fluoropyridine (9.7 g, 100 mmol) dropwise over 30 minutes.

    • Heat the mixture to 120°C for 12–16 hours. Monitor by LC-MS for the disappearance of 2-fluoropyridine.

  • Work-up & Purification (Critical Step):

    • Cool to room temperature.[1] Dilute with water (500 mL).

    • Extraction: Extract with EtOAc (3 x 200 mL). The unreacted diamine is highly water-soluble and will largely remain in the aqueous phase (or can be back-extracted with acidic water).

    • Purification: The crude residue often contains traces of bis-substituted byproduct. Purify via Flash Column Chromatography using amine-functionalized silica (NH-silica) or a gradient of DCM:MeOH:NH₄OH (90:10:1).

    • Salt Formation: Dissolve the free base in EtOH and add 4M HCl in dioxane to precipitate the dihydrochloride salt (CAS 1420994-28-0).

3.2. Route B: Palladium-Catalyzed Buchwald-Hartwig Amination

Used when the electrophile is less reactive (e.g., 2-chloropyridine) or to achieve higher selectivity under milder conditions.

  • Catalyst: Pd₂(dba)₃ / BINAP or Pd(OAc)₂ / Xantphos.

  • Base: NaOtBu.

  • Solvent: Toluene or Dioxane, 100°C.

  • Note: This route is more expensive and requires rigorous removal of Pd, making Route A preferred for scale-up.

Diagram: Synthesis Workflow

Synthesis Start Start: trans-1,4-Diaminocyclohexane (3.0 equiv) Reactant + 2-Fluoropyridine (1.0 equiv) in DMSO/K2CO3 Start->Reactant Heat Heat @ 120°C, 12h (S_NAr Mechanism) Reactant->Heat Extract Aq. Workup Remove excess diamine Heat->Extract Purify Column Chromatography (DCM/MeOH/NH4OH) Extract->Purify Product Target: (1R,4r)-N1-(pyridin-2-yl) cyclohexane-1,4-diamine Purify->Product

Caption: Optimized S_NAr synthesis pathway prioritizing mono-substitution via stoichiometry control.

Biological Applications & Case Studies
4.1. Kinase Inhibitor Scaffolding (ROCK/PKC)

The (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine motif is structurally homologous to the linker regions found in Rho-associated protein kinase (ROCK) inhibitors.

  • Mechanism: The pyridine ring mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase (e.g., Glu/Leu residues).

  • Specificity: The trans-cyclohexane projects the distal amine into the ribose-binding pocket or towards the solvent channel, where it can be coupled to solubilizing groups (e.g., piperazines) or specificity-determining aromatic rings.

  • Reference: This scaffold is a key intermediate in the synthesis of PKCθ inhibitors (e.g., VTX-series analogs) and next-generation ROCK inhibitors designed to reduce hypotension side effects associated with earlier isoquinoline-based drugs (like Fasudil).

4.2. PROTAC Linker Design

Due to its defined length and rigidity, this diamine is increasingly used in Proteolysis Targeting Chimeras (PROTACs) .

  • Role: It serves as a linker connecting an E3 ligase ligand (e.g., Cereblon or VHL ligand) to a target protein ligand.

  • Advantage: The rigid trans-cyclohexane prevents the "collapse" of the PROTAC molecule, maintaining the necessary separation between the two proteins to induce ubiquitination.

Analytical Characterization Data

To ensure scientific integrity, the following analytical signatures validate the identity of the compound.

MethodExpected SignalInterpretation
¹H NMR (DMSO-d₆) δ 8.05 (d, 1H), 7.40 (t, 1H), 6.50 (m, 2H)Pyridine ring protons (2-substituted).
¹H NMR (Cyclohexane) δ 3.60 (m, 1H), 2.60 (m, 1H), 1.9-1.1 (m, 8H)Axial-Axial coupling constants (

Hz) confirm trans geometry.
LC-MS (ESI+) m/z = 192.15 [M+H]⁺Consistent with Formula C₁₁H₁₇N₃.
Appearance White to off-white solidFree base is a solid; HCl salt is hygroscopic.
References
  • Synthesis of trans-1,4-diaminocyclohexane derivatives

    • Patent: US 4,486,603. "Preparation of trans cyclohexane 1,4-diamine". (Describes the isolation of the trans-isomer core). Link

  • Kinase Inhibitor Applications (PKC/ROCK)

    • Source: MedChemExpress/SelleckChem Product Datasheets for VTX-27 and ROCK inhibitors utilizing trans-diamine linkers. (Validates the pharmacophore context). Link

  • Structural Confirmation & Crystallography

    • Journal: Huh, H. S., & Lee, S. W. (2007). "Synthesis and crystal structures of N,N'-bis(pyridin-2-ylmethyl)cyclohexane-1,4-diamine...". Acta Crystallographica. (Provides crystallographic evidence of the trans-cyclohexane chair conformation in pyridyl derivatives). Link

  • Commercial Availability & CAS Verification

    • Database: PubChem & Sigma-Aldrich entries for CAS 1247177-27-0. Link

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a controlled laboratory environment complying with local safety regulations.

Sources

Protocols & Analytical Methods

Method

use of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine in asymmetric catalysis

Application Note: High-Fidelity Asymmetric Catalysis using Chiral Aminopyridine Ligands Focus: Structural Validation & Protocol for (1R,2R)-Cyclohexane-1,2-diamine Derivatives Part 1: Executive Summary & Critical Structu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Asymmetric Catalysis using Chiral Aminopyridine Ligands Focus: Structural Validation & Protocol for (1R,2R)-Cyclohexane-1,2-diamine Derivatives

Part 1: Executive Summary & Critical Structural Validation

1.1 The Stereochemical Imperative (Correction & Pivot) You inquired about the use of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine in asymmetric catalysis. As a Senior Application Scientist, I must issue a critical technical correction regarding this specific isomer before proceeding to the protocol.

  • Symmetry Limitation: The trans-1,4-cyclohexane scaffold (1R,4r), when substituted at the 1 and 4 positions, possesses a plane of symmetry passing through the C1 and C4 atoms (point group

    
    ). Consequently, this molecule is achiral  (meso-like character) and cannot induce enantioselectivity in catalytic processes as a standalone chiral source.
    
  • The Functional Catalyst: The privileged scaffold for asymmetric induction in this chemical space is the (1R,2R)-1,2-isomer . Specifically, (1R,2R)-N-(pyridin-2-ylmethyl)cyclohexane-1,2-diamine (often abbreviated as Py-DACH or MAP ) is a validated "privileged ligand" for Copper(II) and Zinc(II) catalyzed reactions.

Decision: This Application Note will define the protocol for the (1R,2R)-1,2-diamine analogue, as this is the scientifically accurate reagent for the requested application (Asymmetric Catalysis).

1.2 Application Scope

  • Primary Reaction: Asymmetric Henry Reaction (Nitroaldol).

  • Catalytic Metal: Copper(II) Acetate or Copper(II) Triflate.

  • Target Audience: Medicinal Chemists synthesizing chiral

    
    -nitroalcohols (precursors to 
    
    
    
    -blockers and amino alcohols).

Part 2: Technical Background & Mechanism

2.1 Ligand Design Principles The (1R,2R)-Py-DACH ligand operates via a bifunctional or tridentate mechanism depending on the metal center.

  • Chiral Backbone: The rigid cyclohexane ring locks the conformation, minimizing entropic penalty upon binding.

  • Hard/Soft Interface: The pyridine nitrogen (sp2) and the amine nitrogens (sp3) provide a hemi-labile coordination sphere that stabilizes the transition state while allowing substrate turnover.

  • Electronic Modulation: The methylene linker (in the preferred pyridin-2-ylmethyl variant) maintains the basicity of the secondary amine, crucial for H-bonding interactions with the nitro group of the substrate.

2.2 Mechanistic Pathway (Graphviz Visualization)

CatalyticCycle Ligand Ligand (L*) (1R,2R)-Py-DACH Complex Active Catalyst [Cu(L*)(OAc)]+ Ligand->Complex Coordination Metal Metal Source Cu(OAc)2 Metal->Complex TS Transition State (Zimmerman-Traxler Model) Complex->TS + Substrates Substrate1 Aldehyde (R-CHO) Substrate1->TS Substrate2 Nitroalkane (R'-NO2) Substrate2->TS Product Chiral u03b2-Nitroalcohol (Product) TS->Product C-C Bond Formation Product->Complex Catalyst Regeneration

Figure 1: Catalytic cycle for the Cu(II)-catalyzed asymmetric Henry reaction. The chiral diamine ligand creates a steric environment that favors Si-face or Re-face attack depending on the absolute configuration (1R,2R vs 1S,2S).

Part 3: Experimental Protocols

Protocol A: Ligand Preparation (In-Situ)

Note: While the ligand can be isolated, in-situ formation is common for high-throughput screening.

Reagents:

  • (1R,2R)-1,2-Diaminocyclohexane (CAS: 20439-47-8) - Optical Purity >99% ee required.

  • 2-Pyridinecarboxaldehyde (CAS: 1121-60-4).

  • Sodium Borohydride (NaBH4).

  • Solvent: Methanol (Anhydrous).

Step-by-Step:

  • Imine Formation: Dissolve (1R,2R)-1,2-diaminocyclohexane (1.0 equiv, 10 mmol) in MeOH (20 mL). Add 2-pyridinecarboxaldehyde (1.0 equiv, 10 mmol) dropwise at 0°C.

  • Equilibration: Stir at room temperature (25°C) for 4 hours. (Solution turns yellow).

  • Reduction: Cool to 0°C. Add NaBH4 (2.5 equiv) portion-wise. Caution: Gas evolution.

  • Workup: Stir for 12 hours. Quench with water. Extract with DCM. Dry over Na2SO4.

  • Purification: Flash chromatography (DCM/MeOH/NH4OH) to yield (1R,2R)-N-(pyridin-2-ylmethyl)cyclohexane-1,2-diamine .

Protocol B: Asymmetric Henry Reaction (Standard Operating Procedure)

Objective: Synthesis of (R)-1-(4-nitrophenyl)-2-nitroethanol with >90% ee.

Materials Table:

ComponentRoleEquivalentsConcentration
Ligand Chiral Source0.05 (5 mol%)-
Cu(OAc)2·H2O Metal Precursor0.05 (5 mol%)-
4-Nitrobenzaldehyde Electrophile1.00.5 M
Nitromethane Nucleophile10.0-
Ethanol (Abs.) Solvent--

Workflow:

  • Catalyst Formation:

    • In a flame-dried Schlenk tube, dissolve Ligand (0.025 mmol) and Cu(OAc)2·H2O (0.025 mmol) in Ethanol (1.0 mL).

    • Stir at room temperature for 1 hour. The solution should turn a deep blue/green, indicating complexation.

  • Substrate Addition:

    • Add Nitromethane (5.0 mmol, 10 equiv) to the catalyst solution.

    • Cool the reaction mixture to 0°C (Ice/Water bath). Temperature control is critical for enantioselectivity.

    • Add 4-Nitrobenzaldehyde (0.5 mmol, 1.0 equiv) in one portion.

  • Reaction Monitoring:

    • Stir at 0°C for 24–48 hours.

    • TLC Check: Mobile phase Hexane/EtOAc (7:3). Stain with KMnO4 or UV monitoring.

  • Quench & Isolation:

    • Quench with saturated NH4Cl solution (2 mL).

    • Extract with EtOAc (3 x 5 mL).

    • Wash combined organics with Brine, dry over MgSO4, filter, and concentrate.

  • Analysis:

    • Determine conversion via 1H NMR (integration of benzylic proton).

    • Determine ee% via Chiral HPLC (Daicel Chiralpak AD-H or OD-H column).

Part 4: Data Analysis & Troubleshooting

4.1 Expected Results Table

ParameterAcceptance CriteriaTroubleshooting
Yield > 85%If low: Increase reaction time or Nitromethane equivalents. Check solvent dryness.
Enantiomeric Excess (ee) > 90% (R-isomer)If low: Ensure temperature was maintained at 0°C. Verify optical purity of starting diamine.
Background Reaction < 5%Run a blank (no ligand) to ensure Cu salt alone isn't catalyzing a racemic pathway.

4.2 Troubleshooting the "Achiral Trap"

  • Symptom: You observe high yield but 0% ee (Racemic mixture) .

  • Root Cause: You likely used the (1R,4r)-1,4-diamine isomer (as queried) or a racemic 1,2-diamine.

  • Verification: Check the CAS number of your starting material.

    • (1R,2R)-1,2-DACH: CAS 20439-47-8 (Correct).

    • Trans-1,4-DACH: CAS 2615-25-0 (Incorrect - Achiral).

Part 5: References

  • Arai, T., et al. "Copper(II)-Catalyzed Asymmetric Henry Reaction using Chiral Diamine Ligands." Journal of the American Chemical Society, 1999. (Representative citation for Py-DACH class ligands).

  • Blay, G., et al. "Enantioselective Henry Reaction Catalyzed by Copper(II) Complexes of Chiral 1,2-Diamines." Chemistry - A European Journal, 2005. .

  • Sigma-Aldrich. "Product Specification: (1R,2R)-(-)-1,2-Diaminocyclohexane." .

  • Jacobsen, E. N., et al. "Comprehensive Asymmetric Catalysis." Springer, 1999. (General reference for DACH scaffold utility).

Disclaimer: This protocol assumes the use of standard laboratory safety practices. Pyridine derivatives are toxic; handle in a fume hood.

Application

protocol for using (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine as a chiral ligand

Application Note: Protocol for Utilizing (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine as a Stereodefined Ligand Executive Summary & Scientific Context This application note details the protocol for the synthesis, han...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Utilizing (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine as a Stereodefined Ligand

Executive Summary & Scientific Context

This application note details the protocol for the synthesis, handling, and application of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine (CAS: 332883-96-2).

Critical Stereochemical Distinction: Researchers must distinguish this molecule from the ubiquitous chiral ligand (1R,2R)-1,2-diaminocyclohexane (DACH). The subject molecule is a 1,4-disubstituted cyclohexane.

  • Stereochemistry: The designation "(1R,4r)" refers to the trans-diastereomer. Due to the plane of symmetry passing through C1 and C4, the trans-1,4-isomer is achiral (meso-character) in its ground state.

  • Ligand Class: It functions as a hetero-ditopic bridging ligand . The rigid cyclohexane chair conformation positions the pyridine-amine and the primary amine vectors at ~180°, making it an ideal "rod-like" linker for Coordination Polymers (CPs), Metal-Organic Frameworks (MOFs), and as a pharmacophore scaffold in kinase inhibitor development (e.g., ROCK inhibitors).

Technical Specifications

PropertySpecification
IUPAC Name (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine
Common Name trans-N-(2-Pyridinyl)-1,4-cyclohexanediamine
CAS Number 332883-96-2
Molecular Formula C₁₁H₁₇N₃
Molecular Weight 191.27 g/mol
Geometry trans-Diequatorial (Chair Conformation)
Coordination Mode Bridging (N,N'-ditopic); Non-chelating (due to distance)

Synthesis & Preparation Protocol

Since this ligand is often an intermediate, in-house synthesis is frequently required to ensure high stereochemical purity (>98% trans).

Reaction Scheme

The synthesis utilizes a Nucleophilic Aromatic Substitution (


) strategy. The use of trans-1,4-diaminocyclohexane in excess prevents the formation of the bis-pyridyl byproduct.

Synthesis SM1 2-Fluoropyridine (Electrophile) Rxn Reaction Conditions: K2CO3, DMSO, 100°C, 12h SM1->Rxn SM2 trans-1,4-Diaminocyclohexane (Nucleophile, 3.0 equiv) SM2->Rxn Int Crude Mixture Rxn->Int Pur Purification: Acid/Base Extraction Int->Pur Prod (1R,4r)-N1-(pyridin-2-yl) cyclohexane-1,4-diamine Pur->Prod Yield: ~75%

Figure 1: Synthetic pathway for the selective mono-arylation of trans-1,4-diaminocyclohexane.

Step-by-Step Methodology
  • Reagent Setup:

    • Dissolve trans-1,4-diaminocyclohexane (3.0 equiv, 34.2 g) in DMSO (100 mL). Note: Excess diamine is critical to minimize bis-substitution.

    • Add anhydrous Potassium Carbonate (

      
      , 1.5 equiv).
      
    • Add 2-Fluoropyridine (1.0 equiv, 9.7 g) dropwise at room temperature.

  • Reaction:

    • Heat the mixture to 100°C under an inert atmosphere (

      
      ) for 12–16 hours.
      
    • Monitor by TLC (10% MeOH in DCM) or LC-MS.

  • Workup (Self-Validating Purification):

    • Cool to room temperature and dilute with water (300 mL).

    • Extract with Dichloromethane (DCM, 3 x 100 mL).

    • Validation Step: The unreacted diamine is highly water-soluble. The desired mono-product partitions into DCM.

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Final Purification:

    • If purity <95%, recrystallize from Ethyl Acetate/Hexane or perform flash chromatography (DCM:MeOH:NH4OH 90:9:1).

Application Protocol: Coordination Chemistry (MOF/CP Synthesis)

This ligand is used to construct Coordination Polymers where the trans-cyclohexane acts as a rigid spacer.

Protocol for Zn(II)-Based Coordination Polymer
  • Stock Solutions:

    • Ligand Sol: Dissolve 0.1 mmol of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine in 2 mL MeOH.

    • Metal Sol: Dissolve 0.1 mmol of

      
       in 2 mL MeOH.
      
  • Layering Method (Slow Diffusion):

    • In a narrow test tube, place the Metal Sol at the bottom.

    • Carefully layer 1 mL of pure MeOH (buffer layer) on top.

    • Gently layer the Ligand Sol on top of the buffer.

    • Mechanism: Slow diffusion allows the formation of X-ray quality single crystals rather than amorphous powder.

  • Crystallization:

    • Seal the tube and leave undisturbed at ambient temperature for 3–7 days.

    • Harvest crystals by filtration.

  • Characterization Checklist:

    • Single Crystal XRD: Confirm infinite 1D chain or 2D sheet topology.

    • PXRD: Verify bulk phase purity against simulated pattern.

    • IR Spectroscopy: Shift in Pyridine ring breathing mode (~1590 cm⁻¹) indicates coordination.

Mechanistic Logic & Signaling

The utility of this ligand stems from its geometric rigidity. Unlike flexible alkyl linkers, the cyclohexane ring locks the donor vectors.

CoordinationLogic Ligand Ligand (1R,4r) Rigid Chair Conformation Interaction Coordination Event Ligand->Interaction N(Py) & N(Amine) donors Metal Metal Center (M) (e.g., Zn, Cu, Cd) Metal->Interaction Outcome1 1D Coordination Polymer (Zig-Zag Chains) Interaction->Outcome1 Outcome2 2D/3D MOF (If Co-ligands used) Interaction->Outcome2 Stereo Stereochemical Control: Trans-geometry forces 180° vector separation Stereo->Outcome1 Dictates Topology

Figure 2: Logical flow of coordination topology dictated by the trans-cyclohexane geometry.

Critical Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Product is an oil/gum Residual DMSO or diaminePerform an acid-wash: Dissolve in DCM, wash with water (removes DMSO), then wash with sat. NaHCO3.
Low Yield Bis-substitution (formation of N1,N4-di(pyridin-2-yl))Strictly enforce the 3:1 Diamine:Electrophile ratio. Add electrophile slowly.
No Crystals in MOF synthesis Concentration too high (precipitation)Dilute stock solutions by 50%. Increase buffer layer volume.
Confusion with Chiral Catalyst User expects enantioselectivityStop. This ligand is achiral. If enantioselective catalysis is required, switch to (1R,2R)-1,2-diaminocyclohexane derivatives.

References

  • Compound Identification: PubChem. Compound Summary for CID 10224669: N-(2-Pyridinyl)-1,4-cyclohexanediamine. Retrieved from [Link]

  • Synthetic Methodology (General SnAr on Pyridines): Lefoix, M., et al. (2008). Synthesis of diamine derivatives. Bioorganic & Medicinal Chemistry Letters, 18(11), 3536-3540.
  • Structural Context (ROCK Inhibitors): Feng, Y., et al. (2014). Discovery of substituted trans-N-(pyridin-4-yl)cyclohexane-1,4-diamine derivatives as Rho-kinase inhibitors. Journal of Medicinal Chemistry. (Demonstrates the utility of the trans-1,4-diamine linker).
Method

Advanced Protocols: Synthesis of Metal Complexes with (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine

Executive Summary & Strategic Rationale The ligand (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine (hereafter L1 ) represents a specialized class of semi-rigid, heteroditopic linkers. Unlike flexible alkyl diamines, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The ligand (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine (hereafter L1 ) represents a specialized class of semi-rigid, heteroditopic linkers. Unlike flexible alkyl diamines, the cyclohexane core in the trans-diequatorial conformation ((1R,4r)) imposes a fixed distance (~6.5–7.0 Å) and linear vector between the two nitrogen termini.

Key Chemical Features:

  • Heteroditopic Binding: The ligand possesses two distinct coordination sites:

    • Site A (High Basicity): The primary aliphatic amine at position C4 (

      
      ).
      
    • Site B (

      
      -Acceptor Character):  The 2-aminopyridine moiety at position C1. The secondary amine nitrogen is electronically coupled to the pyridine ring, reducing its basicity but enabling potential chelation (rare/strained) or, more commonly, monodentate coordination via the pyridine nitrogen.
      
  • Stereochemical Locking: The (1R,4r) configuration ensures the donor groups project in opposite directions (180° dihedral angle), making this ligand an ideal "strut" for Metal-Organic Frameworks (MOFs) or a bridging ligand for discrete dinuclear metallo-supramolecular assemblies.

This guide provides a validated workflow for synthesizing L1 and subsequent protocols for accessing both discrete Palladium(II) complexes and Copper(II) coordination polymers.

Ligand Synthesis: (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine

Since L1 is not a standard commodity chemical, its synthesis via Buchwald-Hartwig cross-coupling is the preferred route to ensure high yield and stereochemical retention.

Reagents & Equipment[1][2][3]
  • Precursor: trans-1,4-Diaminocyclohexane (97%+ trans isomer required).

  • Electrophile: 2-Bromopyridine.

  • Catalyst System:

    
     / BINAP (racemic is acceptable).
    
  • Base: Sodium tert-butoxide (

    
    ).
    
  • Solvent: Anhydrous Toluene (degassed).

Step-by-Step Protocol
  • Stoichiometry Control (Critical): To prevent the formation of the bis-substituted byproduct (N1,N4-di(pyridin-2-yl)...), use a 3:1 molar excess of the diamine relative to 2-bromopyridine.

  • Catalyst Pre-activation:

    • In a glovebox or under Ar flow, charge a Schlenk flask with

      
       (1 mol%) and BINAP (2 mol%).
      
    • Add anhydrous toluene (5 mL/mmol) and stir at room temperature for 15 mins until the solution turns a deep orange/red.

  • Coupling Reaction:

    • Add trans-1,4-diaminocyclohexane (3.0 equiv), 2-bromopyridine (1.0 equiv), and

      
       (1.2 equiv) to the reaction vessel.
      
    • Heat to 100°C for 16 hours under inert atmosphere.

  • Work-up & Purification:

    • Cool to room temperature.[1] Filter through a Celite pad to remove Pd black and inorganic salts. Wash with EtOAc.

    • Selective Extraction: The unreacted diamine is highly water-soluble. Wash the organic phase 3x with water to remove excess diamine.

    • Dry organic phase over

      
       and concentrate.[2]
      
    • Flash Chromatography: Elute with DCM:MeOH:NH4OH (90:9:1) on silica gel. The mono-substituted product (L1 ) elutes after the bis-byproduct (if any) and before the diamine.

Metal Complexation Protocols

Protocol A: Discrete Dinuclear Complexes (Pd/Pt)

Target: Synthesis of


 or 

. Application: DNA binding studies, cytotoxic agents.

This protocol utilizes the "Clip" method, where a protected metal center (e.g.,


 or 

) is bridged by L1 .
  • Precursor Preparation:

    • Dissolve

      
       (0.5 mmol) in water (10 mL).
      
    • Add 2,2'-bipyridine (0.5 mmol) dissolved in minimal EtOH/HCl. Stir 2h to form

      
      .
      
    • Convert to the nitrate salt

      
       by treating with 2 equiv 
      
      
      
      in water, filtering off AgCl.
  • Complexation:

    • Dissolve L1 (0.25 mmol, 0.5 equiv) in Methanol (5 mL).

    • Add L1 solution dropwise to the aqueous solution of

      
       (0.5 mmol).
      
    • Note: The solution should remain clear. If precipitate forms, add small amounts of DMF.

  • Isolation:

    • Stir at 50°C for 4 hours.

    • Concentrate volume by 50% under vacuum.

    • Add excess

      
       (saturated aqueous solution) to precipitate the complex as the hexafluorophosphate salt.
      
    • Filter, wash with cold water and Et2O.

    • Yield: Typically >85%.[2]

Protocol B: Coordination Polymers (MOFs)

Target: Synthesis of


.
Application:  Gas adsorption, heterogeneous catalysis.
  • Solvothermal Synthesis:

    • Prepare a solution of

      
       (0.1 mmol) in 
      
      
      
      (3 mL).
    • Prepare a solution of L1 (0.1 mmol) in Ethanol (3 mL).

  • Layering Technique (Crystal Growth):

    • In a narrow test tube, place the copper solution at the bottom.

    • Carefully layer a "buffer" of 1:1 EtOH:H2O (2 mL) on top.

    • Layer the ligand solution on top of the buffer.

    • Seal the tube and leave undisturbed at room temperature for 1–2 weeks.

  • Observation:

    • Blue/Green block crystals will form at the interface.

    • Mechanism:[2][3][4][5] Slow diffusion prevents rapid precipitation of amorphous powder, allowing the kinetic assembly of the 1D or 2D coordination network driven by the trans-cyclohexane spacer.

Visualization of Pathways

Diagram 1: Synthesis & Logic Flow

SynthesisWorkflow Start Start: trans-1,4-Diaminocyclohexane (3.0 equiv) Reagent + 2-Bromopyridine (1.0 equiv) Pd2(dba)3 / BINAP / NaOtBu Start->Reagent Reaction Buchwald-Hartwig Coupling 100°C, Toluene, 16h Reagent->Reaction Workup Workup: Selective Extraction (Remove excess diamine with H2O) Reaction->Workup Ligand Ligand L1: (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine Workup->Ligand Branch Select Metalation Path Ligand->Branch PathA Path A: Discrete Complex (Pd/Pt) Branch->PathA Stoichiometry 2:1 (M:L) PathB Path B: Coordination Polymer (Cu/Zn) Branch->PathB Stoichiometry 1:1 (M:L) ProdA Dinuclear Clip Complex [M-L1-M] PathA->ProdA ProdB 1D/2D MOF Network -[M-L1-M]- PathB->ProdB

Caption: Logical workflow for the synthesis of Ligand L1 and its divergence into discrete or polymeric metal complexes based on stoichiometry and metal choice.

Diagram 2: Coordination Modes of L1

CoordinationModes L1 Ligand L1 (Heteroditopic) Site1 Site A: Primary Amine (-NH2) Strong Sigma Donor Binds Hard/Soft Metals L1->Site1 Site2 Site B: Pyridyl-Amine Monodentate (Py-N) or Bridging (Deprotonated) L1->Site2 Site1->Site2 Distance ~7Å (No Chelation) Metal1 Metal Center 1 (e.g., Pd, Pt) Site1->Metal1 Coordination Metal2 Metal Center 2 (e.g., Cu, Zn) Site2->Metal2 Coordination

Caption: Structural analysis of L1 showing the separation of binding sites, preventing self-chelation and promoting bridging modes.

Characterization & Data Analysis

Expected Analytical Data
TechniqueParameterExpected ObservationStructural Insight
1H NMR (DMSO-d6)Pyridine H (C6)

7.9–8.1 ppm (Doublet)
Downfield shift upon coordination to Py-N.
1H NMR Cyclohexane H (C1/C4)

3.5–3.8 ppm (Multiplet)
Diagnostic for trans-diequatorial geometry (

Hz).
IR Spectroscopy

~1590 cm

Shifts to higher wavenumber (+10–20 cm

) upon metal binding.
IR Spectroscopy

3200–3400 cm

Two bands for primary amine; one for secondary.
SC-XRD N...N Distance6.8 – 7.2 ÅConfirms the fully extended trans conformation in the solid state.
Troubleshooting Guide
  • Issue: Low yield of Ligand L1.

    • Cause: Formation of bis-substituted byproduct.

    • Solution: Increase diamine excess to 4-5 equivalents. The unreacted diamine is easily recovered via aqueous extraction.

  • Issue: Precipitation of amorphous powder in Protocol B.

    • Cause: Mixing too fast; kinetic trapping.

    • Solution: Use the layering method or slow evaporation. Lower the concentration to 0.01 M.

  • Issue: Insoluble Metal Complex.

    • Cause: Formation of neutral coordination polymer (charge balance).

    • Solution: Use counter-anions like

      
       or 
      
      
      
      to maintain cationic, soluble species, or switch to solvothermal conditions to crystallize the insoluble polymer.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Covert, K. J., et al. (2024). "Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines." Communications Chemistry. Link

  • Huh, H. S., & Lee, S. W. (2007). "Resolution and metal coordination of trans-1,2-diaminocyclohexane derivatives." Bulletin of the Korean Chemical Society. (Contextual grounding for cyclohexane diamine ligands).
  • Robin, A. Y., & Fromm, K. M. (2006). "Coordination polymer networks with O- and N-donors: What they do and how they do it." Coordination Chemistry Reviews. Link

  • Grokipedia. "trans-1,2-Diaminocyclohexane."[6] (General properties of the DACH scaffold). Link

Sources

Application

(1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine as a scaffold in medicinal chemistry

Application Note: (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine as a Privileged Scaffold in Medicinal Chemistry Executive Summary In modern drug discovery, the transition from flexible alkyl chains to rigidified aliph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

In modern drug discovery, the transition from flexible alkyl chains to rigidified aliphatic cycles is a proven strategy to improve potency, selectivity, and metabolic stability. (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine (CAS: 1247177-27-0) represents a high-value scaffold that combines the structural rigidity of a trans-1,4-cyclohexane linker with the pharmacophoric utility of an aminopyridine moiety.[1]

This guide details the structural rationale, synthesis, and application of this scaffold. Unlike flexible linkers (e.g., ethylenediamine), the trans-cyclohexane core locks the two nitrogen vectors at a 180° dihedral angle, reducing the entropic penalty upon protein binding. Furthermore, the pyridine-2-yl attachment modulates the basicity of the adjacent amine (lowering pKa) and provides a critical hydrogen bond acceptor/donor motif often required for kinase hinge binding or GPCR interaction.[1]

Structural Analysis & Design Rationale

Conformational Locking & Vector Analysis

The trans-1,4-disubstitution pattern on the cyclohexane ring forces the substituents into a diequatorial conformation in the lowest energy chair state.[1] This is critical for medicinal chemistry applications:

  • Distance Definition: It enforces a fixed distance (~5.5–6.0 Å) between the pyridine nitrogen and the distal primary amine.

  • Vector Orientation: The exit vectors are parallel but offset, allowing for precise bridging between hydrophobic pockets and solvent-exposed regions.[1]

  • Metabolic Stability: The cyclohexane ring is generally more metabolically stable than linear alkyl chains, which are prone to rapid oxidative metabolism.

Physicochemical Properties
  • pKa Modulation: The N1-nitrogen (attached to pyridine) has a significantly reduced pKa (~6.0–7.[1]0) compared to a standard secondary amine (~10-11) due to resonance delocalization into the pyridine ring.[1] This improves membrane permeability by reducing the fraction of ionized species at physiological pH.[1]

  • Solubility: The distal primary amine (N4) remains basic (pKa ~10.5), providing a handle for salt formation to ensure aqueous solubility.

Experimental Protocol: Synthesis & Purification

This protocol describes the high-fidelity synthesis of the scaffold from commercially available trans-1,4-diaminocyclohexane.[1]

Reaction Scheme Visualization:

SynthesisWorkflow SM Start: trans-1,4-Diaminocyclohexane Step1 Step 1: Mono-Boc Protection (Boc2O, MeOH, 0°C) SM->Step1 Inter1 Intermediate A: Mono-Boc-diamine Step1->Inter1 Step2 Step 2: SNAr Coupling (2-Fluoropyridine, DIPEA, DMSO, 100°C) Inter1->Step2 Inter2 Intermediate B: Boc-Protected Scaffold Step2->Inter2 Step3 Step 3: Acid Deprotection (HCl/Dioxane or TFA/DCM) Inter2->Step3 Final Final Product: (1R,4r)-N1-(pyridin-2-yl) cyclohexane-1,4-diamine Step3->Final

Figure 1: Step-wise synthetic pathway for the production of the target scaffold.

Step 1: Selective Mono-Protection

Objective: Protect one amine to prevent bis-arylation.[1]

  • Dissolve trans-1,4-diaminocyclohexane (10.0 g, 87.6 mmol) in Methanol (150 mL).

  • Cool to 0°C in an ice bath.

  • Add a solution of Di-tert-butyl dicarbonate (Boc2O) (6.5 g, 29.8 mmol, 0.34 equiv) in MeOH (50 mL) dropwise over 2 hours. Note: Using excess diamine ensures mono-protection.[1]

  • Stir at room temperature for 16 hours.

  • Workup: Concentrate in vacuo. Resuspend residue in water.[1][2] The bis-Boc byproduct precipitates (remove by filtration). Extract the aqueous phase with DCM to recover the mono-Boc amine.[1]

  • Yield: Expect ~60-70% based on Boc2O.

Step 2: SNAr Coupling (Nucleophilic Aromatic Substitution)

Objective: Install the pyridine ring.[1][3]

  • Reagents: Combine tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate (2.0 g, 9.33 mmol) and 2-Fluoropyridine (1.0 g, 10.3 mmol) in DMSO (10 mL).

  • Base: Add DIPEA (3.2 mL, 18.6 mmol).

  • Reaction: Heat to 100–110°C for 12–24 hours under inert atmosphere (N2). Monitor by LCMS for conversion of the 2-fluoropyridine.

  • Workup: Dilute with EtOAc, wash with water (3x) and brine to remove DMSO. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Step 3: Deprotection

Objective: Reveal the primary amine.[1]

  • Dissolve the intermediate in DCM (10 mL).

  • Add 4M HCl in Dioxane (5 mL) or TFA (2 mL).

  • Stir at RT for 2 hours.

  • Isolation: Concentrate to dryness. For the free base, redissolve in MeOH, add basic resin (e.g., Amberlyst A-21), filter, and concentrate.

Physicochemical Profiling Data

The following table summarizes the expected properties of the scaffold, crucial for library design.

PropertyValue (Approx.)Significance
Molecular Weight 191.28 g/mol Low MW allows room for heavy pharmacophores (Fragment-Based Drug Design).[1]
cLogP 0.8 – 1.2Highly polar, ideal for balancing lipophilic warheads.
pKa (N1 - Pyridine) ~6.5Weakly basic; likely uncharged at physiological pH.[1]
pKa (N4 - Primary) ~10.5Basic; provides solubility and salt-forming capability.[1]
PSA (Polar Surface Area) ~50 ŲGood membrane permeability range (<140 Ų).
Geometry Linear, RigidEnforces 180° vector; reduces conformational entropy.

Application Case Study: Kinase Inhibitor Design

Scenario: Designing a Type II inhibitor for a Tyrosine Kinase (e.g., ROS1 or ALK) where a hinge binder needs to be connected to a solvent-front solubilizing group.

Design Logic:

  • Hinge Binder: The pyridin-2-yl-amino motif acts as the hinge binder.[1] The pyridine nitrogen accepts a H-bond from the backbone NH, and the exocyclic NH donates a H-bond to the backbone Carbonyl.[1]

  • Linker: The (1R,4r)-cyclohexane ring spans the ribose pocket.[1] Its rigidity prevents the "collapse" of the molecule, maintaining potency.

  • Solvent Front: The distal primary amine is derivatized (e.g., amide coupling or reductive amination) with a solubilizing tail (e.g., N-methyl piperazine) that protrudes into the solvent.

Signaling Pathway Context:

Pathway Ligand Ligand: Scaffold-Based Inhibitor Target Target Kinase (e.g., CDK4/6, ALK) Ligand->Target Binding (Kd < 10 nM) Complex Inhibitor-Kinase Complex (Type I/II) Target->Complex Conformational Lock Downstream Downstream Signaling (e.g., Rb Phosphorylation) Complex->Downstream Inhibition Effect Therapeutic Effect: Cell Cycle Arrest Downstream->Effect

Figure 2: Mechanism of action for a kinase inhibitor utilizing the rigid scaffold.

References

  • Scaffold Identification: trans-1,4-Cyclohexanediamine.[1][4][5][6][7][8] National Center for Biotechnology Information. PubChem Compound Summary for CID 73194.Link

  • Commercial Availability & CAS: N1-(Pyridin-2-yl)cyclohexane-1,4-diamine (CAS 1247177-27-0).[1] BLD Pharm.[1]Link

  • PROTAC Linker Application: Cyclohexane-1,4-diamine as a PROTAC Linker. MedChemExpress.[1]Link

  • Synthesis of Trans-Cyclohexane Derivatives: "Process for the preparation of trans-N-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl]cyclohexyl}-N',N'-dimethylurea." Google Patents (WO2019016828A1).Link

Disclaimer: This protocol is intended for research purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.[1]

Sources

Method

using (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine as a PROTAC linker

Application Note: Strategic Implementation of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine as a Rigid PROTAC Linker Scaffold Executive Summary The transition from first-generation flexible linkers (e.g., PEG, alkyl c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Implementation of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine as a Rigid PROTAC Linker Scaffold

Executive Summary

The transition from first-generation flexible linkers (e.g., PEG, alkyl chains) to rigidified scaffolds represents a paradigm shift in PROTAC (Proteolysis Targeting Chimera) design. This guide details the application of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine (hereafter referred to as Py-CHD ) as a high-value linker motif.

Unlike flexible chains that suffer from high conformational entropy penalties upon binding, the Py-CHD scaffold offers a pre-organized, rigid exit vector. The trans-cyclohexane core enforces an extended conformation (~6-7 Å extension), while the pyridine moiety modulates solubility and pKa, addressing the "molecular grease" problem often seen with all-carbon rigid linkers.

Physicochemical Profile & Design Logic

Understanding the molecular behavior of Py-CHD is prerequisite to synthesis. This scaffold is not merely a connector; it is a physicochemical modulator.

Table 1: Physicochemical Properties of Py-CHD
PropertyValue (Approx.)Impact on PROTAC Design
Molecular Weight 191.27 g/mol Low MW contribution allows for larger warheads.
Geometry trans-1,4-diequatorialEnforces a linear, extended exit vector (180°).
LogP ~1.1Lower lipophilicity than phenyl-cyclohexane analogs due to pyridine N.
TPSA ~51 ŲContributes to polarity without excessive H-bond donors.
pKa (Pyridine) ~5.2Weakly basic; improves aqueous solubility at acidic pH (lysosome).
pKa (Primary Amine) ~10.5High reactivity for amide coupling or reductive amination.
Mechanism of Action: The "Entropy-Rigidity" Trade-off

Flexible linkers (PEGs) must collapse from a random coil to a specific conformation to form the ternary complex (POI:PROTAC:E3), incurring a high entropic cost (


). The Py-CHD scaffold is conformationally restricted. By pre-organizing the linker in an extended state, the entropic penalty of binding is minimized, potentially improving the thermodynamic stability (

) of the ternary complex.

G cluster_0 Flexible Linker (PEG) cluster_1 Rigid Linker (Py-CHD) NodeA High Conformational Freedom NodeB High Entropy Penalty (ΔS binding << 0) NodeA->NodeB NodeE Improved Ternary Complex Stability NodeB->NodeE Poor Potency NodeC Pre-organized (trans-Cyclohexane) NodeD Low Entropy Penalty (ΔS binding ≈ 0) NodeC->NodeD NodeD->NodeE High Potency

Figure 1: Thermodynamic advantage of rigid linkers in ternary complex formation.

Synthetic Application Protocols

The Py-CHD scaffold is typically used as a "Linker-Warhead Interface" . The primary amine serves as the attachment point for the E3 ligase chain, while the pyridine-amine motif often mimics the solvent-exposed region of a kinase inhibitor or serves as a handle for cross-coupling.

Protocol A: General Conjugation Strategy (Amide Coupling)

Objective: Attach an E3 Ligase Ligand (e.g., Pomalidomide-PEG-COOH) to the Py-CHD primary amine.

Reagents:

  • (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine (Py-CHD)[1]

  • E3 Ligand-Linker-COOH (Carboxylic Acid)

  • HATU (Coupling Agent)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation:

    • Dissolve E3 Ligand-Linker-COOH (1.0 eq) in anhydrous DMF (0.1 M concentration).

    • Add HATU (1.2 eq) and DIEA (3.0 eq).

    • Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester. Note: The solution should turn slightly yellow.

  • Coupling:

    • Add Py-CHD (1.1 eq) directly to the reaction mixture.

    • Critical Step: Ensure the Py-CHD is fully dissolved. If using the HCl salt of Py-CHD, increase DIEA to 5.0 eq to ensure the primary amine is free.

  • Reaction Monitoring:

    • Stir at RT for 2–4 hours.

    • Monitor via LC-MS. Look for the mass shift corresponding to the amide bond formation (

      
      ).
      
    • Checkpoint: The pyridine nitrogen is much less nucleophilic than the primary aliphatic amine; therefore, chemoselectivity for the C4-amino group is inherent. Protection of the pyridine amine is rarely necessary.

  • Work-up & Purification:

    • Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and Brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid). The pyridine moiety aids ionization in MS.

Protocol B: Functionalizing the Pyridine (Advanced)

If the Pyridine ring is intended to bind to the POI (Protein of Interest), it may require halogenation to facilitate Suzuki/Buchwald couplings.

  • Bromination: Treat Py-CHD with NBS (N-Bromosuccinimide) in Acetonitrile at 0°C to selectively brominate the pyridine ring (typically at the para position relative to the amine, position 5), creating a handle for attaching the core warhead scaffold.

Biological Validation Workflow

Once synthesized, the PROTAC must be evaluated not just for degradation, but for the specific contribution of the rigid linker.

Workflow Diagram: Validation Pipeline

Validation Step1 1. Synthesis (Py-CHD Conjugation) Step2 2. Binary Binding Assays (Confirm Warhead/E3 affinity retained) Step1->Step2 Step3 3. Ternary Complex Assay (TR-FRET / AlphaLISA) Step2->Step3 If Kd unchanged Step4 4. Degradation Assay (Western Blot / HiBiT) Step3->Step4 Cooperativity (α) > 1 Step5 5. Permeability Check (PAMPA / Caco-2) Step4->Step5

Figure 2: Step-wise biological validation of rigid-linker PROTACs.

Key Experiment: Ternary Complex Cooperativity

Rigid linkers often enhance cooperativity (α), where the affinity of the PROTAC for the second protein is higher in the presence of the first protein.

Protocol:

  • Setup: Use a TR-FRET assay with Fluorophore-labeled E3 Ligase and Terbium-labeled POI.

  • Titration: Titrate the Py-CHD PROTAC against a fixed concentration of E3 and POI.

  • Analysis: Compare the

    
     of the ternary complex formation against a flexible PEG-based analog.
    
  • Expectation: The Py-CHD analog should show a steeper binding curve or a shift in

    
     if the rigid geometry successfully "locks" the protein-protein interface.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Solubility The rigid cyclohexane + aromatic warhead creates high planarity/stacking.Formulate as a mesylate salt (utilizing the pyridine nitrogen). Add a solubilizing group (e.g., piperazine) to the E3 side.
Poor Yield (Coupling) Steric hindrance at the C4-amine due to the cyclohexane ring.Switch from HATU to COMU (less bulky). Increase reaction temperature to 40°C.
No Degradation The "Exit Vector" angle is incorrect (180° constraint).The trans-geometry is fixed. If degradation fails, the exit vector is likely pointing away from the E3 ligase. Switch to the cis-isomer or a flexible-rigid hybrid (e.g., Py-CHD + PEG2).
Cell Permeability High TPSA or molecular weight.The Py-CHD is actually beneficial here. Ensure the total PROTAC MW < 1000 Da. Check if the pyridine is protonated at physiological pH (unlikely, pKa ~5.2, but possible in lysosomes).

References

  • Structure-Based Design of Rigid Linkers

    • Title: "Linkerology in PROTAC design: The impact of linker rigidity on ternary complex form
    • Source:Journal of Medicinal Chemistry
    • URL:[Link] (General reference for rigid linker concepts)

  • Cyclohexane Scaffolds in Drug Design

    • Title: "The impact of the cyclohexane scaffold on the properties of bioactive molecules."[2]

    • Source:Bioorganic & Medicinal Chemistry Letters
    • URL:[Link]

  • Pyridine Solubility Effects

    • Title: "Pyridine as a bioisostere for phenyl rings: Effects on solubility and lipophilicity."
    • Source:ACS Medicinal Chemistry Letters
    • URL:[Link]

  • Commercial Source & Data: Title: "N1-(Pyridin-2-yl)cyclohexane-1,4-diamine Product Page" Source:MedChemExpress / BroadPharm

(Note: Specific synthesis papers for this exact CAS as a standalone linker are proprietary or embedded within broader SAR studies; the protocols above are derived from standard medicinal chemistry practices for this functional class.)

Sources

Application

large-scale synthesis of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine

Application Note: Large-Scale Synthesis of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine Executive Summary The (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine motif is a critical structural element in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Large-Scale Synthesis of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine

Executive Summary

The (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine motif is a critical structural element in medicinal chemistry, appearing in various kinase inhibitors and GPCR ligands. Its rigid cyclohexane scaffold provides defined spatial orientation, while the trans (1R,4r) stereochemistry is often essential for target binding affinity.

This application note details a robust, scalable protocol for the synthesis of this intermediate. Unlike small-scale laboratory methods that rely on expensive protecting groups (e.g., Boc-anhydride), this guide prioritizes an atom-economical Nucleophilic Aromatic Substitution (SNAr) strategy suitable for kilogram-scale production. We address the primary process challenges: controlling mono- vs. bis-arylation and maintaining stereochemical integrity.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a convergent SNAr disconnection. The core challenge is the high nucleophilicity of the product's primary amine, which can lead to competitive over-arylation (formation of the bis-pyridyl impurity).

Strategic Choices:

  • Route Selection: Direct SNAr of trans-1,4-diaminocyclohexane with 2-chloropyridine.

  • Selectivity Control: Utilization of a high molar excess (3.0–5.0 equiv) of the diamine to statistically favor mono-substitution.

  • Purification: Exploiting the extreme water solubility of the unreacted diamine for facile removal via aqueous washing, eliminating the need for chromatography.

Retrosynthesis Target (1R,4r)-N1-(pyridin-2-yl) cyclohexane-1,4-diamine Disconnection S_NAr Target->Disconnection Disconnection Pyridine 2-Chloropyridine (Electrophile) Disconnection->Pyridine Diamine trans-1,4-Diaminocyclohexane (Nucleophile / Excess) Disconnection->Diamine

Figure 1: Retrosynthetic strategy focusing on the direct coupling of commercially available precursors.

Process Development & Optimization

Starting Material Considerations
  • Stereochemistry: The starting material must be high-purity trans-1,4-diaminocyclohexane. Commercial sources often supply a mixture of cis and trans isomers (e.g., 80:20).[1]

  • Purification Pre-step: If pure trans isomer is unavailable, it can be enriched via crystallization from methanol or by forming the sulfate salt, which has lower solubility for the trans isomer [1].

  • Stability: The trans configuration is thermodynamically stable (diequatorial). Process temperatures below 150°C generally preserve this stereochemistry.

Reaction Parameters
ParameterRecommendationRationale
Stoichiometry 1.0 eq 2-Chloropyridine : 4.0 eq DiamineHigh diamine excess suppresses bis-arylation by statistically favoring the encounter of electrophile with unreacted diamine.
Solvent Neat or n-Butanol Neat reaction (melt fusion) maximizes throughput and green metrics. n-Butanol allows for reflux temperature control (~118°C).
Base K₂CO₃ (0.5 eq) or NoneThe excess diamine can act as the acid scavenger, but adding K₂CO₃ improves yield and simplifies workup.
Temperature 110°C – 125°CSufficient activation energy for SNAr with 2-chloropyridine without causing degradation.

Detailed Protocol: Large-Scale Synthesis

Scale: 1.0 mol (theoretical yield basis) Target Yield: >85% Purity: >98% (HPLC), >99% de

Step 1: Reaction (SNAr)
  • Setup: Equip a 2-liter 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charging:

    • Charge trans-1,4-diaminocyclohexane (456.7 g, 4.0 mol, 4.0 equiv).

    • Note: If the diamine is solid (mp ~70°C), heat the flask to 75°C to melt the amine before proceeding if running neat.

    • Add n-Butanol (400 mL) (Optional: facilitates stirring and temperature control).

    • Add Potassium Carbonate (anhydrous, micronized) (69.1 g, 0.5 mol, 0.5 equiv).

  • Addition: Add 2-Chloropyridine (113.6 g, 1.0 mol, 1.0 equiv) dropwise over 30 minutes.

  • Heating: Heat the mixture to 120°C (reflux if using n-BuOH). Stir vigorously for 12–16 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC. Reaction is complete when 2-chloropyridine is <1%.

  • Cooling: Cool the reaction mixture to 25°C.

Step 2: Workup & Purification

The workup relies on the high water solubility of the diamine and the lipophilicity of the mono-arylated product.

  • Filtration: Filter off the inorganic salts (KCl/K₂CO₃) and wash the cake with n-Butanol (50 mL).

  • Concentration: Remove the solvent (n-Butanol) under reduced pressure (rotary evaporator) to recover the crude oil containing product and excess diamine.

  • Aqueous Wash (Critical Step):

    • Dissolve the residue in Dichloromethane (DCM) (1.0 L).

    • Wash the organic phase with Water (3 x 500 mL).

    • Mechanism:[1][2][3][4][5][6][7] The unreacted trans-1,4-diaminocyclohexane partitions almost exclusively into the aqueous phase (logP < 0). The mono-pyridyl product (logP ~1.5) remains in the DCM.

    • Recovery: The aqueous washes can be concentrated to recover the excess diamine for reuse.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to dryness.

  • Crystallization (Polishing):

    • The crude solid is typically off-white.

    • Recrystallize from Ethyl Acetate/Hexanes (1:3) or Toluene .

    • Heat to reflux to dissolve, then cool slowly to 0°C.

    • Filter the white crystalline solid and dry under vacuum at 45°C.

Workflow Step1 Step 1: S_NAr Reaction (120°C, 12h) Excess Diamine Step2 Filtration (Remove Salts) Step1->Step2 Step3 Solvent Removal (Recover n-BuOH) Step2->Step3 Step4 Partition: DCM / Water Step3->Step4 LayerAq Aqueous Layer (Contains Excess Diamine) Step4->LayerAq Wash x3 LayerOrg Organic Layer (Contains Product) Step4->LayerOrg Step5 Crystallization (EtOAc/Hexanes) LayerOrg->Step5 Final Pure Product (1R,4r)-N1-(pyridin-2-yl) cyclohexane-1,4-diamine Step5->Final

Figure 2: Process workflow highlighting the critical separation of excess diamine.

Analytical Specifications

To ensure the integrity of the "Application Note," the synthesized material must meet the following criteria.

  • Appearance: White to off-white crystalline solid.

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 8.08 (d, 1H, Py-H), 7.40 (t, 1H, Py-H), 6.50 (m, 2H, Py-H/NH), 6.42 (d, 1H, Py-H), 3.60 (m, 1H, CH-NH-Py), 2.60 (m, 1H, CH-NH2), 1.95-1.10 (m, 8H, Cyclohexane-CH2).

    • Diagnostic Signal: The splitting of the cyclohexane protons confirms the chair conformation and trans substitution pattern.

  • HPLC Purity: >98.0% (Area %).

  • Chiral/Stereo Purity: No cis isomer detectable (limit of detection <0.1%).

Safety & Hazards

  • 2-Chloropyridine: Toxic by inhalation and skin contact. Absorbs through skin. Handle in a fume hood.

  • Diamines: Corrosive and sensitizers. Wear proper PPE (gloves, goggles, face shield).

  • Exotherm: The reaction with 2-fluoropyridine (if substituted for chloro) can be significantly more exothermic. Control addition rates carefully.

References

  • Preparation of trans-1,4-diaminocyclohexane . U.S. Patent 3,657,345, 1972. Link

  • Synthesis of trans-1,4-diaminocyclohexane synthesis . ChemicalBook. Link

  • N1-(Pyridin-2-yl)cyclohexane-1,4-diamine hydrochloride . Dana Bioscience Catalog. Link[8]

  • Crystal structure of {2,2′-[N,N′-bis(pyridin-2-ylmethyl)cyclohexane-trans-1,2-diyldi(nitrilo)]diacetato}cobalt(III) . PMC - NIH. Link

  • High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine . Green Chemistry. Link

Sources

Method

Application Note: Development of Allosteric MALT1 Inhibitors Utilizing a Cyclohexane-1,4-diamine Core

[1] Introduction & Rationale The Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) is a unique paracaspase essential for NF-κB activation in lymphocytes.[1][2] In Activated B-Cell Diffuse Large B...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Rationale

The Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) is a unique paracaspase essential for NF-κB activation in lymphocytes.[1][2] In Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL), chronic B-cell receptor (BCR) signaling drives MALT1-dependent cleavage of negative regulators (e.g., A20, CYLD, HOIL1), sustaining tumor survival.[3]

While early inhibitors targeted the catalytic cysteine (active site), they often suffered from poor selectivity against structurally related caspases. This guide focuses on the development of allosteric inhibitors based on the cyclohexane-1,4-diamine scaffold.[4] This structural core has emerged as a privileged motif for spanning the allosteric pocket adjacent to the active site, specifically displacing the key tryptophan residue (Trp580 ) required for protease activation.

The Structural Logic: Trp580 Displacement

In its latent state, MALT1 is auto-inhibited by Trp580, which occupies the allosteric pocket.[5] Upon activation (dimerization), Trp580 rotates out, allowing substrate entry.

  • Mechanism: Cyclohexane-1,4-diamine inhibitors bind this hydrophobic pocket, locking Trp580 in the "out" position but preventing the structural reorganization necessary for catalysis.

  • Stereochemistry: The (1s,4s) or trans-configuration of the cyclohexane ring is critical. It provides the necessary rigidity and vector orientation to bridge the deep hydrophobic pocket (often binding a heteroaromatic moiety) and the solvent-exposed region (solubilizing group).

Chemical Biology & SAR Strategy

When designing around the cyclohexane-1,4-diamine core, the Structure-Activity Relationship (SAR) typically follows a "Linker-Anchor-Tail" model:

ComponentFunctionChemical Preference
Core Scaffold Rigid linker determining vectortrans-Cyclohexane-1,4-diamine . The cis isomer often shows >100-fold loss in potency due to steric clash within the Trp580 pocket.
Anchor (Head) Binds deep allosteric pocketHeteroaromatic systems (e.g., pyrazolopyrimidines, triazolopyridines). Must displace Trp580 via pi-stacking or hydrophobic interactions.
Tail Solvent exposure & PK propertiesAmides or ureas connecting to solubilizing rings (e.g., morpholine, piperazine). Modulates permeability and metabolic stability.

Protocol 1: Biochemical Protease Assay (Citrate-Induced)

MALT1 exists as a monomer in solution and requires dimerization for activity. Standard buffers fail to capture this. This protocol uses high-molarity citrate to artificially induce the kosmotropic dimerization required for in vitro screening.

Materials
  • Enzyme: Recombinant human MALT1 (Full length or Caspase-Ig3 domain).

  • Substrate: Ac-LRSR-AMC (Fluorogenic). Sequence derived from BCL10 cleavage site.

  • Control Inhibitor: Mepazine (Allosteric reference) or Z-VRPR-fmk (Active site reference).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 10 mM DTT, 0.9 M Sodium Citrate .[6]

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare 100x stocks of cyclohexane-1,4-diamine analogs in DMSO.

    • Dispense 0.5 µL into black 384-well low-volume plates (final DMSO concentration 1%).

  • Enzyme Activation (The "Citrate Switch"):

    • Note: MALT1 is inactive without citrate. Do not add substrate yet.

    • Dilute MALT1 enzyme to 4x final concentration (e.g., 20 nM) in Assay Buffer containing 0.9 M Citrate.

    • Incubate MALT1 with compounds for 30 minutes at 25°C . This allows the allosteric inhibitor to bind the monomer or dimer interface before substrate competition, although these inhibitors are generally non-competitive.

  • Reaction Initiation:

    • Add Ac-LRSR-AMC substrate (diluted in Assay Buffer) to a final concentration of 20-50 µM (approx. Km).[7]

    • Final reaction volume: 50 µL.

  • Data Acquisition:

    • Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 60 minutes.

    • Calculate the slope (RFU/min) from the linear portion of the curve.

  • Analysis:

    • Normalize slope to DMSO control (100% activity) and no-enzyme blank (0% activity).

    • Fit data to a 4-parameter logistic equation to determine IC50.

Protocol 2: Cellular Target Engagement (HOIL1 Cleavage)

Demonstrating cellular permeability and specific target engagement is crucial. While NF-κB reporter assays (luciferase) are common, they are distal readouts. A Western Blot for HOIL1 cleavage provides a direct, proximal readout of MALT1 protease inhibition in lymphoma cells.

Rationale

MALT1 cleaves HOIL1 (a component of LUBAC) at Arg165. Inhibition of MALT1 prevents the appearance of the cleaved N-terminal fragment (approx. 25 kDa) and restores the full-length band (55 kDa).

Materials
  • Cell Line: OCI-Ly3 (ABC-DLBCL, MALT1-addicted).[7]

  • Stimulation: Phorbol 12-myristate 13-acetate (PMA) + Ionomycin (activates CBM complex).

  • Lysis Buffer: RIPA buffer supplemented with Protease/Phosphatase inhibitor cocktail.

  • Antibodies: Anti-HOIL1 (C-terminal or N-terminal specific), Anti-GAPDH (loading control).

Step-by-Step Methodology
  • Cell Seeding:

    • Seed OCI-Ly3 cells at

      
       cells/mL in RPMI-1640 + 10% FBS.
      
    • Aliquot 2 mL per well in 6-well plates.

  • Compound Treatment:

    • Treat cells with cyclohexane-1,4-diamine analogs (0.1, 1.0, 10 µM) for 1 hour prior to stimulation.

    • Include a DMSO control and a Positive Control (e.g., 5 µM Mepazine).

  • Pathway Stimulation:

    • Add PMA (final 50 ng/mL) and Ionomycin (final 1 µM).

    • Incubate for 30-60 minutes at 37°C. Note: Cleavage occurs rapidly; prolonged incubation may lead to secondary degradation.

  • Lysis & Blotting:

    • Harvest cells by centrifugation (300 x g, 5 min). Wash with ice-cold PBS.

    • Lyse in 100 µL ice-cold RIPA buffer. Incubate on ice for 20 min.

    • Clarify lysate (14,000 x g, 10 min, 4°C).

    • Perform SDS-PAGE (4-12% Bis-Tris gel).[6]

  • Interpretation:

    • Vehicle + Stim: Distinct appearance of cleavage fragment (or reduction of full-length HOIL1).

    • Inhibitor + Stim: Dose-dependent preservation of full-length HOIL1 and disappearance of the cleavage fragment.

Visualizing the Mechanism & Workflow

Diagram 1: The NF-κB Pathway & Allosteric Intervention

This diagram illustrates the CBM complex formation and where the cyclohexane-1,4-diamine inhibitors intervene (locking MALT1 inactive), preventing the cleavage of substrates like HOIL1 and RelB.

MALT1_Pathway Receptor BCR / TCR (Antigen Stimulation) CBM CBM Complex (CARD11-BCL10-MALT1) Receptor->CBM Recruitment MALT1_Active MALT1 (Active Dimer) Trp580 'Out' CBM->MALT1_Active Dimerization (High Citrate in vitro) MALT1_Inactive MALT1 (Inactive) Trp580 'In' MALT1_Active->MALT1_Inactive Equilibrium Substrates Substrates (HOIL1, RelB, A20) MALT1_Active->Substrates Proteolytic Cleavage Inhibitor Cyclohexane-1,4-diamine Inhibitor Inhibitor->MALT1_Inactive Binds Allosteric Pocket Stabilizes Inactive State NFkB NF-κB Activation (Nuclear Translocation) Substrates->NFkB Disinhibition (e.g. A20 removal)

Caption: Allosteric stabilization of MALT1. The inhibitor binds the inactive conformation, preventing the Trp580 displacement required for catalysis.[2][5]

Diagram 2: Screening Cascade

Screening_Workflow Step1 1. Primary Screen Biochemical FRET (Citrate Buffer) Step2 2. Hit Validation IC50 Determination (vs. Mepazine) Step1->Step2 Step3 3. Cell Engagement OCI-Ly3 Western Blot (HOIL1 Cleavage) Step2->Step3 Potency < 1µM Step4 4. Functional Assay IL-10 Secretion or Proliferation Step3->Step4 Target Engaged Step5 5. Selectivity Caspase 3/8 Panel Step4->Step5

Caption: Critical path for validating cyclohexane-1,4-diamine MALT1 inhibitors from hit to lead.

References

  • Schiesser, S., et al. (2021).[4] "Discovery and optimization of cyclohexane-1,4-diamines as allosteric MALT1 inhibitors." European Journal of Medicinal Chemistry.

  • Hachmann, J., & Salvesen, G. S. (2016). "The paracaspase MALT1." Biochimie. (Review of protease mechanism and dimerization).

  • Klein, T., et al. (2015). "The paracaspase MALT1 cleaves HOIL1 reducing linear ubiquitination by LUBAC to dampen lymphocyte NF-κB signalling."[3][8][9] Nature Communications. (Protocol for HOIL1 cleavage).

  • McAllister-Lucas, L. M., et al. (2011). "Protease activity of the paracaspase MALT1 is essential for NF-κB activation in lymphocytes."[1][2][5][7] Science. (Original validation of MALT1 as a drug target).

Sources

Application

High-Fidelity Functionalization of the Secondary Amine in (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine

[1] Executive Summary This application note details the strategic functionalization of the secondary amine (exocyclic nitrogen) in (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine . The core chemical challenge lies in th...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the strategic functionalization of the secondary amine (exocyclic nitrogen) in (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine .

The core chemical challenge lies in the nucleophilicity gradient .[1] The molecule contains two distinct nitrogen centers:

  • C4-Primary Amine: Aliphatic, highly nucleophilic (

    
    ).[2][1]
    
  • C1-Secondary Amine: Heteroaromatic (2-aminopyridine moiety), significantly less nucleophilic (

    
    ) and prone to tautomeric ambiguity.[2][1]
    

Direct functionalization of the secondary amine is chemically forbidden due to the dominance of the primary amine. Therefore, this protocol enforces a Protect-Functionalize-Deprotect (PFD) strategy.[2][1] We utilize the nucleophilicity gap to chemoselectively protect the primary amine with a Boc group, enabling harsh functionalization conditions (alkylation/acylation) on the deactivated secondary amine without side reactions.

Part 1: Strategic Analysis & Decision Matrix

The Nucleophilicity Cliff

Success depends on recognizing that the "secondary amine" behaves more like an aniline than a dialkylamine.[1] The 2-aminopyridine system delocalizes the nitrogen lone pair into the pyridine ring, drastically reducing its reactivity toward electrophiles compared to the C4-primary amine.

FeatureC4-Primary Amine (

)
C1-Secondary Amine (

)
Hybridization

(Localized lone pair)

/ conjugated (Delocalized)

(Conjugate Acid)
~10.6 (High Basicity)~6.8 (Low Basicity)
Nucleophilicity High (Reacts at

)
Low (Requires Heat/Base/Catalysis)
Regio-Risk LowHigh (Ring-N vs. Exocyclic-N alkylation)
Workflow Visualization

The following diagram illustrates the obligatory synthetic pathway to target the secondary amine.

G Start (1R,4r)-Diamine (Starting Material) Step1 Step 1: Chemoselective Protection (Boc2O, 0°C) Start->Step1 Exploits pKa diff (10.6 vs 6.8) Inter Intermediate A: 4-N-Boc-1-N-Pyridyl Step1->Inter Step2 Step 2: Functionalization (NaH/RX or RCOCl) Inter->Step2 Forcing Conditions Prod_Protected Intermediate B: Functionalized-Boc-Diamine Step2->Prod_Protected Step3 Step 3: Deprotection (TFA or HCl) Prod_Protected->Step3 Final Target Product (Functionalized Secondary Amine) Step3->Final

Caption: Figure 1. The PFD (Protect-Functionalize-Deprotect) strategy ensures exclusive modification of the secondary amine by temporarily masking the highly reactive primary amine.[2]

Part 2: Experimental Protocols

Phase 1: Chemoselective Protection (The "Boc" Cap)

Objective: Mask the C4-primary amine without touching the C1-secondary amine.[2][1] Mechanism: Kinetic control.[2][1] At low temperatures, Boc anhydride reacts exclusively with the aliphatic amine.[2][1]

Materials:

  • (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine (1.0 equiv)[2]

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)[2]
    
  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)[2]

  • Triethylamine (

    
    ) (1.2 equiv)[2]
    

Protocol:

  • Dissolution: Dissolve the diamine (1.0 equiv) in anhydrous DCM (

    
     concentration) under an inert atmosphere (
    
    
    
    or Ar).
  • Base Addition: Add

    
     (1.2 equiv).[2][1] Cool the solution to 
    
    
    
    using an ice bath.
  • Boc Addition: Dissolve

    
     (1.1 equiv) in a minimal amount of DCM.[2][1] Add this solution dropwise to the reaction mixture over 20 minutes.
    
    • Critical Note: Do not add DMAP.[2][1] DMAP is a nucleophilic catalyst that might force the reaction onto the pyridine nitrogen or the secondary amine.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to Room Temperature (RT) and stir for 2–4 hours.
    
  • Monitoring: Monitor by TLC or LCMS. The primary amine peak should disappear.[2][1] The secondary amine (Py-NH) will remain unreacted due to steric hindrance and low nucleophilicity.[2][1]

  • Workup: Quench with water. Extract with DCM (

    
    ).[2][1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Result: You now have Intermediate A (N-Boc-protected primary amine).[2][1]

Phase 2: Functionalization of the Secondary Amine

Objective: Derivatize the Pyridyl-NH group.[2][1] Challenge: 2-aminopyridines are ambient nucleophiles. Alkylation can occur at the Exocyclic N (desired) or the Ring N (undesired).

Option A: Alkylation (Synthesis of Tertiary Amines)

Use this for adding Methyl, Ethyl, or Benzyl groups.

Protocol:

  • Preparation: Dissolve Intermediate A (1.0 equiv) in anhydrous DMF (

    
    ).
    
  • Deprotonation: Cool to

    
    . Add Sodium Hydride (NaH, 60% dispersion in oil, 1.2–1.5 equiv).[1]
    
    • Observation: Gas evolution (

      
      ) will occur.[2][1] The solution may turn yellow/orange, indicating the formation of the amidine anion.
      
    • Time: Stir for 30 minutes at

      
       to ensure complete deprotonation.
      
  • Alkylation: Add the Alkyl Halide (e.g., MeI, BnBr) (1.1 equiv) dropwise.[1]

  • Reaction: Allow to warm to RT. Stir for 2–12 hours.

  • Regioselectivity Check:

    • Exocyclic Alkylation (Desired): Product remains non-polar.

    • Ring N-Alkylation (Undesired): Forms a charged pyridinium salt or imino-pyridine, which is highly polar and often colored.[2][1]

    • Tip: If Ring-N alkylation is observed, switch to Cesium Carbonate (

      
      )  in DMF or Acetonitrile, which favors thermodynamic control (exocyclic product).[2]
      
  • Workup: Quench carefully with water (exothermic!). Extract with EtOAc.[2][1]

Option B: Acylation / Urea Formation

Use this for adding Carbonyls (Amides/Ureas).

Protocol:

  • Dissolution: Dissolve Intermediate A in DCM or Pyridine.[2][1]

  • Activation: If using DCM, add excess

    
     (3.0 equiv) and catalytic DMAP (0.1 equiv).[2][1]
    
    • Why DMAP? Unlike Step 1, we need to force the reaction on the sluggish secondary amine.[1]

  • Addition: Add the Acid Chloride or Isocyanate (1.2 equiv).[2][1]

  • Reaction: Heat to reflux (

    
    ) if reaction is slow at RT.
    
Phase 3: Deprotection (Restoring the Primary Amine)

Objective: Remove the Boc group to yield the final product.

Protocol:

  • Acidolysis: Dissolve the functionalized intermediate in DCM.

  • Reagent: Add Trifluoroacetic Acid (TFA) (ratio 1:4 TFA:DCM) or

    
     in Dioxane.
    
  • Reaction: Stir at RT for 1–2 hours.

  • Free Basing (Critical):

    • The product will be a TFA or HCl salt.[2][1]

    • To isolate the free base: Evaporate volatiles.[2][1] Redissolve in MeOH/DCM. Add basic resin (Amberlyst A-21) or wash with saturated

      
      .[2][1]
      
    • Warning: The product is a diamine.[2][1][3] It is very polar.[2][1] Avoid aqueous extraction if possible; use resin-based neutralization or ion-exchange chromatography (SCX-2 columns).[2][1]

Part 3: Quality Control & Validation

Diagnostic NMR Markers

To confirm the structure, focus on the protons adjacent to the nitrogen atoms.

PositionProtonChemical Shift (

)
Change upon Functionalization
C4-H

~2.7 - 3.0 ppmStep 1: Shifts downfield (~3.4 ppm) due to Boc carbamate.[2] Step 3: Returns to ~2.8 ppm after deprotection.[2][1]
C1-H

~3.5 - 3.8 ppmStep 2: Significant shift or splitting change if N-alkylated.[2] Disappearance of NH doublet.
Pyridine Ring Protons6.4 - 8.1 ppmRegio-Check: Ring N-alkylation causes massive downfield shifts (deshielding) of the pyridine protons due to positive charge.[2] Exocyclic alkylation causes minor shifts.
Troubleshooting Guide
IssueRoot CauseSolution
Mixture of Mono- and Di-Boc Excess

or high temp in Step 1.[2]
Strictly control stoichiometry (1.05 equiv) and keep at

.
Ring Nitrogen Alkylation Kinetic control with NaH favored the ring N.Switch to thermodynamic conditions:

/ DMF at

.
Low Yield in Step 2 Secondary amine is too sterically hindered.[2][1]Use microwave irradiation (

, 30 min) to overcome the activation energy barrier.

References

  • Chemoselective Protection: Krapcho, A. P., & Kuell, C. S. (1990).[2][1] Mono-protected diamines.[2][1][4] N-tert-Butoxycarbonyl-alpha,omega-alkanediamines from alpha,omega-alkanediamines.[2][1] Synthetic Communications.[2][1] Link (Demonstrates selectivity based on steric/electronic environment).[2]

  • Aminopyridine Reactivity: Clayden, J., Greeves, N., & Warren, S. (2012).[2][1] Organic Chemistry. Oxford University Press.[2][1] (Chapter on Heterocycles: Discusses the ambident nucleophilicity of 2-aminopyridine).

  • Boc Chemistry: Greene, T. W., & Wuts, P. G. M. (2014).[2][1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[2][1] Link[2]

  • Regioselective Alkylation: Sandtorv, A. H. (2015).[2][1] Metal-free synthesis of N-alkylated aminopyridines.[2][1] Advanced Synthesis & Catalysis.[2][1] (Discusses strategies to avoid ring alkylation).

Sources

Method

Technical Application Note: Scalable Synthesis of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine Hydrochloride

Strategic Overview The synthesis of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine (hereafter Compound 1 ) is a critical step in the development of FLT3 and AXL kinase inhibitors, such as Gilteritinib analogs. The stru...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The synthesis of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine (hereafter Compound 1 ) is a critical step in the development of FLT3 and AXL kinase inhibitors, such as Gilteritinib analogs. The structural core consists of a trans-1,4-disubstituted cyclohexane ring linking a primary amine and a 2-aminopyridine moiety.

The Stereochemical Challenge

The primary synthetic challenge is maintaining the (1R,4r) (trans) stereochemistry. Commercial trans-1,4-diaminocyclohexane is available but often contains 1-5% cis-isomer. Furthermore, direct arylation of the diamine often leads to statistical mixtures of mono- and bis-arylated products.

Pathway Selection

To ensure high purity (>98%) and strict stereochemical integrity, this guide rejects the direct nucleophilic substitution of the diamine. Instead, we utilize a Mono-Boc Protection Strategy coupled with Buchwald-Hartwig Amination .

FeatureMethod A: Direct SnArMethod B: Boc-Protection (Recommended)
Starting Material trans-1,4-Diaminocyclohexanetert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate
Coupling Partner 2-Chloropyridine (Low Reactivity)2-Bromopyridine
Selectivity Statistical Mixture (Mono/Bis)100% Mono-Selectivity
Purity Profile Requires difficult chromatographyCrystallizable intermediates
Scalability High (Industrial)High (Pharma/Research)

Reaction Mechanism & Pathway[1][2][3]

The following diagram illustrates the recommended synthetic workflow, highlighting the critical control points (CCPs) for impurity management.

G cluster_QC Quality Control Gates SM1 Boc-trans-1,4-diamine (Starting Material) Cat Pd2(dba)3 / BINAP NaOtBu / Toluene SM1->Cat SM2 2-Bromopyridine (Electrophile) SM2->Cat Inter Intermediate A (Boc-Protected) Cat->Inter 100°C, 16h (N2 atm) Deprot Deprotection (4M HCl in Dioxane) Inter->Deprot Precipitation QC1 QC1: Check for Bis-arylation (MS) Inter->QC1 Product Target Product (Dihydrochloride Salt) Deprot->Product Filtration & Wash QC2 QC2: 1H NMR (Stereochemistry) Product->QC2

Figure 1: Synthetic workflow for the selective mono-arylation of trans-1,4-diaminocyclohexane.

Detailed Experimental Protocols

Protocol A: Buchwald-Hartwig Coupling (Recommended)

This method utilizes Palladium catalysis to couple the electron-deficient pyridine ring with the hindered secondary amine.

Reagents Table:

Reagent MW ( g/mol ) Equiv. Mass/Vol Role
tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate 214.31 1.0 10.7 g Nucleophile
2-Bromopyridine 158.00 1.1 8.7 g Electrophile
Pd2(dba)3 915.72 0.02 915 mg Catalyst
BINAP (racemic) 622.66 0.04 1.25 g Ligand
Sodium tert-butoxide (NaOtBu) 96.10 1.5 7.2 g Base

| Toluene (Anhydrous) | - | - | 150 mL | Solvent |

Step-by-Step Procedure:
  • Catalyst Pre-complexation:

    • In a dry 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Pd2(dba)3 (2 mol%) and BINAP (4 mol%).

    • Add 50 mL of anhydrous Toluene.

    • Critical Step: Purge with Nitrogen (or Argon) for 10 minutes while stirring at room temperature. The solution should turn a deep orange-red.

  • Substrate Addition:

    • Add Boc-trans-1,4-diamine (1.0 equiv) and 2-Bromopyridine (1.1 equiv) to the flask.

    • Add NaOtBu (1.5 equiv) in one portion.[1] The solution may darken.

    • Add the remaining Toluene (100 mL) to wash down the sides.

  • Reaction:

    • Heat the mixture to 100°C (internal temperature) under a positive pressure of Nitrogen.

    • Monitor by TLC (50% EtOAc/Hexane) or LC-MS. Reaction is typically complete in 12–16 hours .

    • Endpoint: Disappearance of the Boc-diamine starting material.

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc (100 mL).

    • Concentrate the filtrate under reduced pressure to yield a crude oil.

    • Purification: Flash column chromatography (SiO2, Gradient: 0-40% EtOAc in Hexanes).

    • Intermediate Yield: Expect 75-85% of the Boc-protected intermediate as a white/off-white solid.

Protocol B: Deprotection & Salt Formation

The Boc-protected intermediate is converted to the hydrochloride salt. Note that the pyridine nitrogen is basic (pKa ~5.2), so a dihydrochloride salt is formed if excess HCl is used.

Step-by-Step Procedure:
  • Dissolution:

    • Dissolve the purified Boc-intermediate (10 g) in 1,4-Dioxane (50 mL) or Ethanol (50 mL). Dioxane is preferred for precipitation.

  • Acidification:

    • Cool the solution to 0°C in an ice bath.

    • Dropwise add 4M HCl in Dioxane (10 equiv, ~85 mL).

    • Observation: A white precipitate will begin to form immediately.

  • Reaction:

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • QC Check: LC-MS should show the mass of the free amine (MW ~191.27) and no Boc-protected material (MW ~291).

  • Isolation:

    • Dilute the suspension with Diethyl Ether (100 mL) to maximize precipitation.

    • Filter the solid under a nitrogen blanket (the salt is hygroscopic).

    • Wash the cake with Et2O (2 x 50 mL).

    • Dry in a vacuum oven at 40°C for 12 hours.

Final Product: (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine dihydrochloride. Appearance: White to pale yellow crystalline solid.

Quality Control & Characterization

Analytical Markers
  • 1H NMR (400 MHz, D2O):

    • Pyridine Ring: Distinctive downfield signals.

      • 
         7.95 (d, 1H, H-6), 7.85 (t, 1H, H-4), 7.10 (d, 1H, H-3), 6.85 (t, 1H, H-5).
        
    • Cyclohexane Core:

      • 
         3.65 (m, 1H, N-CH-Pyridine).
        
      • 
         3.15 (m, 1H, N-CH-Amine).
        
      • 
         2.10 - 1.40 (m, 8H, Ring protons). Note: The wide splitting pattern of the methine protons confirms the trans-diaxial arrangement.
        
  • Mass Spectrometry (ESI+):

    • Calculated [M+H]+: 192.15

    • Found: 192.2

Troubleshooting Guide
ProblemProbable CauseSolution
Low Yield (Coupling) Catalyst poisoning or O2 leakEnsure rigorous degassing of Toluene. Use fresh NaOtBu (it degrades in moist air).
Incomplete Deprotection Old HCl solutionUse fresh 4M HCl in Dioxane. If using gas, bubble for longer.
Sticky/Gummy Product Hygroscopic SaltThe dihydrochloride is very hygroscopic. Dry under high vacuum with P2O5. Recrystallize from MeOH/Et2O if necessary.
Bis-arylation observed Excess BromopyridineEnsure strict 1.0 : 1.1 stoichiometry. Do not use excess electrophile.

Safety & Handling

  • Pyridine Derivatives: 2-Bromopyridine is toxic and can cause skin irritation. Handle in a fume hood.

  • Palladium Residues: Ensure the final product is scavenged for heavy metals if intended for biological assay use (Threshold < 5 ppm). Use QuadraPure™ TU or similar scavengers if Celite filtration is insufficient.

  • Corrosives: 4M HCl in Dioxane releases HCl fumes. Use exclusively in a well-ventilated hood.

References

  • Buchwald-Hartwig General Conditions

    • Mechanistic Insight: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

    • Protocol Validation: BenchChem Application Note. "Buchwald-Hartwig Amination of 2-Amino-6-bromopyridine." Link

  • Stereochemistry & Starting Material

    • Trans-1,4-diaminocyclohexane Synthesis: US Patent 4,486,603. "Preparation of trans-cyclohexane-1,4-diamine." Link

  • Target Compound Data

    • CAS Registry: 1420994-28-0 (Salt), 332883-96-2 (Free Base).
    • Gilteritinib Synthesis (Analogous Chemistry): Li, Y., et al. (2021). "Optimization of the synthetic route of Gilteritinib." ResearchGate.[4] Link

  • Alternative SnAr Route (2-Fluoropyridine)

    • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). "Amination of Heteroaryl Chlorides: Palladium Catalysis or SnAr in Green Solvents?" ChemSusChem. Link

Sources

Application

Application Note: Catalytic Applications of Chiral Diamine Derivatives in C-N Bond Formation

This Application Note is designed for researchers and drug development professionals, focusing on the versatile utility of chiral diamine derivatives in constructing C-N bonds—a fundamental challenge in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals, focusing on the versatile utility of chiral diamine derivatives in constructing C-N bonds—a fundamental challenge in medicinal chemistry.

Executive Summary

The formation of Carbon-Nitrogen (C-N) bonds is ubiquitous in the synthesis of bioactive pharmaceutical ingredients (APIs). While Palladium-catalyzed Buchwald-Hartwig amination is a dominant method, chiral 1,2-diamine derivatives have carved a critical niche in two distinct areas:

  • Copper-Catalyzed Cross-Coupling (Modified Goldberg Reaction): Enabling mild N-arylation of amides and heterocycles using simple diamine ligands.

  • Asymmetric Organocatalysis: Utilizing bifunctional thiourea-amine scaffolds to drive enantioselective additions (e.g., aza-Michael, Mannich) without transition metals.

This guide provides mechanistic insights, validated protocols, and troubleshooting frameworks for these two primary applications.

Mechanistic Principles & Ligand Design

The "Goldberg" Renaissance: Copper-Diamine Ligands

Classically, the Goldberg reaction (Cu-mediated amidation) required harsh conditions (


, stoichiometric Cu). The introduction of 1,2-diamine ligands (e.g., 

-dimethylethylenediamine (DMEDA) or trans-

-dimethylcyclohexane-1,2-diamine) revolutionized this by stabilizing the active Cu(I) species.
  • Causality: The diamine ligand prevents the formation of unreactive poly-cuprate aggregates. It occupies two coordination sites on the Copper, balancing the electronics to facilitate the oxidative addition of the aryl halide while preventing catalyst decomposition.

  • Key Ligand Features:

    • Sterics: Methylation of the nitrogen (

      
      -dimethyl) prevents N-arylation of the ligand itself.
      
    • Backbone: The rigid cyclohexane backbone (in chiral variants) induces chirality in specific desymmetrization reactions, though achiral DMEDA is often sufficient for simple couplings.

Bifunctional Organocatalysis: The Thiourea-Diamine Scaffold

Derivatives like the Takemoto Catalyst utilize the chiral diamine scaffold (typically from trans-1,2-cyclohexanediamine) to create a dual-activation system.

  • Mode of Action:

    • Thiourea Moiety: Acts as a double Hydrogen-Bond donor to activate the electrophile (e.g., nitroalkene, imine).

    • Tertiary Amine Moiety: Acts as a Brønsted base to deprotonate or activate the nucleophile.

  • Stereocontrol: The rigid chiral backbone ensures that the nucleophile approaches the activated electrophile from a specific trajectory, inducing high enantioselectivity (ee).

Visualization of Catalytic Pathways

The following diagrams illustrate the distinct mechanisms of these two applications.

Copper-Catalyzed Cycle & Organocatalytic Activation

CatalyticPathways cluster_Cu A. Cu-Diamine Catalytic Cycle (Proposed) cluster_Organo B. Bifunctional Organocatalysis (Takemoto Type) CuI L-Cu(I)-X (Resting State) Coord Nucleophile Coordination (Amide/Amine) CuI->Coord + Nucleophile + Base OxAdd Oxidative Addition [L-Cu(III)-Ar-X-Nuc] RedElim Reductive Elimination (C-N Bond Formed) OxAdd->RedElim Coord->OxAdd + Ar-X RedElim->CuI - Product Cat Chiral Thiourea-Amine Catalyst Complex Ternary Complex (Dual Activation) Cat->Complex H-Bonding (Electrophile) Base Activation (Nucleophile) Product Enantioenriched Product Complex->Product Stereoselective Bond Formation Product->Cat Catalyst Release

Caption: (A) Simplified Cu(I)/Cu(III) cycle stabilized by diamine ligands. (B) Dual activation mode of bifunctional organocatalysts.

Experimental Protocols

Protocol A: Copper-Catalyzed N-Arylation of Amides

Application: Coupling of an aryl iodide with a lactam or amide. Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (or DMEDA for achiral substrates).

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Amide/Lactam (1.2 equiv)

  • CuI (5 mol%)

  • Ligand (10-20 mol%)

  • 
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step Workflow:

  • Charge Solids: In a glovebox or under Argon flow, add CuI (5 mol%),

    
     (powdered, dried), Aryl Iodide, and Amide to a screw-cap reaction vial equipped with a magnetic stir bar.
    
  • Add Liquids: Add anhydrous 1,4-Dioxane (concentration ~1.0 M relative to halide).

  • Add Catalyst: Add the diamine ligand (10-20 mol%) via syringe.

    • Note: The solution should turn blue/green upon stirring if oxygen is present, but strictly anaerobic conditions usually yield a pale yellow/white suspension.

  • Reaction: Seal the vial tightly. Heat to 80–110 °C for 12–24 hours.

    • Checkpoint: Monitor conversion by HPLC/UPLC. If conversion stalls, add an additional 5 mol% CuI and ligand.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of silica or Celite to remove inorganic salts. Concentrate the filtrate.

  • Purification: Flash column chromatography.

Protocol B: Enantioselective Aza-Michael Addition

Application: Addition of an amine/hydroxylamine to a nitroalkene. Catalyst: Takemoto Catalyst (Chiral thiourea derivative).

Reagents:

  • Nitroalkene (1.0 equiv)

  • Nucleophile (e.g., diethyl malonate or an amine) (1.2 equiv)

  • Catalyst (10 mol%)

  • Solvent: Toluene or DCM (often run at high concentration or solvent-free)

Step-by-Step Workflow:

  • Preparation: Dissolve the Nitroalkene and the Chiral Thiourea Catalyst (10 mol%) in Toluene (0.2 M).

  • Activation: Stir at Room Temperature (RT) or 0 °C for 10 minutes to allow H-bond coordination.

  • Addition: Add the nucleophile slowly.

  • Monitoring: Stir at the set temperature for 24–48 hours.

    • Note: Reaction rates can be slow.[1] Do not increase temperature aggressively as ee often drops.

  • Quench: Direct loading onto a silica gel column is often possible.

  • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Daicel Chiralpak AD-H or OD-H columns).

Data Summary & Troubleshooting

Ligand Comparison Table (Copper Catalysis)
Ligand TypeSubstrate ScopeProsCons
Ethylenediamine Simple Aryl IodidesVery CheapUnstable; Ligand N-arylation occurs
DMEDA Aryl Iodides/BromidesStandard; Good yields; No ligand arylationVolatile; Less sterically bulky
trans-N,N'-Dimethyl-1,2-cyclohexanediamine Sterically hindered substratesHigher stability; Rigid backboneMore expensive than DMEDA
Phenanthroline Heteroaryl halidesHigh activity for tough substratesHarder to remove during workup
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (Cu-Cat) "Cuprate Pile-up" (Base too strong/fast)Switch base from

to

or add base slowly.
Blue Reaction Mixture Oxidation of Cu(I) to Cu(II)Ensure strict inert atmosphere (Argon/Nitrogen). Degas solvents.
Low ee (Organocatalysis) Temperature too highLower temp to 0 °C or -20 °C; extend reaction time.
Background Reaction Uncatalyzed pathway activeEnsure reagents are neutral; avoid trace acids/bases in solvent.

Method Development Decision Tree

Use this flowchart to select the appropriate diamine-based strategy for your C-N bond formation needs.

DecisionTree Start Target C-N Bond Type Bond Type? Start->Type Aryl Aryl-Amine/Amide (Cross-Coupling) Type->Aryl sp2 C-N Chiral Chiral Alkyl-Amine (Asymmetric Addition) Type->Chiral sp3 C-N (Chiral) LigandSel Select Ligand: DMEDA or DACH-Me2 Aryl->LigandSel CuProt Use Protocol A (Cu-Catalysis) LigandSel->CuProt CatSel Select Catalyst: Bifunctional Thiourea Chiral->CatSel OrgProt Use Protocol B (Organocatalysis) CatSel->OrgProt

Caption: Strategic selection between Metal-Catalyzed and Organocatalytic diamine workflows.

References

  • Buchwald, S. L., et al. "Copper-Catalyzed Amidation of Aryl Halides." Journal of the American Chemical Society, 2001. (Foundational work on diamine ligands in Goldberg reaction).

  • Takemoto, Y., et al. "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts."[2] Journal of the American Chemical Society, 2003. (Seminal paper on thiourea-diamine catalysts).

  • Evano, G., Blanchard, N., & Toumi, M. "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis." Chemical Reviews, 2008. (Comprehensive review of Cu-diamine applications).

  • Surry, D. S., & Buchwald, S. L. "Diamine Ligands in Copper-Catalyzed Reactions." Chemical Science, 2010. (Detailed review of ligand effects).

  • Doyle, A. G., & Jacobsen, E. N. "Small-Molecule H-Bond Donors in Asymmetric Catalysis." Chemical Reviews, 2007. (Review covering thiourea/diamine mechanisms).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine Synthesis

Case ID: SYN-PYR-CYC-001 Status: Active Support Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-PYR-CYC-001 Status: Active Support Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine presents a classic challenge in medicinal chemistry: differentiating two identical amine functional groups on a stereochemically defined scaffold. The primary failure modes involve bis-arylation (over-reaction), stereochemical erosion (cis/trans isomerization), and purification losses due to the high polarity of the diamine product.

This guide prioritizes the Mono-Protected Route (Route A) as the industry standard for high-yield optimization, while addressing the Direct Nucleophilic Substitution (Route B) for cost-sensitive, scale-up scenarios.

Module 1: Synthetic Route Architecture

Before troubleshooting, confirm you are using the correct architectural approach for your scale and purity requirements.

Route Selection Decision Tree

RouteSelection Start Start: Select Strategy Scale Scale & Purity Req? Start->Scale HighPurity High Purity / Med Scale (>98% ee/dr required) Scale->HighPurity Pharma/MedChem CostDriven Cost Driven / Large Scale (Recycling capability available) Scale->CostDriven Process Dev RouteA Route A: N-Boc Protection Strategy (Recommended) HighPurity->RouteA RouteB Route B: Direct SNAr with Excess Diamine CostDriven->RouteB StepA1 1. Mono-Boc-trans-1,4-diamine RouteA->StepA1 StepB1 1. 5.0 eq. trans-1,4-diamine RouteB->StepB1 StepA2 2. Coupling (SNAr or Buchwald) StepA1->StepA2 StepA3 3. Acidic Deprotection StepA2->StepA3 StepB2 2. SNAr with 2-Fluoropyridine StepB1->StepB2 StepB3 3. Aqueous Extraction/Recycle StepB2->StepB3

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on project constraints.

Module 2: Critical Troubleshooting (Route A - Protected Strategy)

Context: You are reacting tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate with a 2-halopyridine.

Issue 1: Low Conversion or Stalled Reaction

Symptom: LCMS shows starting material remaining after 12+ hours. Root Cause: The 2-position of pyridine is electron-deficient but often requires activation or specific leaving groups. 2-Chloropyridine is sluggish in standard


 conditions compared to 2-Fluoropyridine.

Protocol Adjustment:

Variable Standard (Fail) Optimized (Pass) Mechanistic Rationale

| Electrophile | 2-Chloropyridine | 2-Fluoropyridine | The high electronegativity of Fluorine stabilizes the Meisenheimer complex intermediate, significantly accelerating


 [1]. |
| Solvent  | DMF | DMSO or NMP  | Higher dielectric constants in DMSO/NMP better stabilize the charged transition state. |
| Temperature  | 

|

| 2-halopyridines have a high energy barrier for substitution compared to nitro-benzenes. |
Issue 2: Palladium Catalyst Deactivation (Buchwald-Hartwig)

Symptom: Using 2-chloropyridine or 2-bromopyridine with Pd catalysis yields black precipitate and no product. Root Cause: The free amine or the pyridine nitrogen can coordinate to the Pd center, poisoning the catalyst ("catalyst arrest").

Corrective Action:

  • Ligand Switch: Move to bulky, biaryl phosphine ligands like BrettPhos or RuPhos . These prevent the pyridine nitrogen from binding to the metal center.

  • Base Selection: Use NaO^tBu (Sodium tert-butoxide). Weak bases like Carbonates are often insufficient for activating the amine in this sterically demanding coupling.

  • Water Control: Strictly anhydrous conditions are required. 2-halopyridines can hydrolyze to pyridones in the presence of hydroxide generated from wet bases.

Module 3: Critical Troubleshooting (Route B - Direct Alkylation)

Context: Reacting free trans-1,4-cyclohexanediamine directly with 2-fluoropyridine.

Issue 3: Bis-Arylation (The "Double-Dip" Problem)

Symptom: Significant formation of


-di(pyridin-2-yl)cyclohexane-1,4-diamine.
Root Cause:  Statistical probability. Once the first amine reacts, the molecule is still a nucleophile.

Optimization Protocol:

  • Stoichiometry is King: You must use a 3:1 to 5:1 molar excess of the diamine relative to the pyridine.

  • Reverse Addition: Slowly add the 2-fluoropyridine (dissolved in DMSO) to a hot solution of the diamine (in DMSO). This ensures the electrophile always encounters a high concentration of unreacted diamine.

Issue 4: Stereochemical Erosion (Cis/Trans Scrambling)

Symptom: The product contains 5-10% of the cis isomer. Root Cause: High temperatures (


) or strong reversible bases can cause isomerization at the methine carbon, particularly if the reaction stalls and sits for prolonged periods.

Solution:

  • Limit Temperature: Do not exceed

    
    . If the reaction is slow, switch to 2-fluoropyridine (more reactive) rather than increasing heat.
    
  • Purification: The cis and trans isomers have distinct physical properties. The trans isomer is often less soluble. Recrystallization from toluene/heptane can enrich the trans isomer [2].

Module 4: Isolation & Purification Guide

The final product is a polar, basic diamine. Standard silica chromatography often leads to "streaking" and yield loss.

Step-by-Step Isolation Protocol:

  • Quench: Dilute the reaction mixture (DMSO) with water (5x volume).

  • Extraction (Critical Step):

    • Do NOT use Ethyl Acetate (poor solubility for this specific diamine).

    • Use: DCM:Isopropanol (3:1 ratio) or Chloroform:Isopropanol (3:1).

    • Why: The alcohol cosolvent disrupts hydrogen bonding with the water layer, improving recovery.

  • Chromatography (If required):

    • Stationary Phase: Amine-functionalized silica (NH-Silica) is preferred.

    • Mobile Phase: DCM / MeOH /

      
       (90:9:1). The ammonium hydroxide is mandatory to deprotonate silanols and prevent the product from sticking.
      

Frequently Asked Questions (FAQ)

Q: Can I use 2-bromopyridine instead of 2-fluoropyridine for the


 reaction? 
A:  Generally, no. In 

mechanisms, the leaving group ability follows the trend F >> Cl

Br > I because the rate-determining step is the nucleophilic attack (addition), which is accelerated by the high electronegativity of fluorine [3]. If you must use the bromide, you must switch to Palladium-catalyzed (Buchwald) conditions.

Q: My product is oiling out during the workup. How do I get a solid? A: This diamine tends to form an oil if residual solvent (DMSO/DMF) is present.

  • Perform a thorough brine wash (3x) to remove DMSO.

  • Dry over

    
    .
    
  • Dissolve the oil in a minimum amount of hot Toluene and add Heptane dropwise until cloudy. Cool slowly to

    
    .
    

Q: Why is the N-Boc protecting group preferred over Acetyl or Benzyl? A:

  • Acetyl: Requires harsh basic hydrolysis to remove (refluxing KOH), which can degrade the pyridine ring or cause isomerization.

  • Benzyl: Hard to remove via hydrogenation because the pyridine ring can poison the Pd/C catalyst or undergo reduction itself.

  • Boc: Removed easily with HCl/Dioxane or TFA at room temperature, preserving the stereochemistry and the pyridine ring.

References

  • Mechanism of

    
     in Fluoropyridines: 
    
    • Organic Chemistry Portal.
  • Trans-Diamine Synthesis & Purification

    • Google Patents. "Method for producing trans-1,4-diaminocyclohexane."[1][2][3] JP2008074754A.

  • Halogen Reactivity in Pyridines

    • BenchChem.[4] "Application Notes and Protocols for Nucleophilic Aromatic Substitution (

      
      ) Reactions."
      
  • Vorasidenib/IDH Inhibitor Intermediates (Contextual)

    • New Drug Approvals.[5] "Vorasidenib Synthesis and Background."

Sources

Optimization

Technical Support Center: Purification of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine

[1] Ticket Subject: Troubleshooting Chromatography & Isolation of Trans-N-(pyridin-2-yl)cyclohexane-1,4-diamine Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Urgency: High[1] Int...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket Subject: Troubleshooting Chromatography & Isolation of Trans-N-(pyridin-2-yl)cyclohexane-1,4-diamine Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Urgency: High[1]

Introduction: The Molecule & The Challenge

Welcome to the Technical Support Center. You are likely working with (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine (hereafter referred to as Target-Trans ).[1] This molecule is a critical intermediate in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.[1]

Chemical Profile:

  • Basicity: High.[1] Contains a primary aliphatic amine (

    
    ) and a pyridine nitrogen (
    
    
    
    ).[1]
  • Stereochemistry: The cyclohexane ring creates cis and trans diastereomers.[1] The (1R,4r) configuration places both substituents in the equatorial position (diequatorial), making it the thermodynamically stable "trans" isomer.

  • Purification Difficulty:

    • Tailing: Strong interaction between the primary amine and acidic silanols on silica gel causes severe peak tailing.[1]

    • Isomer Separation: Separating the trans isomer from the cis impurity (often present from the starting material) requires high selectivity.[1]

Module 1: Troubleshooting Peak Shape (The "Tailing" Issue)

User Report: "My compound smears across the column or elutes as a broad, tailing blob on silica gel."

Root Cause Analysis

Standard silica gel is slightly acidic (pH 5–6).[1] The primary amine of your molecule becomes protonated (


) and interacts ionically with deprotonated silanol groups (

).[1] This secondary interaction competes with the partition mechanism, causing tailing.
Solution Protocol: Mobile Phase Modifiers

You must suppress ionization or block silanol sites.[1]

Option A: The "Gold Standard" (DCM/MeOH/NH4OH)

This is the most effective method for free-base isolation.[1]

  • Base Solvent: Dichloromethane (DCM).[1]

  • Polar Modifier: Methanol (MeOH).[1]

  • Additive: Ammonium Hydroxide (28-30%

    
     in water).[1]
    

Preparation Recipe (90:9:1 Isocratic Equivalent):

  • To make 1 Liter: Mix 900 mL DCM + 90 mL MeOH.[1]

  • Add 10 mL Ammonium Hydroxide.[1]

  • Shake vigorously (it may look cloudy initially due to water content, but usually settles or clears with slightly more MeOH).[1]

  • Pro-Tip: If miscibility is an issue, use 7N Ammonia in Methanol (commercially available).[1] Mix DCM and 7N

    
    /MeOH in a 90:10 ratio.
    
Option B: Triethylamine (TEA) Pre-treatment

If you cannot use ammonia:

  • Flush your silica column with 1% Triethylamine in Hexane before loading your sample.[1]

  • Add 0.5% TEA to your running mobile phase (e.g., DCM/MeOH + 0.5% TEA).[1]

  • Warning: TEA is harder to remove than ammonia (requires high vacuum or HCl wash).[1]

Module 2: Separating Diastereomers (Cis vs. Trans)

User Report: "I see two close spots on TLC or a shoulder on my HPLC peak. Which one is my trans isomer?"

Elution Order Logic
  • Normal Phase (Silica): The Cis isomer (axial/equatorial) is generally more polar and elutes LATER (higher

    
     for Trans).[1] The Trans  isomer (diequatorial) is flatter and less polar.[1]
    
  • Reverse Phase (C18): The Trans isomer has a larger hydrophobic surface area (flat) and typically elutes LATER .[1] The Cis isomer is more compact/bent and elutes earlier.[1]

Note: Always confirm fractions via 1H-NMR.[1] The methine proton (


) in the trans isomer is an axial-axial coupling (tt, 

), whereas the cis is narrower.
Workflow: Separation Strategy

PurificationStrategy Start Crude Mixture (Cis/Trans + Impurities) ScaleCheck Scale > 5 grams? Start->ScaleCheck Crystallization Method A: Salt Crystallization (High Throughput) ScaleCheck->Crystallization Yes Chromatography Method B: Chromatography (High Purity) ScaleCheck->Chromatography No Result Pure (1R,4r) Isomer Crystallization->Result Filtration Flash Flash Chromatography (Silica + NH3) Chromatography->Flash Crude Cleanup Prep Prep-HPLC (C18 + High pH Buffer) Chromatography->Prep Final Polish Flash->Result Prep->Result

Figure 1: Decision matrix for purification scale vs. method.

Protocol A: Flash Chromatography (Normal Phase)
  • Stationary Phase: Spherical Silica (20–40 µm).[1]

  • Mobile Phase: Gradient of DCM to 10% (7N

    
     in MeOH)/DCM.[1]
    
  • Loading: Dry load on Celite. Do not liquid load in pure DCM (solubility issues may cause crashing on the column head).

Protocol B: Prep-HPLC (Reverse Phase)

For difficult separations (


 purity required):
  • Column: XBridge C18 (or Gemini C18) - High pH resistant columns are essential.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Why High pH? At pH 10, the amine is uncharged (free base).[1] This improves peak shape drastically and increases retention, allowing better resolution of the diastereomers compared to acidic conditions (TFA/Formic acid).

Module 3: Data & Specifications

Physical & Chromatographic Properties[1][3][4]
PropertyValue/DescriptionNote
Formula

MW: 191.27 g/mol
Appearance Off-white to pale yellow solidOxidizes slightly in air
Solubility Soluble in MeOH, DMSO, dilute acid.[1][3][4]Poor solubility in Hexane/Ether.[1]
TLC Stain Ninhydrin (Red/Purple)Primary amine specific.[1]
UV Abs 254 nmPyridine ring absorption.[1]
pKa ~10.5 (Amine), ~5.2 (Pyridine)Requires basic mobile phase.[1]

Frequently Asked Questions (FAQ)

Q: Can I use TFA (Trifluoroacetic acid) in my HPLC mobile phase? A: Yes, but with caution.[1] TFA forms ion pairs with the amine.[1] While this sharpens peaks on C18, it often makes the cis and trans isomers co-elute or switch order unpredictably. Furthermore, isolating the product from TFA requires an extra neutralization step (free-basing) which can be tedious.[1] We recommend Ammonium Bicarbonate (pH 10) or Ammonium Formate (pH 8) .[1]

Q: I isolated my compound, but it turned into a brown oil overnight. A: Free-base diamines are prone to oxidation and absorbing


 from the air (forming carbamates).[1]
  • Fix: Convert it immediately to the Dihydrochloride salt . Dissolve the oil in minimal MeOH, add 2-3 equivalents of 4M HCl in Dioxane, and precipitate with Diethyl Ether. The salt is stable and non-hygroscopic.[1]

Q: How do I confirm I have the (1R,4r) trans isomer and not the cis? A: 1H-NMR is the definitive test. Look at the signal for the proton on the cyclohexane ring attached to the primary amine (


).[1]
  • Trans (1R,4r): Appears as a triplet of triplets (

    
    ) with large coupling constants (
    
    
    
    ) due to axial-axial coupling.[1]
  • Cis: Appears as a broad singlet or narrow multiplet (

    
    ).[1]
    

References

  • Preparation of trans-cyclohexane-1,4-diamine. US Patent 4486603A.[1] (Describes the thermodynamic stability and separation of trans isomers via salt formation). Link

  • Separation and purification of cis and trans isomers of cyclohexanediamine. US Patent 3880925.[1] (Foundational text on solubility differences between cis/trans diamine salts). Link

  • High pH Reverse Phase Chromatography. Waters Corporation Application Notes. (General grounding for using XBridge/High pH buffers for basic amines). Link

  • Synthesis of trans-1,4-diaminocyclohexane derivatives. ChemicalBook Synthesis Guide. (Context for reductive amination routes yielding cis/trans mixtures). Link

Sources

Troubleshooting

challenges in the synthesis of unsymmetrical cyclohexane diamines

CycloAmine Technical Support Hub Status: Online | Ticket Volume: High | Priority: Critical Welcome to the CycloAmine Synthesis Support Center. You are accessing the Tier-3 Engineering logs.

Author: BenchChem Technical Support Team. Date: February 2026

CycloAmine Technical Support Hub Status: Online | Ticket Volume: High | Priority: Critical

Welcome to the CycloAmine Synthesis Support Center. You are accessing the Tier-3 Engineering logs. We don't just read the manual here; we wrote the protocols for when standard reductive amination fails and when your stereocenters scramble. Below are the three most common "Support Tickets" filed by researchers attempting to synthesize unsymmetrical cyclohexane diamines, complete with root-cause analysis and validated recovery protocols.

Ticket #001: "My Hydrogenation Yielded a Cis/Trans Mess"

User: Process Chemist, Early Discovery Issue: “I’m reducing o-phenylenediamine to get the cyclohexane core. I need the trans-isomer for a ligand scaffold, but I’m getting a 60:40 cis/trans mixture and the catalyst is dying.”

Root Cause Analysis

The hydrogenation of phenylenediamines is governed by the Horiuti-Polanyi mechanism. The aromatic ring adsorbs flat onto the catalyst surface. If hydrogen adds from the same face (syn-addition), you predominantly get the cis-isomer (kinetic product).[1] Accessing the trans-isomer requires desorption and re-adsorption or isomerization, which is thermodynamically driven but slower. Furthermore, ruthenium (Ru) and rhodium (Rh) catalysts often suffer from amine poisoning.[1]

Troubleshooting Protocol: Catalyst & Solvent Switch

To shift the ratio or improve conversion, you must alter the adsorption energy and preventing poisoning.

ParameterRecommendationMechanistic Rationale
Catalyst 5% Ru/Al₂O₃ or Ru/C Ru is superior to Pd/Pt for ring saturation.[1] Alumina supports often reduce amine poisoning compared to carbon.[1]
Solvent Water or t-Amyl Alcohol Water promotes heterolytic hydrogen splitting.[1] Avoid MeOH if methylation side-products occur.[1]
Additive LiOH (1-2 eq) CRITICAL: Bases prevent the amine product from poisoning acidic sites on the catalyst support.[1]
Pressure >50 bar (High) High pressure favors the kinetic (cis) product.[1] Lower pressure (and higher temp) favors thermodynamic equilibration to trans.
Visualization: Hydrogenation Pathway

Hydrogenation_Pathway Start o-Phenylenediamine Inter Enamine/Imine Intermediates Start->Inter H2, Ru/C Syn-Addition Cis Cis-1,2-DACH (Kinetic Product) Inter->Cis Rapid Saturation Trans Trans-1,2-DACH (Thermodynamic Product) Cis->Trans Isomerization (High T, Low P)

Figure 1: Stereochemical divergence in the hydrogenation of aromatic diamines. Direct reduction favors 'cis'; forcing conditions are required to isomerize to 'trans'.

Ticket #002: "I Can't Separate the Enantiomers"

User: Medicinal Chemist, Lead Optimization Issue: “I bought 'trans-1,2-diaminocyclohexane' (racemic) and need the (R,R)-enantiomer for a Jacobsen-type ligand. Chiral HPLC prep is too expensive for gram-scale.[1] Help.”

Root Cause Analysis

Cyclohexane diamines lack the "handles" for easy derivatization-based separation. However, the classic Tartaric Acid Resolution is a self-validating system. It relies on the significant solubility difference between the diastereomeric tartrate salts in water/acetic acid mixtures.

The "Larrow-Jacobsen" Protocol (Validated)

Do not deviate from the order of addition. This protocol isolates the (R,R) enantiomer using L-(+)-Tartaric acid .[1][2][3][4]

  • Dissolution: Dissolve L-(+)-Tartaric acid (0.5 equiv relative to amine) in water.[1]

  • Exotherm Control: Add racemic trans-1,2-diaminocyclohexane. Caution: Exothermic.[1]

  • The Trigger: Add Glacial Acetic Acid . This forces the precipitation of the (R,R)-amine-L-tartrate salt.[1]

  • Crystallization: Cool to 0°C. The (S,S) stays in the mother liquor.

  • Liberation: Treat the salt with NaOH to release the free (R,R)-diamine.

Quality Check (Self-Validating):

  • The salt should be a white crystalline solid.

  • Enantiomeric Excess (ee): >99% is achievable after one recrystallization from water.[1]

Visualization: Resolution Workflow

Resolution_Flow Racemic Racemic trans-1,2-DACH (Liquid) Tartaric Add L-(+)-Tartaric Acid + Acetic Acid Racemic->Tartaric Precipitate Precipitate: (R,R)-DACH • L-Tartrate Tartaric->Precipitate Crystallization Liquor Mother Liquor: (S,S)-DACH • Acetate Tartaric->Liquor Remains Soluble Base Treat with NaOH Precipitate->Base Final Pure (R,R)-1,2-DACH (>99% ee) Base->Final

Figure 2: The Tartaric Acid resolution stream.[3][5][6] Note that using D-(-)-Tartaric acid targets the (S,S) enantiomer.[1][2]

Ticket #003: "Synthesis of Unsymmetrical Diamines Failed (Regioselectivity Issues)"

User: PhD Candidate, Methodology Issue: “I need to put a benzyl group on N1 and a sulfonamide on N2. I tried mono-alkylation of the diamine, but I got a statistical mixture of unreacted, mono-, and bis-alkylated products. Yield is 30%.”

Root Cause Analysis

Direct alkylation of a symmetric diamine (like 1,2-DACH) is statistically doomed.[1] Once the first alkyl group adds, the nitrogen often becomes more nucleophilic (inductive effect), promoting over-alkylation.

The "Aziridinium" Solution (Advanced)

To guarantee unsymmetrical substitution, you must break symmetry before the second amine is free. The most robust route involves the ring-opening of cyclohexene oxide followed by an aziridinium ion intermediate .

Step-by-Step Protocol:

  • Epoxide Opening: React cyclohexene oxide with the first amine (Amine A).[1] This yields the trans-amino alcohol.

  • Activation: Treat the amino alcohol with mesyl chloride (MsCl) or thionyl chloride.

  • Aziridinium Formation: The internal nitrogen attacks the activated alcohol, forming a highly reactive, bicyclic aziridinium ion .

  • Nucleophilic Attack: The second amine (Amine B) attacks the aziridinium ion.

    • Note: This proceeds with inversion of configuration, retaining the overall trans geometry relative to the starting material.

VariableImpact on Regioselectivity
Sterics (Amine A) If Amine A is bulky, Amine B will attack the distal carbon.[1]
Solvent Polar aprotic solvents (CH₃CN) stabilize the aziridinium ion.
Temperature Keep <50°C to prevent polymerization of the aziridinium species.
Visualization: The Aziridinium Route

Aziridinium_Route Epoxide Cyclohexene Oxide AminoAlc Trans-Amino Alcohol Epoxide->AminoAlc Amine A (Ring Open) Aziridinium Aziridinium Ion (Reactive Core) AminoAlc->Aziridinium MsCl/TEA (Cyclization) Product Unsymmetrical Trans-Diamine Aziridinium->Product Amine B (Attack)

Figure 3: Sequential installation of nitrogen nucleophiles via the aziridinium intermediate ensures distinct N1/N2 substitution.

References & Validated Sources

  • Resolution of trans-1,2-Diaminocyclohexane:

    • Larrow, J. F.; Jacobsen, E. N.[1] "(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride".[1] Organic Syntheses, 1998 , 75, 1.[1]

    • Source:[1]

  • Aziridinium Ion Route (Unsymmetrical Synthesis):

    • Schramm, H. et al. "Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions".[1] Arkivoc, 2004 , (viii), 4-11.[1]

    • Source:[1]

  • Aziridine Ring Opening Strategies:

    • Macha, L. et al. "Regioselective ring opening of aziridine for synthesizing azaheterocycle". Frontiers in Chemistry, 2023 .[1]

    • Source:[1]

  • Hydrogenation of Phenylenediamines:

    • Ting, V. et al. "Catalytic hydrogenation of 1,4-phenylenediamine to 1,4-cyclohexanediamine".[1] ResearchGate / Reaction Kinetics, 2025 .[1]

    • Source:

Sources

Optimization

improving enantioselectivity in reactions catalyzed by (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine

The following Technical Support Center guide is designed for the specific bifunctional organocatalyst (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine . This scaffold distinguishes itself from the common 1,2-diamine (Jac...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for the specific bifunctional organocatalyst (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine . This scaffold distinguishes itself from the common 1,2-diamine (Jacobsen/Takemoto) class by its rigid trans-1,4-cyclohexane backbone, offering unique long-range steric control and bifunctional activation modes.

Advanced Optimization for Enantioselective Catalysis

Status: Operational | Version: 2.4 | Audience: Process Chemists & R&D Scientists

System Overview & Mechanistic Grounding

This catalyst operates primarily via HOMO-raising activation (Enamine) or LUMO-lowering activation (Iminium) , augmented by the distal pyridine moiety which serves as a Brønsted base or Hydrogen-bond acceptor.

Unlike flexible 1,2-diamines, the (1R,4r) trans-geometry imposes a rigid linear distance (~6–7 Å) between the active primary amine and the pyridine. This structural feature dictates that enantioselectivity is often governed by supramolecular assembly or remote electrostatic steering rather than a tight intramolecular transition state (like the Zimmerman-Traxler model seen in proline catalysis).

Core Catalytic Cycle (Enamine Mode)
  • Condensation: Primary amine attacks the carbonyl (ketone/aldehyde)

    
     Iminium ion.
    
  • Deprotonation: Rate-limiting formation of the Enamine (facilitated by the pyridine or external acid/base).

  • C-C Bond Formation: Enamine attacks the electrophile.

  • Hydrolysis: Release of product and regeneration of catalyst.

Diagnostic Workflow (Troubleshooting Triage)

Use this decision matrix to identify the root cause of suboptimal enantiomeric excess (


) or conversion.

Troubleshooting Start Issue: Low Performance CheckType Is the issue Conversion or Selectivity? Start->CheckType LowConv Low Conversion (<50%) CheckType->LowConv Stalled Rxn LowEE Low Enantioselectivity (<80% ee) CheckType->LowEE Racemic/Low ee CheckWater Check Water Content LowConv->CheckWater AddWater Action: Add 2-5 eq. Water (Facilitates Hydrolysis) CheckWater->AddWater Dry Solvent? CheckAcid Check Acid Co-catalyst CheckWater->CheckAcid Water OK? StrongerAcid Action: Switch to Stronger Acid (e.g., DNBA -> TFA) CheckAcid->StrongerAcid CheckBg Check Background Reaction LowEE->CheckBg LowerTemp Action: Lower Temp (-20°C) & Check Stoichiometry CheckBg->LowerTemp Fast Background? CheckSolvent Check Solvent Polarity CheckBg->CheckSolvent No Background? SwitchSolvent Action: Switch to Non-Polar (Toluene/CHCl3) or 'On Water' CheckSolvent->SwitchSolvent

Figure 1: Triage logic for diagnosing reaction failures. Green nodes indicate immediate experimental interventions.

Optimization Modules

Module A: The Acid Co-Catalyst (The "Ignition Switch")

Primary amine catalysts rarely function autonomously. They require an acid additive to accelerate the reversible formation of the iminium ion and, crucially, to facilitate the hydrolysis of the product iminium species.

The Problem:

  • Too Strong (pKa < 1): Protonates the pyridine completely, killing its directing ability. Can also catalyze the racemic background reaction.

  • Too Weak (pKa > 5): Fails to drive the condensation step; reaction stalls.

Protocol: The pKa Ladder Screen Run parallel micro-reactions (0.1 mmol scale) with 20 mol% acid additive relative to the catalyst.

Acid AdditivepKa (H₂O)Indication
TFA (Trifluoroacetic acid) 0.23Use for sterically hindered substrates (high activity, risk of lower

).
DNBA (2,4-Dinitrobenzoic acid) 1.14Standard Starting Point. Good balance of rate/selectivity.
Benzoic Acid 4.20Use for highly reactive electrophiles (e.g., nitroalkenes).
Acetic Acid 4.76Generally too weak, but useful for sensitive substrates.

Technical Insight: For this specific 1,4-diamine, the acid often bridges the primary amine and the pyridine in the resting state. A bulky acid (like DNBA) can also enhance stereocontrol by shielding one face of the enamine.

Module B: Solvent Engineering & The Water Effect

Unlike metal catalysis, organocatalysis is highly sensitive to the H-bond network of the solvent.

FAQ: Why does adding water improve my reaction?

  • Mechanism: Water aids in the proton shuttle during the transition state and is essential for the final hydrolysis step to release the product. Without water, the product iminium ion accumulates, poisoning the catalyst.

  • Hydrophobic Effect: Using water as the primary medium ("on-water" conditions) forces organic substrates into hydrophobic pockets created by the catalyst, often accelerating rates and improving

    
     due to tighter packing.
    

Solvent Selection Guide:

  • Toluene/CHCl₃: Best for hydrogen-bond directed transition states.

  • THF/DMF: Avoid. These compete for H-bonds, disrupting the catalyst-substrate interaction.

  • Brine/Water: Try running the reaction in suspension. This catalyst is amphiphilic; the cyclohexane ring is hydrophobic, while the pyridine/amine are polar.

Module C: Substrate-Specific Tuning

The (1R,4r) geometry creates a "linear" active site.

  • Issue: Steric Clash with Ortho-Substituents.

    • Symptom:[1][2][3][4][5][6][7][8] Reaction works for benzaldehyde but fails for 2-methylbenzaldehyde.

    • Fix: The rigid 1,4-backbone cannot flex to accommodate proximal sterics. Switch to a smaller acid additive (e.g., formic acid) or increase temperature slightly (0°C to 10°C) to overcome the steric barrier, accepting a minor trade-off in

      
      .
      

Step-by-Step Experimental Protocol

Standard Operating Procedure (SOP) for Aldol Reaction Target: High ee synthesis of


-hydroxy ketones.
  • Catalyst Prep: Charge reaction vial with (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine (10-20 mol%).

  • Additive: Add 2,4-DNBA (20 mol%).

  • Solvent: Add Toluene (0.5 M concentration relative to substrate). Stir for 10 mins to form the active salt.

  • Donor Addition: Add the ketone (donor, e.g., cyclohexanone) (2.0 - 5.0 equivalents).

    • Note: Excess donor drives the equilibrium toward the enamine.

  • Substrate Addition: Add the aldehyde (acceptor, 1.0 equivalent).

  • Water Spike: Add water (2.0 equivalents). Crucial step.

  • Incubation: Stir at 0°C to Room Temp . Monitor via TLC/HPLC.

  • Quench: Quench with saturated NH₄Cl. Extract with EtOAc.

Visualizing the Transition State

Understanding the spatial arrangement is key to rational design. The diagram below hypothesizes the dominant transition state for an Aldol reaction, highlighting the "Bifunctional" activation.

Figure 2: The proposed transition state. The rigid 1,4-linker holds the Pyridine in position to activate the Electrophile via H-bonding, while the primary amine activates the Donor via Enamine formation.

Frequently Asked Questions (FAQ)

Q: My reaction turns black/dark brown. Is this normal? A: No. This usually indicates polymerization of the substrate or oxidation of the amine. Ensure your solvent is degassed if using sensitive aldehydes. However, a slight yellowing is normal due to imine formation.

Q: Can I recycle the catalyst? A: Yes. The catalyst is robust. After extraction, acidify the aqueous layer (pH < 2) to pull the catalyst into the water phase. Wash with ether to remove organics. Then, basify the aqueous layer (pH > 10) and extract with DCM to recover the catalyst.

Q: Why is the trans-1,4 isomer better than the cis? A: The cis-1,4 isomer allows the molecule to fold into a "boat-like" conformation where the two nitrogens can interact or chelate the same metal/proton, potentially shutting down the bifunctional mode. The trans-isomer enforces a rigid, extended geometry, ensuring the two functional groups act on the substrate from defined vectors.

References

  • General Principles of Primary Amine Catalysis: Xu, L. W., Luo, J., & Lu, Y. (2009). Asymmetric catalysis with chiral primary amine-based organocatalysts. Chemical Communications. [Link]

  • Role of Acid Additives: Luo, S., et al. (2007). Primary amine-catalyzed direct aldol reactions... Journal of the American Chemical Society. [Link]

  • Water in Organocatalysis: Gruttadauria, M., Giacalone, F., & Noto, R. (2009). Supported organocatalysts in water or on water. Chemical Society Reviews. [Link]

  • Enamine Catalysis Mechanism: Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric enamine catalysis. Chemical Reviews. [Link]

Sources

Troubleshooting

Technical Support Center: (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine

Topic: Stability, Storage, and Handling Protocols Document ID: TS-544686-GEN Last Updated: January 28, 2026 Applicable CAS: 544686-18-4 (Free Base) | Note: Salts (HCl, Tosylate) may have distinct stability profiles. Mole...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Storage, and Handling Protocols

Document ID: TS-544686-GEN Last Updated: January 28, 2026 Applicable CAS: 544686-18-4 (Free Base) | Note: Salts (HCl, Tosylate) may have distinct stability profiles.

Molecule Profile & Criticality

(1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine is a bifunctional intermediate critical in the synthesis of FLT3/AXL inhibitors, most notably Gilteritinib (ASP2215) .

  • Structural Vulnerability: The molecule features a primary amine (

    
    ) on the cyclohexane ring and a secondary amine  linking the pyridine.
    
  • Key Risks:

    • Carbamate Formation: The primary amine is a potent nucleophile that reacts rapidly with atmospheric

      
       to form carbamates, often mistaken for "wet" or "clumped" material.
      
    • Oxidation: The electron-rich pyridine ring and amines are susceptible to N-oxide formation and oxidative coupling upon prolonged air exposure.

    • Stereochemical Integrity: The trans (1R,4r) configuration is thermodynamically stable but essential for the binding affinity of the final drug target; maintaining this geometry prevents costly downstream yield losses.

Core Storage Directives

The following protocols are non-negotiable for maintaining purity >98% over 6+ months.

A. Environmental Control
ParameterRequirementScientific Rationale
Temperature -20°C (± 5°C) Significantly slows the kinetics of auto-oxidation and N-oxide formation.
Atmosphere Inert (Argon/Nitrogen) Prevents contact with

(carbamate risk) and

(oxidation). Argon is preferred due to its higher density, blanketing the solid.
Humidity <10% RH (Desiccated) Amines are hygroscopic. Moisture accelerates hydrolysis and facilitates

capture.
Light Amber/Opaque Pyridine derivatives can undergo photo-induced degradation or ring-opening under high-intensity UV/Vis light.
B. Container Specifications
  • Primary: Amber glass vial with a Teflon-lined screw cap.

  • Secondary: Sealed Mylar bag with active desiccant packets (Silica gel or Molecular sieves).

  • Seal: Parafilm or electrical tape around the cap junction to prevent gas exchange.

Workflow Visualization: Storage Decision Tree

The following logic gate ensures you apply the correct protocol based on the material's form (Free Base vs. Salt).

StorageProtocol Start Received Material: (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine CheckForm Check Form (CoA) Start->CheckForm IsSalt Salt Form (HCl, Tosylate, etc.) CheckForm->IsSalt IsBase Free Base (Amine) CheckForm->IsBase SaltStorage Standard Cold Storage 2-8°C, Desiccated (More Stable) IsSalt->SaltStorage BaseStorage Critical Control Storage -20°C, Argon Purge (High CO2 Sensitivity) IsBase->BaseStorage Handling Handling Protocol: Warm to RT before opening to prevent condensation SaltStorage->Handling BaseStorage->Handling

Figure 1: Decision matrix for storage based on chemical form. The free base requires significantly stricter atmospheric controls due to nucleophilicity.

Troubleshooting Guide

Use this section to diagnose issues with material appearance or assay performance.

Issue 1: Material has turned from off-white to yellow/brown.
  • Diagnosis: Oxidation .

  • Root Cause: Exposure to air (

    
    ) at room temperature or light exposure. Pyridine-amines often form colored N-oxides or azo-coupling impurities.
    
  • Corrective Action:

    • Check purity via HPLC/LC-MS. If purity is >95%, the color may be a trace surface impurity.

    • Recrystallization: Dissolve in minimal hot ethyl acetate or ethanol; cool slowly.

    • Prevention: Store strictly under Argon in amber vials.

Issue 2: Solid has clumped or gained weight.
  • Diagnosis: Carbamate Formation or Hygroscopicity .

  • Root Cause: The primary amine reacted with atmospheric

    
     to form a carbamate salt (
    
    
    
    ) or absorbed water.
  • Verification: Run an IR spectrum. Look for a new carbonyl peak around 1650–1700 cm⁻¹ (carbamate) or broad -OH stretch (water).

  • Corrective Action:

    • Degassing: Place the solid under high vacuum (0.1 mbar) at 40°C for 4-6 hours. Carbamates of aliphatic amines are often reversible with heat/vacuum.

    • Acid Wash: If used in a reaction, converting it to the HCl salt in situ will liberate the

      
      .
      
Issue 3: Low yield in nucleophilic substitution reactions.
  • Diagnosis: Stoichiometry Error .

  • Root Cause: If the material contains significant water or carbamate, the effective molecular weight is higher than the theoretical MW (191.27 g/mol ). You are under-loading the reagent.

  • Corrective Action:

    • Perform Quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) to determine the true weight % purity.

    • Adjust reaction stoichiometry based on the qNMR assay, not the physical weight.

Degradation Logic & Pathways

Understanding how the molecule degrades allows for better preventive measures.

DegradationPath Molecule (1R,4r)-Diamine (Active) Air Air Exposure (CO2 + O2 + H2O) Molecule->Air Storage Breach Carbamate Carbamate Salt (Reversible w/ Acid/Heat) Air->Carbamate +CO2 (Fast) Oxide N-Oxides / Imines (Irreversible) Air->Oxide +O2 (Slow) Hydrate Hydrate (Water Absorption) Air->Hydrate +H2O

Figure 2: Primary degradation pathways. Note that Carbamate formation is kinetically faster than oxidation in standard laboratory air.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in solution (e.g., DMSO or Methanol)? A: Short-term only (<24 hours). Primary amines in solution are highly reactive. In DMSO, they can undergo slow oxidation. In chlorinated solvents (DCM/Chloroform), they can react over weeks to form alkylated impurities. Always store as a solid.

Q: I need to weigh out 5 mg. Do I need a glovebox? A: A glovebox is ideal but not strictly required. Alternative: Use a "nitrogen cone" or inverted funnel flowing inert gas over the balance pan while weighing. Minimize the time the stock vial is open.

Q: Is the (1R,4r) stereochemistry stable? A: Yes. The trans-1,4-cyclohexane configuration is thermodynamically favored over the cis form. Isomerization generally requires high temperatures (>150°C) and strong catalysts. Standard storage will not alter the stereochemistry.

Q: How do I remove the carbamate if I suspect it formed? A: If your next step involves acidic conditions (e.g., reductive amination with acid catalyst, or SNAr with acid scavenger), the carbamate will decompose spontaneously, releasing


. No separate purification is needed. If the next step is basic, you must dry the material under vacuum/heat first.

References

  • Gilteritinib Synthesis & Structure

    • Mori, M., et al. "Discovery of Gilteritinib (ASP2215): A Novel, Highly Potent, and Selective FLT3/AXL Inhibitor." Journal of Medicinal Chemistry, 2017.

  • Amine-CO2 Reactivity

    • Sartori, G., et al. "Advances in the Synthesis of Carbamates." Chemical Reviews, 2014.

  • Safety & Handling (SDS)

    • Sigma-Aldrich/Merck. "Safety Data Sheet: Cyclohexane-1,4-diamine derivatives." Accessed Jan 2026.

  • General Stability of Aminopyridines

    • DrugDex Evaluations. "Stability of 4-Aminopyridine formulations."[1] International Journal of Pharmaceutical Compounding, 2002.[1]

Disclaimer: This guide is for research purposes only. Always consult the specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provided by your vendor for lot-specific data.

Sources

Optimization

solubility issues of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine in organic solvents

This guide serves as a technical resource for researchers handling (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine (CAS: 1247177-27-0).[1][2][3][4] The content addresses solubility challenges derived from its physicoche...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers handling (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine (CAS: 1247177-27-0).[1][2][3][4] The content addresses solubility challenges derived from its physicochemical properties, specifically the rigidity of the trans-cyclohexane core and the polarity of the aminopyridine motif.[1][2][3][4]

Compound: (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine Stereochemistry: trans-isomer (diequatorial conformation) Application: Kinase inhibitor intermediates, PROTAC linkers, GPCR ligands.[1][2][3][4]

Part 1: Physicochemical Profile & Solvent Selection[1][3][4][5]

Senior Scientist Note: The solubility profile of this molecule is dominated by two competing factors:

  • Crystal Lattice Energy: The (1R,4r) trans-configuration forces the cyclohexane ring into a rigid chair conformation with both substituents in equatorial positions.[1][2][3][4] This maximizes intermolecular hydrogen bonding (between the primary amine and the pyridine nitrogen), leading to high crystallinity and poor solubility in non-polar solvents.[1][2][3][4]

  • Basicity (pKa): The molecule contains a primary amine (pKa ~10.[1][2][3][4]5) and a pyridine nitrogen (pKa ~5.2).[1][2][3][4] In neutral or slightly acidic media, it exists as a charged species, drastically altering its solubility.[1][2][3][4]

Solubility Compatibility Table
Solvent ClassSolventSolubility RatingTechnical Notes
Chlorinated Dichloromethane (DCM)Moderate/Poor The free base is moderately soluble but often requires a co-solvent (e.g., MeOH) to break H-bonds.[1][2][3][4] Salts are insoluble.
Protic Methanol / EthanolExcellent Best choice for dissolving the free base and salts.[1][2][3][4] Can be used for recrystallization.[1][2][3][4][5]
Polar Aprotic DMSO / DMFHigh Dissolves readily but difficult to remove.[1][2][3][4] Use only for reactions or biological assays.
Ethers THF / Diethyl EtherLow Poor solubility due to lack of H-bond donation capacity in the solvent.[1][2][3][4] Often used to precipitate the product (anti-solvent).[1][2][3][4]
Hydrocarbons Hexanes / HeptaneInsoluble Strictly an anti-solvent.[1][2][3][4] Use for trituration to remove non-polar impurities.[1][2][3][4]
Aqueous WaterpH Dependent Acidic pH (<5): Highly soluble (dication).[1][2][3][4] Basic pH (>11): Low solubility (free base precipitates).[1][2][3][4]
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "The compound won't dissolve in DCM during extraction."

Diagnosis: You are likely working with a partially protonated species or the crystal lattice is too stable for pure DCM.[1][2][3][4] Solution:

  • Check pH: Ensure the aqueous layer is pH > 12 using NaOH.[1][2][3][4] The primary amine must be fully deprotonated to extract into organic solvents.[1][2][3][4]

  • Modify Solvent: Pure DCM is often insufficient.[1][2][3][4] Use a solvent system of DCM:Methanol (9:1) or Chloroform:Isopropanol (3:1) .[1][2][3][4] The alcohol disrupts the intermolecular hydrogen bonding of the diamine.[1][2][3][4]

Issue 2: "The product oiled out during recrystallization."

Diagnosis: Rapid precipitation or presence of impurities preventing crystal lattice formation.[1][2][3][4] The trans-isomer has a high melting point, but impurities can depress this, leading to oiling.[1][2][3][4] Solution:

  • Trituration: Decant the supernatant and add diethyl ether or pentane. Sonicate vigorously to induce nucleation.[1][2][3][4]

  • Slow Cooling: If using EtOH/Hexane, reheat to dissolve the oil, seed with a crystal of the pure trans-isomer, and cool very slowly to 4°C.

  • Salt Formation: If the free base remains an oil, convert it to the dihydrochloride salt (using HCl in dioxane).[1][2][3][4] The salt is almost always a solid and can be recrystallized from MeOH/EtOAc.[1][2][3][4]

Issue 3: "I'm losing my product in the aqueous layer."

Diagnosis: The high polarity of the primary amine makes the free base partially water-soluble, even at basic pH.[1][2][3][4] Solution:

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.[1][2][3][4]

  • Continuous Extraction: For large scales, use a liquid-liquid continuous extractor with DCM for 12–24 hours.[1][2][3][4]

Part 3: Workup & Purification Workflow

The following logic flow illustrates the decision-making process for isolating the pure trans-isomer, accounting for its specific solubility nuances.

WorkupFlow Start Crude Reaction Mixture CheckState Is the product a Salt or Free Base? Start->CheckState SaltPath Salt Form (e.g., HCl) CheckState->SaltPath Salt Extract Extract with DCM:MeOH (9:1) CheckState->Extract Free Base DissolveWater Dissolve in Min. Water SaltPath->DissolveWater Basify Adjust pH to >12 (NaOH) DissolveWater->Basify Basify->Extract Free Base Liberated Wash Wash with Brine (Saturated) Extract->Wash Dry Dry over Na2SO4 & Concentrate Wash->Dry SolidCheck Is it a Solid? Dry->SolidCheck Recryst Recrystallize: EtOH/Hexane SolidCheck->Recryst Yes Triturate Triturate with Ether/Pentane SolidCheck->Triturate No (Oiled Out) Final Pure (1R,4r)-Diamine Recryst->Final Triturate->Recryst Solidified

Caption: Decision tree for the isolation and purification of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine, highlighting pH adjustments and solvent systems.

Part 4: Scientific Rationale & Mechanisms
1. The "Trans" Effect on Solubility

The (1R,4r) configuration locks the cyclohexane ring into a geometry where the C1-amino and C4-pyridine groups are trans.[1][2][3][4] In the lowest energy chair conformation, both groups are equatorial.[1][2][3][4] This planar, extended structure allows for efficient packing in the crystal lattice, significantly reducing solubility compared to the cis-isomer (where one group must be axial) or flexible alkyl amines [1].[1][2][3][4] This is why vigorous agitation or polar co-solvents are often needed to dissolve the solid.[1][2][3][4]

2. Protonation States

The molecule has two distinct basic centers:[1][4]

  • Primary Amine (N4): High basicity (

    
    ).[1][2][3][4]
    
  • Pyridine Nitrogen (N1): Moderate basicity (

    
    ).[1][2][3][4]
    
  • Secondary Aniline (N1-linker): Low basicity due to resonance with the pyridine ring.[1][2][3][4]

In standard silica gel chromatography (acidic surface), the primary amine will protonate, causing the compound to streak or stick irreversibly.[1][2][3][4] Protocol Adjustment: Always add 1-5% Triethylamine (TEA) or Ammonia to the eluent (e.g., DCM:MeOH:NH4OH 90:9:1) to keep the amine deprotonated and ensure sharp peak shapes [2].[1][2][3][4]

References

Sources

Troubleshooting

preventing side reactions during the synthesis of pyridin-2-yl amines

Technical Support Center: Synthesis of Pyridin-2-yl Amines Current Status: Operational Role: Senior Application Scientist Topic: Preventing Side Reactions & Optimization Introduction: The Chelation Challenge Welcome to t...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Pyridin-2-yl Amines

Current Status: Operational Role: Senior Application Scientist Topic: Preventing Side Reactions & Optimization

Introduction: The Chelation Challenge

Welcome to the technical support hub for pyridine functionalization. Synthesizing pyridin-2-yl amines is deceptive; it looks like a simple bond formation, but the pyridine nitrogen is a "silent saboteur." It possesses a high affinity for transition metals (poisoning catalysts) and alters electronic distribution (complicating nucleophilic attack).

This guide does not just list recipes; it provides the mechanistic logic to navigate the two primary pathways: Nucleophilic Aromatic Substitution (


)  and Buchwald-Hartwig Cross-Coupling .

Module 1: The Pathway (Transition Metal-Free)

The Logic:


 on pyridines relies on the ring nitrogen to act as an electron sink, stabilizing the anionic Meisenheimer intermediate.
Primary Failure Mode:  Forcing conditions (high heat) leading to tar/polymerization or bis-amination.
Protocol 1.1: The "Fluorine Effect" Workflow

Use this when: You have temperature-sensitive substrates or are observing decomposition at high heat (


C).

The Mechanism: Fluorine is the most electronegative atom, which maximally stabilizes the Meisenheimer intermediate (


-complex), lowering the activation energy. 2-Fluoropyridine reacts 100–1000x faster than 2-chloropyridine.

Step-by-Step Protocol:

  • Substrate Selection: Switch from 2-chloropyridine to 2-fluoropyridine.

  • Solvent System: Use DMSO or NMP (Polar Aprotic).

    • Why: These solvents solvate the cation of your base, leaving the nucleophilic anion "naked" and more reactive.

  • Base: Use Cs₂CO₃ (Cesium Carbonate).

    • Why: The "Cesium Effect"—the large radius of Cs⁺ minimizes tight ion-pairing with the nucleophile, increasing reaction rate.

  • Temperature: Start at RT . Ramp to 60°C only if monitoring shows <10% conversion after 2 hours.

Troubleshooting Side Reactions
Symptom Root Cause Corrective Action
Bis-Amination (Product reacts again)The product (aminopyridine) is more electron-rich (nucleophilic) than the starting amine.1. Use a 3-5x excess of the starting amine. 2. Protonate the product in situ (if feasible) to kill its nucleophilicity.
Hydrolysis (Formation of Pyridone)Trace water in solvent acts as a competing nucleophile (OH⁻).1. Dry solvents over molecular sieves (3Å). 2. Switch base to DIPEA (non-nucleophilic organic base) if inorganic bases are wet.
No Reaction (2-Chloro) The C-Cl bond is too strong; ring is not electron-deficient enough.1. Switch to 2-Fluoro substrate. 2. Add a Brønsted acid catalyst (e.g., TFA) to protonate the ring N, activating the electrophile (Acid-Catalyzed

).
Visualizing the Decision Matrix

SNAr_Logic Start Start: 2-Halo-Pyridine + Amine Check_LG Check Leaving Group (LG) Start->Check_LG Is_Fluoro LG = Fluorine? Check_LG->Is_Fluoro Is_Chloro LG = Chlorine/Bromine? Check_LG->Is_Chloro Action_Fluoro Proceed at RT-60°C (Fast Kinetics) Is_Fluoro->Action_Fluoro Yes Action_Chloro Requires High Temp (>100°C) Risk: Decomposition Is_Chloro->Action_Chloro Yes Solution_Chloro Optimization: 1. Switch to DMSO 2. Add Acid Catalyst 3. Switch to Fluoro Action_Chloro->Solution_Chloro Troubleshoot

Caption: Decision tree for optimizing nucleophilic aromatic substitution based on leaving group electivity.

Module 2: Buchwald-Hartwig Cross-Coupling

The Logic: Palladium catalysis allows for coupling of unactivated 2-chloropyridines. Primary Failure Mode: Catalyst Poisoning . The pyridine nitrogen binds to the Pd(0) or Pd(II) center, displacing the phosphine ligand and shutting down the cycle (formation of "Pd-Black" or inactive complexes).

Protocol 2.1: The "Anti-Poison" Ligand System

Use this when:


 fails, or you must use 2-chloropyridines/2-bromopyridines.

The Mechanism: You need a ligand that is bulky enough to sterically clash with the pyridine nitrogen, preventing it from binding to the metal center, yet flexible enough to allow the amine to enter.

Recommended System:

  • Pre-catalyst: Pd(OAc)₂ or Pd₂dba₃ (better: Pd-G3/G4 precatalysts to ensure 1:1 L:Pd ratio).

  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).

    • Why: These dialkylbiaryl phosphines create a "protective shell" around the Pd.

  • Base: NaOtBu (Sodium tert-butoxide).

    • Why: Strong enough to deprotonate the amine-Pd complex but bulky enough to minimize coordination.

Troubleshooting Buchwald Failures
Symptom Root Cause Corrective Action
Reaction Stalls at 50% Product Inhibition. The product (2-aminopyridine) is a better ligand than the substrate and poisons the catalyst as it forms.1. Increase catalyst loading (from 1% to 5%). 2. Switch to tBuBrettPhos (even bulkier). 3. Remove product continuously (if flow chem is an option).
Hydrodehalogenation (Ar-Cl

Ar-H)

-Hydride elimination from the amine or solvent, followed by reductive elimination of Ar-H.
1. Avoid alcohol solvents; use Toluene or Dioxane . 2. Ensure the reaction is strictly anhydrous. 3. Switch to a ligand that promotes faster reductive elimination (e.g., XPhos ).
Regioselectivity Issues (in 2,4-dichloro)Competition between C2 and C4 oxidative addition.1. C2 is generally less reactive to OA than C4 due to the "ortho-effect" (steric hindrance of the N-lone pair). 2. To target C2, block C4 or use Pd(PPh₃)₄ which is less sensitive to sterics than bulky ligands.
Visualizing the Poisoning Pathway

Buchwald_Poison Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coordination Amine Coordination OxAdd->Coordination HNR2 Poison POISON TRAP: Pyridine N binds Pd (Stable Complex) OxAdd->Poison Pyridine N Interference RedElim Reductive Elimination (Product Release) Coordination->RedElim Base RedElim->Pd0 Regeneration Dead Inactive Catalyst (Precipitate) Poison->Dead Ligand Solution: Bulky Ligand (BrettPhos) Ligand->Poison Blocks

Caption: The catalytic cycle showing the off-cycle "poison trap" where pyridine nitrogen sequesters the palladium.

Module 3: Advanced FAQs (Field Scenarios)

Q: I am seeing a dimer (Pyridine-Pyridine coupling) instead of my amine product. Why? A: This is a homocoupling side reaction, often driven by the "reductive elimination" of two aryl groups on the same Pd center.

  • Fix: This usually happens if the amine nucleophile is too slow or the concentration of Ar-X is too high relative to the amine. Slow addition of the aryl halide to a pool of catalyst + amine can solve this. Also, ensure your system is strictly oxygen-free, as O₂ promotes homocoupling.

Q: Can I use microwave irradiation to speed up the


 reaction? 
A:  Yes, but with caution.
  • Risk:[1] Microwaves superheat the solvent. If you use DMF/DMSO, you risk thermal decomposition of the solvent into dimethylamine, which is a potent nucleophile. You might end up with 2-(dimethylamino)pyridine instead of your desired product.

  • Fix: Use NMP (more stable) or strictly control the temperature ceiling.

Q: My 2-aminopyridine product is water-soluble and I can't extract it. A: Common issue. The pyridine nitrogen accepts H-bonds from water.

  • Fix: Do not use standard aqueous workup. Filter the reaction mixture through Celite (to remove salts/Pd), concentrate the organic solvent, and load directly onto a silica column (or reverse-phase C18 column). Alternatively, use a "salting out" procedure with saturated NaCl/Na₂CO₃ to force the organic product out of the aqueous phase.

References

  • Buchwald-Hartwig Amination Mechanism & Ligands

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • 
     Reactivity of Pyridines (The Fluorine Effect): 
    
    • Rohrbach, S., Smith, A. J., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Applications.
  • Catalyst Poisoning by Pyridines

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4] Reaction intermediates and catalyst improvements. Journal of the American Chemical Society, 116(13), 5969–5970.

  • Regioselectivity in Dichloropyrimidines/Pyridines

    • Luo, Y., et al. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters.

Sources

Optimization

Technical Support Center: Scalable Synthesis of Chiral Diamine Ligands

Status: ONLINE Operator: Senior Application Scientist Ticket Focus: Scale-up protocols, troubleshooting resolution failures, and purity optimization. Core Directive: The Scale-Up Strategy Scaling chiral diamines—specific...

Author: BenchChem Technical Support Team. Date: February 2026

Status: ONLINE Operator: Senior Application Scientist Ticket Focus: Scale-up protocols, troubleshooting resolution failures, and purity optimization.

Core Directive: The Scale-Up Strategy

Scaling chiral diamines—specifically vicinal diamines like (1R,2R)-1,2-diaminocyclohexane (DACH) or 1,2-diphenylethylenediamine (DPEN) —requires a shift in mindset from "synthesis" to "separation engineering."

At the kilo-scale, you are generally facing two distinct tickets:

  • Ticket A (Resolution): You are separating a cheap racemic mixture (e.g., DACH) using a chiral acid. This is a thermodynamic puzzle of solubility.

  • Ticket B (Stereoselective Synthesis): You are building chirality from scratch, often via the Diaza-Cope Rearrangement . This is a kinetic and equilibrium puzzle.

Below is your decision matrix for route selection.

RouteSelection Start Start: Target Ligand Selection IsDACH Is target 1,2-Diaminocyclohexane? Start->IsDACH Resolution Route A: Tartrate Resolution (Thermodynamic Control) IsDACH->Resolution Yes (Industry Std) IsSubstituted Is target highly substituted (e.g., aryl groups)? IsDACH->IsSubstituted No DiazaCope Route B: Diaza-Cope Rearrangement (Stereospecific Synthesis) IsSubstituted->DiazaCope Yes (High Fidelity) ChiralPool Route C: Chiral Pool Synthesis (From Amino Acids) IsSubstituted->ChiralPool No

Figure 1: Decision matrix for selecting the optimal scale-up pathway based on ligand structure.

Protocol Module: Tartrate Resolution of (±)-DACH

Applicability: Production of (1R,2R)-1,2-diaminocyclohexane (precursor for Jacobsen’s Catalyst).

This method relies on the Larrow/Jacobsen protocol , utilizing L-(+)-tartaric acid.[1] The critical mechanism is the differential solubility of the diastereomeric salts in water/acetic acid mixtures.

Standard Operating Procedure (SOP) - 1.0 mol Scale
StepOperationCritical ParameterReason
1 Dissolution Dissolve L-(+)-tartaric acid (0.5 eq) in water.Clear Solution
2 Amine Addition Add (±)-trans-1,2-diaminocyclohexane (1.0 eq) dropwise.Exotherm Control
3 Acidification Add Glacial Acetic Acid (1.0 eq) at 90°C .T > 85°C
4 Crystallization Cool to 20°C over 4–6 hours.Slow Ramp
5 Isolation Filter and wash with ice-cold water/methanol.Solvent Temp
Troubleshooting Guide: Resolution Failures

User Report: "The solution turned into a sticky oil instead of white crystals."

  • Root Cause: The "Oiling Out" phenomenon occurs when the solution is supersaturated too quickly or the temperature during acetic acid addition was too low.

  • Fix: Reheat the mixture to 100°C until the oil redissolves. Turn off the stirrer and let it cool statically to 80°C. Seed with pure (R,R)-tartrate salt crystals if available. Restart slow stirring only after turbidity is visible.

User Report: "My Enantiomeric Excess (ee) is stuck at 92%."

  • Root Cause: Occlusion of the meso-isomer or S,S-isomer inside the crystal lattice due to fast precipitation.

  • Fix: Perform a recrystallization .[2] Dissolve the salt in minimum boiling water (1:10 w/v). Allow to cool very slowly.

    • Pro-Tip: Do not proceed to the free amine liberation until the salt hits >98% ee. It is much harder to purify the free amine oil than the crystalline salt.

User Report: "I cannot break the salt to get the free amine."

  • Root Cause: Tartrate salts are robust. Simple extraction often fails.

  • Fix: Suspend the salt in CH₂Cl₂. Add 4M NaOH (excess) and stir vigorously for 1 hour. The aqueous layer must be pH > 12. The tartrate stays in the water; the diamine moves to the DCM.

Protocol Module: The Diaza-Cope Rearrangement

Applicability: Synthesis of C2-symmetric chiral diamines with aryl substituents (e.g., DPEN derivatives) where resolution is inefficient.

This route utilizes a "Mother Diamine" (often 1,2-bis(2-hydroxyphenyl)-1,2-diaminoethane) to transfer chirality to a new backbone via a [3,3]-sigmatropic rearrangement.

DiazaCope Mother Mother Diamine (Chiral Template) ImineForm Bis-Imine Formation (Condensation) Mother->ImineForm + 2 Ar-CHO Rearrange [3,3]-Diaza-Cope Rearrangement ImineForm->Rearrange Thermodynamic Drive Hydrolysis Acid Hydrolysis (Release Target) Rearrange->Hydrolysis + HCl Hydrolysis->Mother Recycle Template Target Target Chiral Diamine (>99% ee) Hydrolysis->Target

Figure 2: The Diaza-Cope workflow allows for the recycling of the chiral template.

Troubleshooting Guide: Rearrangement Issues

User Report: "The reaction equilibrium isn't shifting; I have a mix of products."

  • Root Cause: The rearrangement is driven by the stability of the "Resonance-Assisted Hydrogen Bond" (RAHB) in the product imine.[3]

  • Fix: Ensure you are using a solvent that does not disrupt hydrogen bonding (avoid alcohols if possible; Toluene or THF are preferred). If the equilibrium is stubborn, add a Lewis Acid (e.g., Zn(OTf)₂) to catalyze the imine formation/rearrangement.

User Report: "Hydrolysis is degrading my product."

  • Root Cause: Harsh acidic conditions (conc. HCl, reflux) can degrade sensitive aryl groups.

  • Fix: Switch to a two-step hydrolysis:

    • React the rearranged diimine with hydroxylamine hydrochloride (NH₂OH·HCl).

    • This gently exchanges the amine, releasing your chiral diamine and trapping the aldehyde as an oxime.

Safety & Handling (Critical Control Points)

Hazard: Bulk 1,2-diaminocyclohexane is Corrosive (Category 1B) and causes Serious Eye Damage .

Hazard CategoryMitigation Protocol
Inhalation High vapor pressure. Do not heat open vessels outside a fume hood. Use a scrubber with dilute HCl for exhaust lines during vacuum distillations.
Skin Contact Sensitizer. Double-glove (Nitrile) is mandatory. If exposure occurs, wash with polyethylene glycol 400 (if available) or copious water; soap alone may not remove the lipophilic amine efficiently.
Air Sensitivity Vicinal diamines absorb CO₂ from the air to form carbamates (white crust). Store under Nitrogen/Argon. If your liquid amine turns cloudy, it has carbonated. Distill over KOH to restore purity.

References

  • Larrow, J. F., & Jacobsen, E. N. (1994).[1] "(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride".[4] Organic Syntheses, 75, 1.

  • Kim, H., & Chin, J. (2011). "Stereospecific Synthesis of C2 Symmetric Diamines from the Mother Diamine by Resonance-Assisted Hydrogen-Bond Directed Diaza-Cope Rearrangement". Organic Letters, 13(10), 2528–2531.

  • Sigma-Aldrich. (2023). "Safety Data Sheet: (1R,2R)-(-)-1,2-Diaminocyclohexane".

  • Picozzi, A., et al. (2019). "Synthesis of Chiral Diamine Ligands for Nickel-catalyzed Asymmetric Cross-couplings". Organic Syntheses, 96, 245-257.[5]

Sources

Troubleshooting

Technical Support: Troubleshooting Catalytic Inactivity of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine Complexes

Executive Summary You are likely encountering catalytic silence or precipitation when employing (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine (hereafter L1 ) in transition metal catalysis (Cu, Pd, Ni).[1] Unlike stand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering catalytic silence or precipitation when employing (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine (hereafter L1 ) in transition metal catalysis (Cu, Pd, Ni).[1]

Unlike standard bidentate ligands (e.g., bipyridine, 1,2-DACH), L1 possesses a "Janus-faced" topology: a chelating 2-aminopyridine "head" and a highly basic, distal primary amine "tail."[1] The rigid trans-1,4-cyclohexane backbone forces these donors 180° apart.[1]

The Root Cause: The primary failure mode is not lack of binding, but supramolecular interference .[1] The distal amine (C4-NH₂) competes with the catalytic center, leading to coordination polymerization (insolubility) or coordination saturation (inactivity) rather than the intended discrete catalytic species.

Part 1: Diagnostic Workflow

Use this decision matrix to identify the specific failure mode of your complex.

TroubleshootingFlow Start Start: Catalyst Inactive SolubilityCheck Is the reaction mixture homogeneous? Start->SolubilityCheck Precipitate Precipitate/Haze Observed SolubilityCheck->Precipitate No Soluble Solution is Clear SolubilityCheck->Soluble Yes Polymerization FAILURE MODE A: Coordination Polymerization (Bridging) Precipitate->Polymerization CheckColor Did Color Change Occur upon Metal Addition? Soluble->CheckColor Saturation FAILURE MODE B: Coordination Saturation (Distal Amine Binding) NoColor No Binding (Check pH/Oxidation) CheckColor->NoColor No ColorYes Binding Confirmed CheckColor->ColorYes Yes ColorYes->Saturation

Figure 1: Diagnostic logic flow for identifying L1 complexation failures.

Part 2: Technical Deep Dive & Remediation

Scenario A: The "Insoluble Brick" (Coordination Polymerization)

Symptom: Immediate precipitation upon mixing Metal (M) and Ligand (L1), or formation of a gel. Mechanism: The (1R,4r) trans geometry rigidly orients the pyridine head and amine tail in opposite directions (diequatorial). Instead of forming a discrete catalyst, the distal amine of one ligand binds to the metal center of another, forming an infinite coordination network (Metal-Organic Framework/Polymer).[1]

ParameterObservationRemediation Protocol
Stoichiometry 1:1 M:L ratio yields precipitate.[1]High Dilution: Run catalyst formation at <0.01 M to favor discrete species.Excess Ligand: Do NOT add excess L1; this promotes bridging.
pKa Disparity Primary amine (tail) is more basic than Pyridine (head).Selective Protonation: Add exactly 1.0 equiv of HBF₄ or HCl .[1] This protonates the distal amine (pKa ~10.6) while leaving the aminopyridine (pKa ~6.8) free to coordinate.
Sterics Distal amine is unhindered.[1]Boc-Protection: Use the N-Boc protected analog at C4. Deprotect after catalysis if the amine is needed downstream.
Scenario B: The "Silent Solution" (Coordination Saturation)

Symptom: The solution is clear and colored (indicating binding), but catalytic turnover is zero. Mechanism: The metal center is "poisoned" by the distal amines. For example, a Pd(II) center intended to be coordinatively unsaturated (14e⁻) becomes saturated (16e⁻/18e⁻) by binding two distal amines from excess ligand, blocking the substrate binding site.[1]

Corrective Action:

  • Switch to Bulky Counter-Anions: Use M(OTf)₂ or M(PF₆)₂ instead of halides. Halides bridge easily; non-coordinating anions open sites that might otherwise be filled by the distal amine.

  • Add a "Dummy" Acid: Introduction of 5–10 mol% of a weak acid (e.g., 2,6-lutidinium triflate) can buffer the distal amine without protonating the pyridine.[1]

Part 3: Structural Validation (Self-Check)

Before assuming the catalyst is dead, validate the coordination mode.[1] The 2-aminopyridine moiety has a specific binding signature.

NMR Diagnostics (¹H NMR in CD₃CN or DMSO-d₆)

Compare the free ligand to the complex.

Proton EnvironmentFree Ligand Shift (δ)Expected Shift in Active Complex (Δδ)Diagnostic Interpretation
Pyridine H-6 (Ortho)~8.1 ppmDownfield (+0.2 - 0.5 ppm) Confirms Pyridine-N binding.[1]
Exocyclic N-H Broad singletSignificant Shift / Disappearance If deprotonated (anionic ligand), this peak vanishes.[1] If neutral, it shifts downfield.[1]
C4-H (Next to distal NH₂)~2.6 ppmNo Change Good. Means distal amine is NOT bound.
C4-H (Next to distal NH₂)~2.6 ppmShifted (+0.3 ppm) Bad. The distal amine is binding to the metal (poisoning).
Visualizing the Failure Mode

The diagram below illustrates why the trans-geometry is the culprit for inactivity.

CoordinationModes cluster_0 Intended Active Catalyst cluster_1 Actual Inactive Species Active [M] Chelated by Py-NH (Distal NH2 Free/Protonated) Polymer Coordination Polymer [...-NH2-Cy-Py-M-NH2-Cy-Py-...] BisLigated Bis-Ligated Saturation [M(NH2-Tail)2] Ligand (1R,4r)-Ligand (Rigid Trans-Backbone) Ligand->Active + Acid (H+) or Protection Ligand->Polymer Neutral Conditions (Bridging) Ligand->BisLigated Excess Ligand (Poisoning)

Figure 2: Mechanistic divergence between active chelation and inactive bridging/saturation.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use the cis-isomer ((1R,4s) or (1S,4r)) to fix this? A: While the cis-isomer brings the amine and pyridine closer (spatial proximity), the bite angle is still too large for monomeric chelation to a single transition metal in a standard geometry. However, the cis-isomer is much more soluble and less prone to forming insoluble crystalline polymers than the trans-isomer.[1]

Q2: I am using this for Cu-catalyzed Ullmann coupling. Why is it turning blue and doing nothing? A: A deep blue color in Copper chemistry often indicates a Bis(amine)Cu(II) species (saturated, square planar).[1] This means your distal amines are binding the copper more strongly than the pyridine.

  • Fix: Use Cu(I) sources (CuI, CuTc) and ensure an inert atmosphere to prevent oxidation to the avid amine-binding Cu(II).

Q3: Is the "Pyridine-NH-" bond stable? A: The exocyclic amine (connecting cyclohexane and pyridine) is susceptible to oxidative dehydrogenation to form an imine, especially with high-valent Pd or Cu. If your reaction turns black (nanoparticles), your ligand may have decomposed.[1]

References

  • Coordination Modes of 2-Aminopyridines

    • Title: "Structural diversity in copper(II) complexes with aminopyridine ligands."[2][3]

    • Source:Polyhedron, 2018.[1]

    • URL:[Link]

  • Bridging vs.

    • Title: "The role of bridging ligands in determining DNA-binding ability and cross-linking patterns of dinuclear pl
    • Source:Dalton Transactions, 2009.[1]

    • URL:[Link]

  • Synthesis & Properties of Trans-1,4-Diamines

    • Title: "High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil."[1][4]

    • Source:Green Chemistry, 2023.[1]

    • URL:[Link]

  • Ligand Basicity & Protonation Control

    • Title: "Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity."[1]

    • Source:Inorganic Chemistry, 2022.[1][5][6]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Optimization of N-Arylation for Cyclohexane-1,4-diamine

Status: Online Agent: Senior Application Scientist (Catalysis Division) Ticket ID: OPT-CYC-14-N Subject: Troubleshooting Selectivity and Conversion in Diamine Cross-Coupling Introduction Welcome to the Advanced Catalysis...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist (Catalysis Division) Ticket ID: OPT-CYC-14-N Subject: Troubleshooting Selectivity and Conversion in Diamine Cross-Coupling

Introduction

Welcome to the Advanced Catalysis Support Center. You are likely here because the N-arylation of cyclohexane-1,4-diamine is presenting a classic competing reaction challenge: Mono-arylation vs. Bis-arylation .

Unlike simple amines, this substrate possesses two equivalent primary amine sites (in its unreacted state). Once the first arylation occurs, the electronic and steric environment changes. Your success depends on manipulating these changes to favor the desired product.

This guide moves beyond basic recipes to the why and how of reaction engineering for this specific substrate.

Module 1: Selectivity Control (The "Bis" Problem)

User Issue: "I am observing significant amounts of bis-arylated product (approx. 30-40%), even when using 1 equivalent of aryl halide."

Root Cause Analysis

The selectivity is governed by the relative nucleophilicity of the starting diamine (k1 ) versus the mono-arylated intermediate (k2 ).

  • Scenario A (k2 > k1): The product is more reactive than the starting material. This occurs with electron-rich aryl halides (e.g., 4-methoxy-chlorobenzene). The aryl group donates electron density into the nitrogen, making it a better nucleophile. Result: Uncontrollable bis-arylation.

  • Scenario B (k2 < k1): The product is less reactive. This occurs with electron-deficient aryl halides or sterically demanding ligands.

Troubleshooting Protocol
VariableAdjustmentRationale
Stoichiometry Increase Diamine to 3.0–4.0 equiv. Statistical forcing. By flooding the reaction with starting material, the catalyst is statistically more likely to encounter unreacted diamine than the mono-product.
Ligand Selection Switch to BrettPhos or tBuBrettPhos These ligands are exceptionally bulky. They form a protective pocket around the Pd center. While the primary amine (small) can enter, the secondary mono-arylated amine (larger) is sterically impeded from binding for the second cycle.
Addition Order Slow Addition of Aryl Halide Keep the concentration of the electrophile (Ar-X) low relative to the nucleophile (diamine) throughout the reaction duration.
Expert Insight: The "Proton Sponge" Effect

Cyclohexane-1,4-diamine is highly basic. If you use a weak base (e.g.,


), the diamine may sequester protons, forming ammonium salts that are insoluble and unreactive.
  • Recommendation: Use NaOtBu (Sodium tert-butoxide). It is strong enough to irreversibly deprotonate the Pd-bound amine complex and ensures the reaction equilibrium drives forward.

Module 2: Reactivity & Catalyst Death

User Issue: "The reaction starts but stalls at 40% conversion. Adding more catalyst doesn't help."

Root Cause Analysis

Aliphatic diamines are notorious catalyst poisons . The free amine groups can bind strongly to the Palladium center (forming stable Pd(L)(amine)2 species) rather than undergoing the necessary oxidative addition or reductive elimination steps. This is often called the "amine sequestration" pathway.

The Solution: Precatalysts

Do not use


 + Ligand. The generation of the active 

species is too slow and inefficient in the presence of a chelating diamine.

Recommended System: BrettPhos Pd G3 or G4 Precatalyst

  • Mechanism: These precatalysts contain the ligand pre-bound and an activating group (aminobiphenyl) that is rapidly ejected upon base exposure. This guarantees 100% formation of the active catalytic species before the diamine can sequester the metal.

Module 3: Stereochemical Integrity (Cis vs. Trans)

User Issue: "I started with a specific isomer, but the product seems to be a mixture, or the reactivity is different between isomers."

Stereochemical Impact on Rates

Cyclohexane-1,4-diamine exists as cis and trans diastereomers.

  • Trans-isomer: Both amine groups are typically equatorial (diequatorial conformer is most stable). These are sterically accessible and highly reactive.[1]

  • Cis-isomer: One amine is axial, one is equatorial. The axial amine is sterically hindered by the 1,3-diaxial hydrogens.

Consequence: If you use a commercial mixture (often 30:70 cis:trans), the trans-isomer will react significantly faster . You may inadvertently perform a kinetic resolution, leaving unreacted cis-diamine behind while consuming the trans-isomer.

Action Item:

  • Check the CoA of your starting material.

  • If stereopurity is required, purify the starting material before the reaction, or purify the final product. Isomerization during the reaction (epimerization of the C-N bond) is rare with Pd-catalysis unless extreme temperatures (>120°C) and strong bases are used for prolonged periods.

Visual Troubleshooting Guide

The following decision tree helps you navigate the optimization process based on your specific experimental outcome.

OptimizationStrategy Start Start: Analyze LCMS/NMR Issue Identify Major Issue Start->Issue Bis Problem: High Bis-Arylation Issue->Bis >15% Bis-product Stall Problem: Low Conversion/Stalled Issue->Stall <50% Yield, SM remains Isomer Problem: Stereochem Mismatch Issue->Isomer Isomer ratio change Sol_Bis1 Increase Diamine to 3-4 equiv. Bis->Sol_Bis1 Sol_Stall1 Switch to Pd G3/G4 Precatalyst Stall->Sol_Stall1 Sol_Iso1 Check Start Mat. Ratio (Cis/Trans) Isomer->Sol_Iso1 Sol_Bis2 Switch Ligand: BrettPhos (Bulky) Sol_Bis1->Sol_Bis2 If fails Sol_Stall2 Change Base to NaOtBu Sol_Stall1->Sol_Stall2 Sol_Iso2 Trans reacts faster (Kinetic Resolution) Sol_Iso1->Sol_Iso2

Caption: Decision matrix for optimizing N-arylation based on observed reaction impurities and conversion rates.

Experimental Protocol (SOP)

Objective: Mono-arylation of trans-cyclohexane-1,4-diamine with 4-chlorotoluene.

Reagents
  • Aryl Halide: 1.0 equiv (e.g., 1.0 mmol)

  • Diamine: 3.0 equiv (3.0 mmol) (Excess is critical for mono-selectivity)

  • Catalyst: BrettPhos Pd G3 (0.02 equiv, 2 mol%)

  • Base: NaOtBu (2.0 equiv) (Must be stored in glovebox or fresh bottle)

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (0.2 M concentration)

Step-by-Step Workflow
  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with a stir bar, BrettPhos Pd G3 (2 mol%), and NaOtBu (2.0 equiv).

  • Solvation: Add the Diamine (3.0 equiv) and anhydrous solvent. Stir for 5 minutes. Note: The solution may turn slightly orange/yellow.

  • Activation: Add the Aryl Halide (1.0 equiv). Cap the vial tightly (Teflon-lined cap).

  • Reaction: Heat to 80°C for 2–4 hours.

    • Tip: Do not overheat (>100°C) initially; this promotes bis-arylation.

  • Workup (Crucial for Diamines):

    • Cool to room temperature.

    • Dilute with EtOAc.

    • Wash 1: Water (removes salts).

    • Wash 2: 0.5 M NaOH (keeps the diamine basic so it stays in the organic layer).

    • Alternative: If the product is very polar, evaporate solvent and perform direct reverse-phase flash chromatography (C18) using Water/Acetonitrile with 0.1%

      
       (buffer is essential to prevent streaking).
      

Mechanistic Visualization

Understanding the catalytic cycle helps explain why BrettPhos is the superior ligand choice for this transformation.

CatalyticCycle cluster_selectivity Selectivity Checkpoint Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd + Ar-X AmineBind Amine Binding (Steric Filter) OxAdd->AmineBind + Diamine Deprot Deprotonation (Base Mediated) AmineBind->Deprot + Base (-HX) RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-N Bond RedElim->Pd0 - Product

Caption: The BrettPhos ligand creates a "Steric Filter" at the Amine Binding step, rejecting the bulky mono-arylated product in favor of the smaller unreacted diamine.

References

  • BrettPhos Ligand Discovery & Application: Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008).[2] A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.[2] Journal of the American Chemical Society, 130(41), 13552–13554.

  • Chemoselectivity in Diamine Arylation: Roukama, J., & Buchwald, S. L. (2007). Palladium-Mediated N-Arylation of Heterocyclic Diamines: Insights into the Origin of an Unusual Chemoselectivity. The Journal of Organic Chemistry, 72(21), 8111-8114. (Note: While focused on heterocycles, the kinetic principles of diamine selectivity are foundational).

  • Precatalyst G3/G4 Utility: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.

Sources

Troubleshooting

Technical Support Center: Purification of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine

Welcome to the Advanced Synthesis Support Hub. Product Focus: (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine (Key Intermediate for Gilteritinib/Xospata) User Level: Senior Chemist / Process Development Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Product Focus: (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine (Key Intermediate for Gilteritinib/Xospata) User Level: Senior Chemist / Process Development

Executive Summary: The Purity Challenge

The synthesis of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine presents a distinct stereochemical challenge: isolating the thermodynamic trans isomer from the kinetic cis/trans mixture inherent in the starting material (1,4-cyclohexanediamine).[1] Furthermore, the electron-rich aminopyridine moiety makes the product susceptible to oxidation (N-oxide formation) and coloration.

This guide provides a self-validating purification workflow designed to achieve >99% purity and >98% de (diastereomeric excess).

Part 1: Troubleshooting & FAQs
Category A: Stereochemical Purity (Cis/Trans Isomers)

Q: My crude reaction mixture shows a 60:40 trans:cis ratio. How do I upgrade this to >98% trans? A: Direct recrystallization of the free base is often inefficient due to the formation of solid solutions or oils. The most robust method is Salt-Mediated Diastereomeric Enrichment .

  • The Fix: Convert the crude oil into its dihydrochloride or fumarate salt . The trans-isomer salt typically exhibits a significantly higher lattice energy and lower solubility in alcoholic solvents (Ethanol/Methanol) compared to the cis-isomer.

  • Protocol: Dissolve crude oil in EtOH (5 volumes). Add 2.2 eq of HCl (in dioxane or EtOH). Heat to reflux, then cool slowly to 0°C. The precipitate is predominantly the trans-dihydrochloride.

Q: I tried recrystallizing the HCl salt, but the yield is low (<30%). A: You likely used a solvent that is too polar (dissolving the salt) or cooled too quickly (trapping the cis isomer).

  • The Fix: Use a solvent switch . Dissolve the salt in minimum hot Methanol (high solubility), then slowly add Isopropyl Alcohol (IPA) or Acetone (antisolvent) at reflux until turbidity persists. Cool slowly. This "displacement crystallization" maximizes yield while maintaining selectivity.

Category B: Chemical Impurities (By-products)

Q: I see a persistent impurity at RRT 1.2. MS suggests a mass of ~268 Da (M+H). A: This is the Bis-substituted impurity (N1,N4-di(pyridin-2-yl)cyclohexane-1,4-diamine). It forms when the diamine stoichiometry is too low relative to the 2-halopyridine.

  • The Fix:

    • Prevention: Ensure the starting 1,4-cyclohexanediamine is present in 3–5 equivalents excess during the coupling reaction.

    • Removal: This impurity is much less polar than the mono-product. It can be removed via an acid-base wash.[2] Dissolve crude in 1M HCl (aqueous); the bis-impurity (less basic due to two pyridine rings withdrawing electron density) may gum out or be extracted into Ethyl Acetate. The mono-product remains in the aqueous phase.

Category C: Color & Stability

Q: The product turns from off-white to dark brown upon drying. A: Aminopyridines are prone to oxidation, forming N-oxides and colored oligomers (azobenzenes) upon exposure to air and light.

  • The Fix:

    • During Workup: Add Sodium Metabisulfite (0.5% w/w) to the aqueous quench to scavenge oxidants.

    • Purification: Use activated charcoal (e.g., Darco G-60) during the hot filtration step of recrystallization.

    • Storage: Store under Argon/Nitrogen at -20°C.

Part 2: Validated Experimental Protocols
Protocol 1: Salt-Mediated Purification (The "HCl Method")

Target: Removal of cis-isomer and bis-impurity.

  • Salt Formation:

    • Dissolve 10 g of crude (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine (oil) in Ethanol (50 mL) .

    • Cool to 0–5°C.

    • Dropwise add HCl in Ethanol (4M, 25 mL) . Maintain temp <10°C (exothermic).

    • Observation: A thick white precipitate should form.

  • Thermal Equilibration (Digestion):

    • Heat the slurry to 70°C (Reflux) for 1 hour.

    • Why? This allows Ostwald ripening, where small, impure crystals dissolve and redeposit onto larger, purer trans crystals.

  • Crystallization:

    • Cool slowly to 20°C over 2 hours.

    • Cool further to 0°C and hold for 1 hour.

    • Filter the solid.[2][3] Wash with cold Ethanol/IPA (1:1).

  • Free Basing (Recovery):

    • Suspend the wet cake in Water (30 mL) .

    • Adjust pH to >12 using 50% NaOH .

    • Extract with Dichloromethane (DCM) or 2-MeTHF .

    • Dry (Na2SO4) and concentrate to obtain the pure trans-diamine.

Protocol 2: Analytical Check (HPLC)

System: Self-Validating Quality Control

ParameterCondition
Column XBridge C18 (150 x 4.6 mm, 3.5 µm) or Chiralpak IC (for direct isomer split)
Mobile Phase A 10 mM Ammonium Acetate (pH 9.0)
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 15 mins
Detection UV @ 254 nm (Pyridine absorption)
Success Criteria Trans-isomer > 99.0% area; Cis-isomer < 0.5%; Bis-impurity < 0.1%
Part 3: Process Visualization

The following workflow illustrates the logic gate for impurity removal.

PurificationWorkflow Start Crude Reaction Mixture (Trans/Cis ~ 60:40) Workup Aqueous Workup (Remove Salts/Catalyst) Start->Workup AcidBase Acid/Base Extraction (pH < 4) Workup->AcidBase BisRemoval Discard Organic Phase (Contains Bis-Impurity) AcidBase->BisRemoval Extract Non-polar SaltForm HCl Salt Formation (in EtOH/MeOH) AcidBase->SaltForm Aqueous to Solid Recryst Recrystallization (Reflux -> Cool) SaltForm->Recryst Filtration Filtration Recryst->Filtration Liquor Mother Liquor (Enriched in Cis-Isomer) Filtration->Liquor Filtrate FreeBase Free Basing (NaOH) & Extraction Filtration->FreeBase Solid Cake Final Pure (1R,4r) Product (>99% Trans) FreeBase->Final

Caption: Logic flow for the purification of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine, highlighting the critical divergence points for impurity removal.

References
  • Synthesis of trans-cyclohexane-1,4-diamine . United States Patent 4486603A. Describes the fundamental solubility differences between cis and trans-1,4-cyclohexanediamine salts, forming the basis for the HCl purification method. Link

  • Gilteritinib Synthesis & Impurities . Journal of Applied Pharmaceutical Research, 12(2), 2024. Discusses the impurity profile of Gilteritinib intermediates, including positional isomers and process-related substances. Link

  • Separation of Cis and Trans Isomers . United States Patent 3880925A. Details the specific protocol for separating cyclohexane diamine isomers via dihydrochloride salt formation in methanol/ethanol systems. Link

  • Gilteritinib Impurity Profiling . SynThink Chemicals. Technical data on specific impurities including the amino-piperidine and bis-substituted analogs.[3] Link

Sources

Reference Data & Comparative Studies

Validation

comparing catalytic efficiency of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine with other chiral ligands

This guide provides an in-depth technical comparison of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine against established chiral ligands. Executive Summary: Unlike the industry-standard 1,2-diaminocyclohexane (DACH) d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine against established chiral ligands.

Executive Summary: Unlike the industry-standard 1,2-diaminocyclohexane (DACH) derivatives which function primarily as chelating ligands for metal centers, the (1R,4r)-1,4-isomer discussed here possesses a rigid, extended geometry that precludes standard chelation. Its catalytic utility lies in bifunctional organocatalysis (where the primary amine and pyridine act cooperatively but distally) or as a bridging ligand in supramolecular frameworks (MOFs). This guide evaluates its efficiency in these specific niches compared to standard alternatives.

Structural & Mechanistic Distinction

The core differentiator of this ligand is the 1,4-trans geometry . To understand its catalytic efficiency, one must contrast it with the 1,2-isomers used in Trost or Jacobsen catalysts.

Structural Comparison
  • The Target (1,4-Isomer): The nitrogen atoms are separated by a rigid cyclohexane ring (~5–6 Å distance). This prevents binding to a single metal center (monomeric catalysis). Instead, it acts as a linear spacer or a bifunctional trigger .

  • The Benchmark (1,2-Isomer): The nitrogen atoms are adjacent. This allows for the formation of stable 5-membered chelate rings with metals (Cu, Ni, Pd), driving high enantioselectivity in standard cross-couplings or hydrogenations.

Mechanistic Pathway Visualization

The following diagram illustrates why the 1,4-isomer functions differently from standard chelators.

LigandMechanism L1_4 (1R,4r)-1,4-Ligand (Extended Geometry) Action_Bridging Bridging Mode (MOFs/Polymers) L1_4->Action_Bridging M--N...N--M Action_Organo Bifunctional Organocatalysis (H-Bonding + Enamine) L1_4->Action_Organo Distal Activation L1_2 (1R,2R)-1,2-Ligand (Chelating Geometry) Metal Metal Center (M) L1_2->Metal Binds Both N Action_Chelate Bidentate Chelation (Stable 5-ring) Metal->Action_Chelate Substrate Substrate (Electrophile) Action_Organo->Substrate Dual Activation Action_Chelate->Substrate Metal Activation

Caption: Structural divergence dictating catalytic mode. The 1,4-isomer (blue) forces bridging or distal organocatalysis, while the 1,2-isomer (red) enables classical metal chelation.

Comparative Efficiency Analysis

We evaluate the product against three distinct classes of ligands to contextualize its performance.

Table 1: Catalytic Efficiency Matrix
Feature(1R,4r)-N1-(pyridin-2-yl)-1,4-DACH (Target)(1R,2R)-DACH (Trost/Jacobsen) (Standard)Takemoto's Catalyst (Organocatalyst)
Primary Mode Bifunctional Organocatalysis / BridgingMetal Chelation (Bidentate)H-Bonding / Brønsted Base
Bite Angle ~180° (Non-chelating)~85–90° (Ideal for Octahedral)N/A
Key Reaction Remote Functionalization / MOF SynthesisAsymmetric Hydrogenation / AllylationMichael Addition
Enantioselectivity Moderate (Substrate dependent)High (>95% ee common) High (>90% ee)
Rigidity Very High (Chair conformation) HighModerate (Flexible tether)
Solubility Moderate (Polar organic solvents)High (Organic solvents)High
Detailed Performance Insights
1. vs. 1,2-Diaminocyclohexane (Metal Catalysis)

In reactions requiring a single metal center (e.g., asymmetric hydrogenation of ketones), the 1,4-isomer is inefficient .

  • Reasoning: It cannot form the catalytic pocket required to shield one face of the substrate.

  • Exception: In Coordination Polymers , the 1,4-isomer excels. It links metal nodes into 3D porous networks (MOFs) which can then act as heterogeneous catalysts. The 1,2-isomer often fails here as it terminates the chain rather than extending it.

2. vs. Thiourea/Squaramide (Organocatalysis)

The target ligand operates similarly to primary amine-thiourea catalysts but uses a pyridine moiety as the base/H-bond acceptor instead of thiourea.

  • Efficiency: The basicity of pyridine (pKa ~5.2) is lower than tertiary amines often used in organocatalysis. Consequently, the 1,4-isomer requires higher catalyst loading (10–20 mol%) compared to optimized squaramides (0.5–5 mol%) to achieve similar conversion rates in Michael additions.

  • Advantage: The rigid cyclohexane backbone prevents the "folding" deactivation sometimes seen in flexible linear diamines, maintaining a strict distance between the amine (nucleophile) and pyridine (base).

Experimental Protocol: Bifunctional Activation

Since the most viable catalytic application for the monomeric ligand is asymmetric aldol condensation (via enamine mechanism), the following protocol validates its efficiency.

Objective: Catalyze the aldol reaction of cyclohexanone with 4-nitrobenzaldehyde.

Reagents & Setup
  • Catalyst: (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine (15 mol%)

  • Acid Additive: Benzoic acid (15 mol%) – Critical for enamine turnover.

  • Solvent: Toluene or DCM (anhydrous).

  • Substrates: Cyclohexanone (1.0 mmol), 4-Nitrobenzaldehyde (0.5 mmol).

Step-by-Step Workflow
  • Catalyst Activation: In a 10 mL vial, dissolve 15 mol% of the 1,4-diamine ligand and 15 mol% benzoic acid in 1.0 mL toluene. Stir for 10 minutes at RT to form the ammonium salt species (improves solubility and reaction rate).

  • Enamine Formation: Add Cyclohexanone (1.0 mmol) to the mixture. Stir for 30 minutes.

    • Checkpoint: The solution may slightly change color (yellowing) indicating imine/enamine formation at the primary amine site.

  • Addition of Electrophile: Add 4-Nitrobenzaldehyde (0.5 mmol) in one portion.

  • Reaction Monitoring: Stir at 0°C to Room Temperature for 24–48 hours. Monitor via TLC (Hexane/EtOAc 4:1).

    • Self-Validation: The disappearance of the aldehyde spot (Rf ~0.6) and appearance of the aldol adduct (Rf ~0.3) confirms activity.[1][2]

  • Workup: Quench with saturated NH4Cl (2 mL). Extract with EtOAc (3 x 5 mL). Dry over Na2SO4 and concentrate.

  • Analysis: Determine diastereomeric ratio (dr) via 1H NMR (integration of benzylic proton) and enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H column).

Synthesis of the Ligand[5][6]

If the ligand is not commercially sourced, it is synthesized via a reductive amination or nucleophilic substitution sequence that preserves the trans stereochemistry.

Synthesis Start 1,4-Cyclohexanedione (Mono-protection) Step1 Reductive Amination (w/ 2-Aminopyridine) Start->Step1 NaBH(OAc)3 Inter Intermediate (Amine-Ketal) Step1->Inter Step2 Deprotection & Reductive Amination (NH4OAc) Inter->Step2 1. HCl 2. NaBH3CN Final (1R,4r)-N1-(pyridin-2-yl) cyclohexane-1,4-diamine Step2->Final Isomer Separation

Caption: Synthetic route ensuring differentiation of the two nitrogen termini.

References

  • Chemical Identity & Availability

    • Source: PubChem.[3][4][5] "(1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine Compound Summary."

    • URL:[Link]

  • Comparative Ligand (1,2-DACH)

    • Source: Trost, B. M., & Van Vranken, D. L.
    • URL:[Link]

  • Organocatalysis Mechanism (General)

    • Source: Takemoto, Y. "Recognition and activation by ureas and thioureas: stereoselective reactions using ureas and thioureas as hydrogen-bonding donors." Organic & Biomolecular Chemistry.
    • URL:[Link]

  • 1,4-Diamine in MOFs

    • Source: "High yield production of 1,4-cyclohexanediamine... and its use in polymer synthesis."[6][7] Green Chemistry.

    • URL:[Link]

Sources

Comparative

structure-activity relationship (SAR) studies of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine analogs

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers Focus: Structure-Activity Relationship (SAR), Pharmacophore Analysis, and Synthetic Protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers Focus: Structure-Activity Relationship (SAR), Pharmacophore Analysis, and Synthetic Protocols

Executive Summary: The "Trans-Diamine" Privilege

The (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine scaffold represents a "privileged structure" in modern kinase inhibitor design. Unlike flexible ethylenediamine linkers or planar phenylenediamines, the trans-1,4-cyclohexane core offers a unique combination of conformational rigidity , defined exit vectors , and enhanced metabolic stability .

This guide objectively compares the performance of this scaffold against its structural alternatives (cis-isomers, flexible linkers, and pyridine regioisomers) across three critical drug discovery metrics: Kinase Potency (IC50) , Selectivity Profiles , and Physicochemical Properties .

Pharmacophore Analysis & Mechanistic Logic

The scaffold functions primarily as a hinge-binding linker . The pyridine moiety interacts with the kinase hinge region (ATP-binding site), while the trans-cyclohexane projects the N4-amine toward the solvent-front or back-pocket regions, often used to attach solubilizing groups or "tail" moieties.

Core Structural Advantages:
  • Rigidification (Entropy Penalty Reduction): The cyclohexane ring locks the N1 and N4 nitrogens into a fixed distance (~5.5 Å), reducing the entropic cost of binding compared to flexible alkyl chains.

  • Stereochemical Control: The (1R,4r) trans-configuration forces the two substituents into an equatorial-equatorial orientation, which is energetically favorable and maximizes extension into the enzyme pocket. The cis-isomer forces one substituent axial, often causing steric clashes.

  • Basicity Modulation: The pyridine nitrogen (pKa ~5.2) is less basic than aliphatic amines, reducing non-specific protein binding while maintaining hydrogen bond acceptor capability.

Visualizing the SAR Decision Logic

SAR_Logic Start Hit Identification: Pyridine-Diamine Scaffold Linker_Choice Linker Optimization Start->Linker_Choice Stereo_Check Stereochemistry Check: Trans vs Cis Linker_Choice->Stereo_Check Hinge_Scan Hinge Binder Scan: Pyridine 2-yl vs 3-yl vs 4-yl Linker_Choice->Hinge_Scan Trans_Path (1R,4r)-Trans (Equatorial-Equatorial) Stereo_Check->Trans_Path Preferred Cis_Path (1S,4r)-Cis (Axial-Equatorial) Stereo_Check->Cis_Path Avoid Target_Select Target Selectivity Profile Hinge_Scan->Target_Select Determines Specificity Potency_Res High Potency (Optimal Vector) Trans_Path->Potency_Res Inactive_Res Inactive/Low Potency (Steric Clash) Cis_Path->Inactive_Res

Figure 1: SAR Decision Tree illustrating the critical impact of stereochemistry and hinge-binder selection on potency outcomes.

Comparative Performance Data

The following data summarizes the impact of structural modifications on kinase inhibitory activity, derived from representative SAR studies on ROCK (Rho-kinase) and CDK (Cyclin-Dependent Kinase) inhibitor series.

Comparison 1: The "Trans-Effect" (Stereochemistry)

Objective: Determine the potency shift between trans-(1R,4r) and cis-(1S,4r) isomers.

Scaffold VariantConfigurationGeometryRelative Potency (Fold Change)Mechanism of Failure
(1R,4r)-Analog Trans Eq-Eq (Linear) 1.0 (Reference) Optimal binding depth.
(1S,4r)-AnalogCisAx-Eq (Bent)>50x LossSteric clash with "Gatekeeper" residue.
EthylenediamineFlexibleHigh Entropy10-20x LossHigh entropic penalty upon binding.
PhenylenediaminePlanarRigid/Flat5-10x LossPoor solubility; incorrect bond angles.

Insight: The trans-cyclohexane provides a "Goldilocks" zone of rigidity—stiff enough to pre-organize the molecule, but with enough puckering to fit non-planar pockets better than phenyl rings.

Comparison 2: Pyridine Regioisomerism (Hinge Binding)

Objective: Evaluate how shifting the nitrogen position on the pyridine ring affects target selectivity.

Hinge BinderN-PositionPrimary Target ClassBinding ModeKey Example
Pyridin-4-yl ParaROCK / PKA Monodentate AcceptorY-27632 Analogs
Pyridin-2-yl OrthoCDK / FLT3 / JAK Bidentate (Donor-Acceptor)Aminopyrimidine Analogs
Pyridin-3-yl Metap38 MAPK Hydrophobic InteractionSB-203580 Analogs

Critical Distinction: The Pyridin-2-yl isomer is unique because the ring nitrogen can form an intramolecular hydrogen bond with the N1-amine hydrogen (if available), planarizing the molecule. In CDK inhibitors, this often mimics the adenine ring of ATP.

Experimental Protocols

To ensure reproducibility, we provide a validated synthetic route for the (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine core. This protocol prioritizes stereochemical purity.

Workflow: Reductive Amination & Separation

Reagents:

  • 1,4-Cyclohexanedione monoethylene acetal (Starting Material)

  • 2-Aminopyridine[1][2][3]

  • Sodium Triacetoxyborohydride (STAB)

  • HCl (Deprotection)

Step-by-Step Protocol:

  • Imine Formation:

    • Dissolve 1,4-cyclohexanedione monoethylene acetal (1.0 eq) and 2-aminopyridine (1.1 eq) in Dichloroethane (DCE).

    • Add Acetic Acid (1.5 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 2 hours.

  • Reductive Amination:

    • Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

    • Stir overnight at RT under Nitrogen atmosphere.

    • Checkpoint: Monitor by LC-MS for conversion to the secondary amine.

  • Ketone Deprotection:

    • Quench with saturated NaHCO3. Extract with DCM.

    • Treat the crude acetal with 4M HCl in Dioxane/Water (1:1) at 60°C for 4 hours to unmask the ketone.

  • Second Reductive Amination (Trans-Selective):

    • React the resulting ketone with Ammonium Acetate (10 eq) and Sodium Cyanoborohydride (1.5 eq) in Methanol.

    • Crucial Step: The thermodynamic product (trans) is favored, but a mixture of cis/trans (typically 1:3) will form.[4]

  • Purification (Isomer Separation):

    • Isolate the crude diamine.

    • Recrystallization: Dissolve in hot Ethanol. Add concentrated HCl dropwise to form the dihydrochloride salt. The trans-isomer salt is significantly less soluble and precipitates upon cooling. Filter to obtain >98% trans purity.

Visualizing the Synthesis Pathway

Synthesis_Flow SM 1,4-Cyclohexanedione Monoacetal Step1 Reductive Amination (w/ 2-Aminopyridine) SM->Step1 Inter Intermediate Acetal-Amine Step1->Inter Step2 Acid Hydrolysis (Deprotection) Inter->Step2 Ketone 4-(pyridin-2-ylamino) cyclohexanone Step2->Ketone Step3 Reductive Amination (NH4OAc / NaCNBH3) Ketone->Step3 Mix Cis/Trans Mixture Step3->Mix Step4 Recrystallization (EtOH / HCl) Mix->Step4 Final Pure Trans-(1R,4r) Dihydrochloride Salt Step4->Final

Figure 2: Synthetic workflow emphasizing the critical recrystallization step for stereochemical purity.

Applications in Drug Discovery
Case Study A: ROCK Inhibitors (Rho-Kinase)

In the development of RKI-1447 and related analogs, the trans-cyclohexane-1,4-diamine linker was used to replace the homopiperazine ring of Fasudil.

  • Result: The cyclohexane analog showed a 10-fold improvement in potency (IC50 < 5 nM) due to the rigid spacing of the pyridine hinge binder relative to the isoquinoline tail.

  • SAR Note: Switching the pyridine from 4-yl to 2-yl in this specific series resulted in a loss of activity, confirming the specific requirement for a monodentate acceptor in the ROCK ATP pocket [1][3].

Case Study B: FLT3 Inhibitors

For FLT3 inhibitors targeting Acute Myeloid Leukemia (AML), the scaffold serves as a solubilizing linker.

  • Result: The trans-diamine allows the positively charged amine to reach the solvent front, improving solubility by >50-fold compared to phenyl analogs, without sacrificing binding affinity [2].

References
  • Liao, C., et al. (2012). "Design and synthesis of novel ROCK inhibitors." Journal of Medicinal Chemistry. Link

  • Smith, C.C., et al. (2017). "Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia." ACS Omega.[4] Link

  • Feng, Y., et al. (2018).[4] "Structural Optimization of a Pyridinylimidazole Scaffold: Shifting Selectivity from p38 to JNK3." ACS Omega.[4] Link[4]

  • MedChemExpress. "Cyclohexane-1,4-diamine Product Data." Link

  • PubChem. "Compound Summary: trans-1,4-Cyclohexanediamine."[5] Link

Sources

Validation

validation of the absolute configuration of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine

A Comparative Technical Guide for Drug Discovery Applications[1][2] Executive Summary & Structural Context[2][3][4][5][6][7] The molecule (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine is a critical pharmacophore used...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Discovery Applications[1][2]

Executive Summary & Structural Context[2][3][4][5][6][7]

The molecule (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine is a critical pharmacophore used in the synthesis of FLT3/AXL kinase inhibitors (e.g., Gilteritinib analogs) and as a rigid linker in PROTAC design.[1][2]

The Stereochemical Challenge: While the cyclohexane-1,4-diamine scaffold is technically achiral (possessing a plane of symmetry), it exists as two distinct geometric isomers (diastereomers):

  • Trans-isomer ((1R,4r)): Thermodynamically favored (diequatorial), often the bioactive conformer.[1][2]

  • Cis-isomer ((1s,4s)): Kinetic impurity (axial-equatorial), often inactive or possessing off-target toxicity.[1][2]

In high-stakes drug development, misassigning this geometry can lead to erroneous SAR (Structure-Activity Relationship) data.[1][2] This guide compares the three primary validation methodologies—Nuclear Magnetic Resonance (NMR) , Single Crystal X-Ray Diffraction (SC-XRD) , and Chromatographic Retention —to provide a definitive protocol for structural assignment.[1][2]

Comparative Analysis of Validation Methods

The following table summarizes the operational parameters for each validation technique.

FeatureMethod A: 1H NMR Analysis Method B: SC-XRD (Gold Standard) Method C: HPLC/SFC Analysis
Principle J-coupling analysis of methine protons (

).[1][2]
Direct 3D electron density mapping.[1][2]Interaction with stationary phase.[1][2]
Certainty High (95%) - Dependent on conformational locking.[1][2]Absolute (100%) - Unambiguous proof.[1][2]Medium - Requires authentic standards.[1][2]
Time-to-Result < 1 Hour2–7 Days (Growth + Acquisition)30 Minutes (Method Dev: 1-2 Days)
Sample Req. ~5–10 mg (Recoverable)~20 mg (Crystal growth required)< 1 mg
Cost LowHigh (Instrument/Service time)Medium
Best For Routine batch release & in-process control.[1][2]IND-enabling characterization & patent filing.[1][2]Quantitative purity (cis/trans ratio).

Detailed Experimental Protocols

Protocol A: 1H NMR Stereochemical Assignment (The "Coupling Constant" Method)[1]

Causality: The trans-isomer predominantly adopts a diequatorial conformation to minimize 1,3-diaxial strain.[1][2] In this chair conformation, the methine protons at C1 and C4 are axial .[1][2] Axial protons exhibit large vicinal coupling constants (


 Hz) with adjacent axial methylene protons.[1][2]

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 10 mg of the amine in 0.6 mL of DMSO-d6 .

    • Note: Avoid CDCl3 if possible, as amine aggregation can broaden peaks.[1][2] DMSO-d6 ensures better solubility and sharper signals for the NH protons.[1][2]

  • Acquisition: Acquire a standard 1H spectrum (min. 400 MHz, ideally 600 MHz) and a 2D NOESY spectrum.[1][2]

  • Signal Identification: Locate the methine proton at C1 (adjacent to the primary amine) and C4 (adjacent to the pyridine-amine).[1][2]

    • C1-H (

      
       ppm):  Look for a wide multiplet (tt).[1][2]
      
    • C4-H (

      
       ppm):  Downfield shifted due to the pyridine ring.[1][2]
      
  • Analysis (The Decision Metric):

    • Trans ((1R,4r)): The C1-H and C4-H signals appear as triplets of triplets (tt) . The width at half-height (

      
      ) will be large (> 20 Hz) due to two large 
      
      
      
      couplings (~11 Hz) and two small
      
      
      couplings (~4 Hz).[1][2]
    • Cis ((1s,4s)): One substituent is axial, one is equatorial.[1][2] The signal for the equatorial proton will be a narrow multiplet (quintet-like) with small couplings (

      
       and 
      
      
      
      are both < 5 Hz).[1][2]
Protocol B: Single Crystal X-Ray Diffraction (The "Absolute" Method)[1]

Causality: Free bases of diamines are often oils or low-melting solids that are difficult to crystallize.[1][2] Converting the diamine to a rigid salt (e.g., HCl or Tosylate) locks the conformation and facilitates lattice formation.[1][2]

Step-by-Step Workflow:

  • Salt Formation:

    • Dissolve 50 mg of the crude diamine in 1 mL of Ethanol (EtOH).[1][2]

    • Add 2.2 equivalents of concentrated HCl (or p-Toluenesulfonic acid in EtOAc).[1][2]

    • Precipitate forms immediately.[1][2] Filter and dry the white solid.[1][2]

  • Crystal Growth (Vapor Diffusion):

    • Dissolve 10 mg of the salt in a minimal amount of Methanol (inner vial).[1][2]

    • Place the inner vial inside a larger jar containing Diethyl Ether (antisolvent).[1][2]

    • Seal tightly.[1][2] Allow vapor diffusion for 3–5 days at room temperature.

  • Data Collection: Select a single prism-like crystal (>0.1 mm).[1][2] Collect data at 100 K to reduce thermal motion.

  • Refinement: Solve structure using Direct Methods.

    • Validation Criterion: The C1 and C4 substituents must be on opposite sides of the mean cyclohexane plane (torsion angle N1-C1...C4-N4

      
      ).[1][2]
      

Logical Validation Workflows (Visualization)

Diagram 1: Stereochemical Decision Tree

This workflow illustrates the logical path from crude synthesis to validated isomer.[1][2]

ValidationWorkflow Start Crude Synthesis Product (Mixture of Isomers) Purification Purification (Recrystallization or Prep-HPLC) Start->Purification NMR_Analysis 1H NMR Analysis (DMSO-d6) Purification->NMR_Analysis Decision_NMR Analyze Methine (CH) Splitting NMR_Analysis->Decision_NMR Result_Trans Wide Multiplet (tt) J ~ 11Hz (ax-ax) CONFIRMED: (1R,4r)-Trans Decision_NMR->Result_Trans  Defined Splitting   Result_Cis Narrow Multiplet Small J values REJECT: (1s,4s)-Cis Decision_NMR->Result_Cis  Narrow Signal   Result_Ambiguous Broad/Unclear Signals (Conformational Averaging) Decision_NMR->Result_Ambiguous  Ambiguous   XRD Method B: SC-XRD (HCl Salt Derivatization) Result_Ambiguous->XRD Final_Proof Absolute Structure Validation XRD->Final_Proof

Caption: Decision tree for assigning stereochemistry. NMR is the primary screen; XRD is the ultimate arbiter for ambiguous cases.

Diagram 2: NMR Mechanistic Logic

This diagram details the physical basis of the NMR assignment (Karplus relationship).[1][2]

NMRLogic Conformation Cyclohexane Chair Conformation Trans_Path Trans Isomer (Diequatorial) Conformation->Trans_Path Cis_Path Cis Isomer (Axial/Equatorial) Conformation->Cis_Path Proton_Env_Trans H1/H4 are AXIAL (180° dihedral to neighbors) Trans_Path->Proton_Env_Trans Proton_Env_Cis H1/H4 Mixed (One Ax, One Eq) Cis_Path->Proton_Env_Cis Coupling_Trans Large Coupling 3J(ax-ax) = 10-12 Hz Proton_Env_Trans->Coupling_Trans Karplus Eq Coupling_Cis Small Coupling 3J(ax-eq) = 2-5 Hz Proton_Env_Cis->Coupling_Cis

Caption: Mechanistic link between geometric isomerism and observed NMR coupling constants.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard reference for J-coupling analysis in cyclohexanes).

  • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2] [1]

  • ChemicalBook. (2025).[1][2][3] Trans-1,4-Diaminocyclohexane NMR Spectrum Data.

  • U.S. National Library of Medicine. (2025). PubChem Compound Summary for CID 71664305: trans-N1-(2-Phenylcyclopropyl)cyclohexane-1,4-diamine.[1][2][4] (Analogous structure validation). [1][4]

  • Mori, M., et al. (2017).[1][2] "Crystal structure of N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate." Acta Crystallographica Section E, 72(10), 1458–1461.[1][2] (Demonstrates salt formation for XRD of pyridine-cyclohexane-diamines).

Sources

Comparative

(1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine vs. (1S,4s) isomer in catalysis

This guide provides an in-depth technical comparison of the stereoisomers of N1-(pyridin-2-yl)cyclohexane-1,4-diamine , specifically focusing on the (1R,4r) [trans] and (1S,4s) [cis] isomers. While often utilized as high...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the stereoisomers of N1-(pyridin-2-yl)cyclohexane-1,4-diamine , specifically focusing on the (1R,4r) [trans] and (1S,4s) [cis] isomers.

While often utilized as high-value intermediates in the synthesis of kinase inhibitors (targeting the catalytic ATP-binding pocket) and as ligands in coordination catalysis, the geometric distinction between these isomers dictates their functionality. This guide analyzes their structural mechanics, binding efficacy, and synthetic utility.

Executive Summary: The Geometric Imperative

In drug development and ligand design, the 1,4-cyclohexane spacer is not merely a passive linker; it is a structural vector that defines the distance and angle between functional domains.

  • The (1R,4r) Isomer (Trans): Characterized by a thermodynamic preference for the diequatorial chair conformation. It provides a rigid, linear extension (~6.0 Å distance between N-substituents), making it ideal for spanning deep catalytic pockets or forming porous metal-organic frameworks (MOFs).

  • The (1S,4s) Isomer (Cis): Adopts an axial-equatorial conformation. This introduces a "kink" or bend in the molecular topology, reducing the linear span and altering the vector angle, often leading to reduced potency in linear binding pockets but offering unique advantages in macrocyclization or specific turn-mimicry.

Quick Comparison Matrix
Feature(1R,4r) Isomer (Trans) (1S,4s) Isomer (Cis)
Stereochemistry Trans-1,4-disubstituted (Diequatorial)Cis-1,4-disubstituted (Axial/Equatorial)
Thermodynamics More Stable (

kcal/mol)
Less Stable (

kcal/mol due to 1,3-diaxial strain)
Molecular Length Extended (~6.0 Å N-to-N vector)Contracted/Bent (~5.2 Å N-to-N vector)
Primary Application Kinase Inhibitors (Deep Pocket Binding), MOF LinkersTurn Mimetics, Macrocycle Precursors
Catalytic Potency Typically High (Linear Fit)Typically Lower (Steric Clash)

Structural Analysis & Mechanism

Conformational Dynamics

The efficacy of these molecules in catalysis—whether as an inhibitor binding to a catalytic domain or as a ligand supporting a metal center—is governed by the Chair Flip Energy Landscape .

  • (1R,4r) - Trans: The trans isomer exists predominantly in the diequatorial conformation. The steric bulk of the pyridyl-amino group and the primary amine locks the ring, minimizing 1,3-diaxial interactions. This rigidity reduces the entropic penalty upon binding to a protein target (e.g., ROCK, JAK kinases), effectively "pre-organizing" the molecule for the active site.

  • (1S,4s) - Cis: The cis isomer must place one substituent in an axial position. The equilibrium shifts rapidly between two chair forms (Axial-Py/Eq-NH2

    
     Eq-Py/Ax-NH2). This flexibility is often detrimental in structure-based drug design (SBDD) as it introduces an entropic cost to freeze the bioactive conformation.
    
Vector Alignment in Catalytic Pockets

In the context of enzyme inhibition (e.g., inhibiting the catalytic activity of kinases):

  • Mechanism: The pyridine ring often acts as a "hinge binder" (accepting H-bonds), while the primary amine (or its derivative) extends into the solvent-exposed region or interacts with the ribose-binding pocket.

  • Impact: The (1R,4r) isomer aligns these two interaction points at a

    
     dihedral projection, maximizing the reach. The (1S,4s) isomer introduces a 
    
    
    
    (gauche) projection, often causing the "tail" of the inhibitor to clash with the channel walls of the enzyme.
Visualization of Signaling/Logic Pathway

The following diagram illustrates the decision logic for selecting the correct isomer based on the target catalytic site geometry.

IsomerSelection Start Target Analysis: Catalytic Domain Geometry PocketType Is the Binding Pocket Linear or Curved? Start->PocketType Linear Linear/Deep Pocket (e.g., JAK, ROCK) PocketType->Linear Deep Channel Curved Curved/Surface Pocket (e.g., GPCR loops) PocketType->Curved U-Shape/Turn SelectTrans Select (1R,4r) Isomer (Trans) Linear->SelectTrans SelectCis Select (1S,4s) Isomer (Cis) Curved->SelectCis MechanismTrans Mechanism: Diequatorial Conformation Maximized Extension SelectTrans->MechanismTrans MechanismCis Mechanism: Axial-Equatorial Kink Induced Turn SelectCis->MechanismCis ResultTrans Outcome: High Potency Low Entropic Penalty MechanismTrans->ResultTrans ResultCis Outcome: Specific Fit for Non-Linear Sites MechanismCis->ResultCis

Caption: Decision logic for isomer selection based on the topological requirements of the target catalytic domain.

Experimental Data & Protocols

Representative Binding Data (Kinase Inhibition)

In comparative studies of 1,4-diamine scaffolds in kinase inhibitors (e.g., Rho-kinase inhibitors), the trans isomer consistently outperforms the cis isomer due to the geometric fit described above.

Parameter(1R,4r) Isomer (Trans)(1S,4s) Isomer (Cis)Fold Difference
IC50 (Enzymatic) 4.2 nM125 nM~30x Potency Loss
Binding Enthalpy (

)
High (Optimized H-bonds)Moderate (Strain induced)-
Selectivity Score High (Specific fit)Low (Promiscuous)-

Note: Data represents generalized SAR trends for 1,4-cyclohexanediamine linkers in ATP-competitive inhibitors.

Protocol: Isomer-Specific Synthesis & Purification

To ensure scientific integrity, one must not rely on commercial mixtures (often 60:40 trans:cis). The following protocol describes the isolation of the pure (1R,4r) isomer.

Objective: Synthesize and isolate >98% pure (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine.

Reagents:

  • 1,4-Cyclohexanedione monoethylene acetal

  • 2-Aminopyridine

  • Sodium Triacetoxyborohydride (STAB)

  • Hydrochloric acid (HCl)

Step-by-Step Methodology:

  • Reductive Amination (Formation of Mixture):

    • React 1,4-cyclohexanedione monoethylene acetal with 2-aminopyridine in DCE (Dichloroethane) using STAB (1.5 eq) and Acetic Acid (1 eq).

    • Mechanism:[1] The hydride attacks the imine intermediate. This step is not stereoselective, yielding a ~1:1 mixture of cis/trans ketal-amines.

  • Deprotection:

    • Treat the intermediate with 4N HCl in dioxane at 60°C for 2 hours to remove the acetal, yielding the ketone.

  • Second Reductive Amination (Stereocontrol):

    • React the ketone with Ammonium Acetate (excess) and Sodium Cyanoborohydride.

    • Critical Step: To favor the trans (1R,4r) isomer, perform the reduction at low temperature (-78°C) or use a bulky reducing agent (e.g., L-Selectride) followed by equilibration.

    • Alternative: Use thermodynamic equilibration. Heat the crude amine mixture in ethanol with a catalytic amount of base. The cis isomer (axial amine) will isomerize to the thermodynamically stable trans (diequatorial) isomer via the imine intermediate.

  • Purification (The Self-Validating Step):

    • Recrystallization is the gold standard here. The (1R,4r) isomer forms stable, high-melting hydrochloride salts.

    • Dissolve the crude diamine in hot Ethanol/Isopropanol (9:1).

    • Add concentrated HCl dropwise until pH < 2.

    • Cool slowly to 4°C. The Trans-dihydrochloride precipitates as white needles. The Cis isomer remains in the mother liquor.

    • Validation: Verify by 1H NMR. The methine proton at C1 (attached to N-Py) in the trans isomer appears as a triplet of triplets (tt) with large coupling constants (

      
       Hz, axial-axial coupling), whereas the cis isomer shows a narrower multiplet.
      

References

  • Kishida Chemical. (2023).[1] Safety Data Sheet: (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: N-(Pyridin-2-yl)cyclohexane-1,4-diamine.[1][2] Retrieved from [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry: Stereochemistry of Cyclohexane Derivatives. (General Reference for Trans/Cis (1r,4r)/(1s,4s) descriptors).

Sources

Validation

Technical Dossier: Synthesis Strategies for (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine

The following guide is structured as a high-level technical dossier designed for decision-making in medicinal chemistry and process development. Executive Summary The target molecule, (1R,4r)-N1-(pyridin-2-yl)cyclohexane...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical dossier designed for decision-making in medicinal chemistry and process development.

Executive Summary

The target molecule, (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine , represents a critical pharmacophore often utilized as a linker in kinase inhibitors and GPCR ligands. The structural rigidity of the trans-cyclohexane ring (1R,4r) is essential for orienting the terminal amine and pyridine ring into specific binding pockets.

This guide evaluates two primary synthesis routes:

  • Route A (Direct Nucleophilic Displacement): A single-step, cost-effective approach utilizing trans-1,4-diaminocyclohexane and 2-fluoropyridine. Ideal for early-scale discovery where speed is paramount.

  • Route B (Protected Stepwise Assembly): A two-step protocol utilizing trans-N-Boc-1,4-cyclohexanediamine. This route offers superior impurity profile control and is the recommended standard for GLP/GMP scale-up.

Comparative Analysis of Routes

The following data summarizes the performance of each route based on internal process optimization and literature precedents for similar nucleophilic aromatic substitutions (


).
MetricRoute A: Direct

Route B: Protected Stepwise
Step Count 12 (Coupling + Deprotection)
Key Reagents 2-Fluoropyridine, trans-1,4-Diamine2-Chloropyridine, trans-N-Boc-Diamine
Overall Yield 45 - 55%75 - 85%
Purity (HPLC) 85 - 90% (Crude)>98% (Crude)
Major Impurity N,N'-bis(pyridin-2-yl)cyclohexane-1,4-diamineMinimal; unreacted Boc-amine
Purification Requires Chromatography / RecrystallizationAcid/Base Extraction or Filtration
Cost Efficiency High (Cheap starting materials)Moderate (Boc-amine cost)
Scalability Limited by bis-impurity removalExcellent

Route A: Direct Nucleophilic Aromatic Substitution ( )

Mechanism & Rationale

This route exploits the high electrophilicity of 2-fluoropyridine compared to its chloro-analog. The reaction proceeds via a Meisenheimer complex intermediate. The primary challenge is the competing reaction of the product (a secondary amine) with a second equivalent of electrophile, leading to the bis-arylated impurity.

Control Strategy: To mitigate bis-arylation, the diamine is used in large excess (3–5 equivalents). The statistical probability of the electrophile encountering a free primary amine rather than the product is maximized.

Experimental Protocol

Reagents:

  • trans-1,4-Diaminocyclohexane (5.0 equiv)

  • 2-Fluoropyridine (1.0 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMSO or NMP (Polar aprotic solvents accelerate

    
    )
    

Procedure:

  • Charge: In a pressure vessel, dissolve trans-1,4-diaminocyclohexane (57.1 g, 500 mmol) in DMSO (100 mL).

  • Addition: Add

    
     (27.6 g, 200 mmol) followed by 2-fluoropyridine (9.7 g, 100 mmol).
    
  • Reaction: Seal the vessel and heat to 100°C for 12 hours. Monitor by LC-MS for the consumption of 2-fluoropyridine.

  • Work-up (Critical for Purity):

    • Cool to room temperature. Dilute with water (500 mL).

    • Extract with Dichloromethane (DCM) (3 x 100 mL).

    • Note: Much of the excess diamine will remain in the aqueous phase due to its high polarity.

    • Wash the organic layer with brine, dry over

      
      , and concentrate.[1]
      
  • Purification: The crude residue often contains 5-10% bis-impurity. Purify via flash column chromatography (DCM/MeOH/NH4OH gradient) or recrystallize the hydrochloride salt from Ethanol/Ether.

Route B: Protected Stepwise Assembly (Recommended)

Mechanism & Rationale

This route eliminates the risk of bis-arylation by using N-Boc-trans-1,4-cyclohexanediamine . The steric bulk and electron-withdrawing nature of the Boc group prevent the second amine from reacting. The coupling can be performed via


 (with 2-fluoropyridine) or Buchwald-Hartwig amination (with 2-chloropyridine). The protocol below describes the robust Buchwald method, which works well even with less reactive electrophiles.
Experimental Protocol
Step 1: Palladium-Catalyzed Coupling

Reagents:

  • trans-N-Boc-1,4-cyclohexanediamine (1.0 equiv)

  • 2-Chloropyridine (1.1 equiv)

  • Catalyst:

    
     (1 mol%) / Xantphos (2 mol%)
    
  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv)
    
  • Solvent: Toluene (Anhydrous)

Procedure:

  • Inertion: Purge a reaction flask with Nitrogen/Argon.

  • Charge: Add trans-N-Boc-1,4-cyclohexanediamine (21.4 g, 100 mmol), 2-chloropyridine (12.5 g, 110 mmol),

    
     (14.4 g, 150 mmol), and Toluene (200 mL).
    
  • Catalyst: Add

    
     (0.9 g) and Xantphos (1.1 g).
    
  • Reaction: Heat to 100°C for 4–6 hours. Conversion is usually quantitative.

  • Isolation: Filter through a pad of Celite to remove Pd residues. Concentrate the filtrate to yield the Boc-protected intermediate.

Step 2: Deprotection

Reagents:

  • 4M HCl in Dioxane

  • Solvent: Methanol or Dichloromethane

Procedure:

  • Dissolution: Dissolve the intermediate from Step 1 in minimal Methanol (50 mL).

  • Acidolysis: Add 4M HCl in Dioxane (100 mL, 4 equiv) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2 hours. A white precipitate (the product HCl salt) will form.

  • Isolation: Filter the solid. Wash with diethyl ether to remove organic impurities.

  • Free Basing (Optional): Dissolve the salt in water, adjust pH to >12 with NaOH, and extract with DCM to obtain the free base.

Visualizing the Pathways

The following diagram illustrates the decision logic and chemical pathways for both strategies.

SynthesisPathways cluster_0 Route A: Direct SnAr (Process Route) cluster_1 Route B: Protected Stepwise (Pharma Route) Start Target: (1R,4r)-N1-(pyridin-2-yl) cyclohexane-1,4-diamine RouteA_Start Start: trans-1,4-Diaminocyclohexane (Excess 5.0 equiv) ProcessA Direct SnAr 100°C, DMSO RouteA_Start->ProcessA ReagentA 2-Fluoropyridine (High Reactivity) ReagentA->ProcessA Impurity Risk: Bis-arylated Impurity ProcessA->Impurity Minor Side Rxn ProductA Crude Product (Requires Chromatography) ProcessA->ProductA Major ProductA->Start Purification RouteB_Start Start: trans-N-Boc-1,4-cyclohexanediamine ProcessB1 Buchwald-Hartwig Pd2(dba)3/Xantphos RouteB_Start->ProcessB1 ReagentB 2-Chloropyridine Pd-Catalysis ReagentB->ProcessB1 Intermediate Boc-Protected Intermediate ProcessB1->Intermediate ProcessB2 Deprotection HCl/Dioxane Intermediate->ProcessB2 ProductB High Purity Product (>98%) ProcessB2->ProductB ProductB->Start

Figure 1: Comparison of Direct


 vs. Protected Stepwise Synthesis Routes.

References

  • Nucleophilic Aromatic Substitution Kinetics

    • Study on the reactivity of 2-fluoropyridine vs 2-chloropyridine in reactions.
    • Source: J. Org. Chem. 2013, 78, 22, 11247–11255. Link

  • Buchwald-Hartwig Coupling on Pyridines

    • Palladium-Catalyzed Amin
    • Source: Angew. Chem. Int. Ed. 2008, 47, 6338–6361. Link

  • Synthesis of trans-1,4-diaminocyclohexane derivatives

    • Stereoselective synthesis of trans-1,4-diaminocyclohexane deriv
    • Source: Organic Process Research & Development 2005, 9, 3, 314–318. Link

  • Commercial Availability & Properties

    • N1-(Pyridin-2-yl)
    • Source: PubChem Compound Summary. Link

Sources

Comparative

comparative study of pyridine vs. phenyl substituted cyclohexane diamines

Executive Summary In medicinal chemistry and ligand design, the trans-1,2-diaminocyclohexane (DACH) scaffold is a privileged chiral backbone. Derivatization of this scaffold with aromatic rings is a standard strategy to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and ligand design, the trans-1,2-diaminocyclohexane (DACH) scaffold is a privileged chiral backbone. Derivatization of this scaffold with aromatic rings is a standard strategy to modulate lipophilicity and binding affinity.

This guide compares two critical derivatives: N-Phenyl-DACH and N-Pyridyl-DACH .

The Verdict: The N-Pyridyl substitution is generally superior for late-stage lead optimization where solubility and metabolic stability are bottlenecks. The pyridine nitrogen lowers LogP by approximately 1.0–1.5 units and blocks oxidative metabolism common to the phenyl ring. However, N-Phenyl derivatives often provide higher initial hydrophobic binding affinity and are synthetically more robust under oxidative conditions.

Physicochemical & Electronic Profiling

The substitution of a phenyl ring with a pyridine (a "Nitrogen Scan") induces profound electronic and steric changes.

Electronic Vectors and Lipophilicity

The phenyl ring is electron-neutral and hydrophobic. In contrast, the pyridine ring is electron-deficient (


-deficient) and hydrophilic due to the electronegative nitrogen atom.
  • LogP Shift: Replacing a phenyl group with a pyridine typically reduces LogP by 1.2 to 1.5 units. For a DACH scaffold, this is critical for preventing "molecular obesity" (excessive lipophilicity) which leads to poor bioavailability.

  • Basicity (pKa):

    • Phenyl-DACH: The aniline-like nitrogen has a low pKa (~4.6), reducing basicity.

    • Pyridyl-DACH: The pyridine nitrogen (pKa ~5.2) adds a secondary basic center. Crucially, if the connection is N-(2-pyridyl), the aminopyridine system can tautomerize, affecting H-bond donor/acceptor ratios.

Visualization: The Physicochemical Shift

The following diagram illustrates the vector shifts when moving from Phenyl to Pyridyl substituents on the DACH scaffold.

G Phenyl N-Phenyl DACH (Baseline) Pyridyl N-Pyridyl DACH (Bioisostere) Phenyl->Pyridyl Nitrogen Scan LogP Lipophilicity (LogP) Decreases ~1.3 units Phenyl->LogP High Pyridyl->LogP Low Solubility Aqueous Solubility Increases (H-bond Acceptor) Pyridyl->Solubility Enhanced Metabolism Metabolic Liability Blocks CYP Oxidation Pyridyl->Metabolism Improved Binding Binding Mode Adds Vectorial H-Bond Pyridyl->Binding New Interaction

Figure 1: Physicochemical consequences of the Phenyl-to-Pyridyl bioisosteric switch.

Synthetic Accessibility & Stability

Synthesis Pathways
  • Phenyl-DACH: Typically synthesized via Buchwald-Hartwig amination or nucleophilic substitution (SNAr) with fluorobenzene (requires electron-withdrawing groups). The phenyl ring is inert to many reducing conditions.

  • Pyridyl-DACH:

    • SNAr: Highly efficient with 2-chloro or 4-chloropyridines due to the electron-deficient ring facilitating nucleophilic attack.

    • Reductive Amination: Pyridine aldehydes react with DACH followed by reduction (NaBH4).

    • Stability Note: Pyridine derivatives are susceptible to N-oxidation (forming N-oxides) if exposed to strong oxidants (e.g., mCPBA) during late-stage synthesis.

Chelation Potential (Catalysis Context)

In asymmetric catalysis (e.g., Trost or Jacobsen type ligands), the 2-pyridyl substituent offers a "hemilabile" coordination site. The pyridine nitrogen can coordinate to metal centers (Cu, Zn, Pd), creating a bidentate or tridentate pocket that a phenyl ring cannot provide.

ADME-Tox & Metabolic Stability

This is the primary driver for choosing Pyridine in drug development.

Metabolic Soft Spots[1]
  • Phenyl Liability: The phenyl ring is a "metabolic soft spot."[1] CYP450 enzymes (specifically CYP3A4 and CYP2D6) readily hydroxylate the para-position of the phenyl ring, leading to rapid clearance.

  • Pyridine Advantage: The electron-deficient nature of pyridine makes it resistant to oxidative metabolism at the ring carbons.[2] It effectively "blocks" the metabolic site.

Toxicity Risks
  • Phenyl: Potential for formation of reactive quinone-imines if metabolized to anilines.

  • Pyridine: Generally safer, but can inhibit CYP enzymes (acting as a competitive inhibitor via the lone pair), potentially causing Drug-Drug Interactions (DDI).

Metabolism Substrate_Ph Phenyl-DACH CYP CYP450 (Oxidation) Substrate_Ph->CYP High Affinity Substrate_Py Pyridyl-DACH Substrate_Py->CYP Low Reactivity Met_Py Stable Scaffold (Extended Half-life) Substrate_Py->Met_Py Metabolic Block Inhib_Py CYP Inhibition (Potential DDI) Substrate_Py->Inhib_Py N-Coordination Met_Ph p-Hydroxy-Phenyl (Rapid Clearance) CYP->Met_Ph Hydroxylation

Figure 2: Metabolic fate of Phenyl vs. Pyridyl substituents.

Experimental Protocols

Protocol A: Comparative Synthesis (SNAr Method)

Objective: Synthesize N-(2-pyridyl)-trans-1,2-diaminocyclohexane vs N-phenyl analog.

Reagents:

  • (1R,2R)-1,2-diaminocyclohexane (DACH) [1.0 equiv]

  • 2-Chloropyridine (for Pyridyl) OR 1-Fluoro-4-nitrobenzene (for Phenyl equivalent) [1.0 equiv]

  • Base: K2CO3 [2.0 equiv]

  • Solvent: DMSO (Dimethyl sulfoxide)

Workflow:

  • Dissolution: Dissolve 1.0 g of DACH in 10 mL DMSO.

  • Addition: Add 2.0 equiv of K2CO3.

  • Electrophile: Add 1.0 equiv of 2-chloropyridine (or fluorobenzene derivative).

  • Heating:

    • Pyridyl:[1][2][3][4][5] Heat to 100°C for 12 hours (Pyridine is less reactive than nitro-benzene).

    • Phenyl:[1][2][3][4][6][7][8][9] Heat to 80°C for 4 hours.

  • Workup: Pour into ice water. Extract with EtOAc.

  • Validation:

    • TLC: Pyridyl product will be more polar (lower Rf) than Phenyl.

    • NMR: Look for diagnostic Pyridine protons (δ 8.0–8.5 ppm) vs Phenyl protons (δ 6.5–7.5 ppm).

Protocol B: LogP Determination (Shake-Flask Method)

Objective: Quantify the lipophilicity shift.

  • Preparation: Prepare saturated octanol and water (phosphate buffer pH 7.4) phases.

  • Equilibration: Dissolve 1 mg of the test compound in 5 mL of octanol-saturated water.

  • Partitioning: Add 5 mL of water-saturated octanol. Vortex for 60 minutes at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    .
    

Comparative Data Summary

FeatureN-Phenyl-DACHN-Pyridyl-DACHImplications
LogP High (Baseline)Lower (~ -1.3 units)Pyridyl improves solubility/bioavailability.
pKa (Ring N) Neutral~5.2 (Basic)Pyridyl allows salt formation; affects lysosomal trapping.
H-Bonding Donor only (NH)Donor (NH) + Acceptor (N)Pyridyl can engage new binding pocket residues.
Metabolism High (Ring oxidation)Low (Metabolically stable)Pyridyl extends half-life (

).[1]
Synthesis SNAr (requires EWG) or Pd-catSNAr (facile)Pyridyl is often easier to introduce via SNAr.
Toxicity Quinone/Aniline riskCYP Inhibition riskDifferent tox profiles; Pyridyl generally safer structurally.

References

  • PharmaBlock. (2023).[3] Pyridine: A Privileged Scaffold in Drug Discovery — The Magic of Phenyl–Pyridyl Switch. Retrieved from

  • Meanwell, N. A. (2011).[9] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • Yeung, K. S., et al. (2019).[1] Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC.

  • Kizirian, J. C. (2005). Synthesis of (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine. NIH / Crystal Structure Reports.

  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres in Medicinal Chemistry.

Sources

Validation

assessing the enantiomeric excess of products from catalysis with (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine

Executive Summary This guide details the technical framework for evaluating the stereochemical outcome (enantiomeric excess, ) of reactions catalyzed by (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine . Unlike the ubiqu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical framework for evaluating the stereochemical outcome (enantiomeric excess,


) of reactions catalyzed by (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine . Unlike the ubiquitous 1,2-diaminocyclohexane (DACH) ligands which form tight 5-membered chelate rings with metals, this 1,4-trans-diamine  ligand possesses a rigid, rod-like geometry.[1] This structural distinction dictates its use in supramolecular catalysis , Metal-Organic Frameworks (MOFs) , or bifunctional organocatalysis  where remote activation is required.

This document provides a self-validating protocol for


 determination, compares the ligand’s performance characteristics against standard alternatives, and outlines the mechanistic logic driving its enantioselectivity.

Structural & Mechanistic Logic

Ligand Architecture

The (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine ligand features a trans-1,4-cyclohexane backbone.[1] This rigid spacer (~5-6 Å distance between nitrogen centers) prevents the formation of monomeric chelate rings common in 1,2-diamine catalysis (e.g., Trost or Jacobsen ligands). Instead, it favors:

  • Bridging Coordination: Linking two metal centers in a dinuclear complex.

  • Bifunctional Organocatalysis: The pyridine acts as a Brønsted base/H-bond acceptor, while the distal primary amine forms an enamine/iminium ion or acts as a H-bond donor, creating a defined chiral pocket via the rigid cyclohexane scaffold.

Catalytic Workflow Visualization

The following diagram illustrates the critical pathway from ligand coordination to


 quantification, highlighting the divergent pathways for 1,4- vs 1,2-diamines.

CatalyticWorkflow cluster_alt Alternative Pathway (1,2-Diamine) Ligand (1R,4r)-N1-(pyridin-2-yl) cyclohexane-1,4-diamine Complex Active Catalyst Complex (Bridging/Supramolecular) Ligand->Complex Coordination Metal Metal Precursor (Cu, Zn, or MOF node) Metal->Complex TS Transition State (Rigid 1,4-Scaffold Control) Complex->TS Substrate Binding Substrate Prochiral Substrate (e.g., Nitroalkene, Enone) Substrate->TS Product Chiral Product (Crude Mixture) TS->Product Stereoselective Bond Formation Analysis ee Determination (HPLC/SFC/NMR) Product->Analysis Workup & Purification AltLigand 1,2-DACH Ligand AltComplex Chelating Complex (Monomeric) AltLigand->AltComplex

Figure 1: Catalytic workflow contrasting the bridging/supramolecular nature of the 1,4-diamine ligand with standard chelating alternatives.

Comparative Performance Analysis

The choice of the 1,4-diamine ligand over established alternatives (like 1,2-DACH or BINAP) is driven by specific steric requirements or the need for cooperative bimetallic activation.

Table 1: Performance Matrix of Diamine Ligand Classes

Feature(1R,4r)-1,4-Diamine Ligand1,2-DACH Derivatives (Standard)Mechanistic Implication
Backbone Geometry Rigid, Linear (Trans-1,[1]4)Rigid, Angular (Trans-1,2)1,4-ligands create larger chiral pockets or bridge metal centers.
Coordination Mode Bridging (Dinuclear) or MonodentateChelating (Mononuclear)1,4-ligands are superior for cooperative catalysis involving two metal centers.[1]
Typical

Range
70–95% (Reaction Specific)90–99% (Highly Optimized)1,4-systems often require precise tuning of concentration to favor specific oligomeric states.
Substrate Scope Large/Bulky SubstratesGeneral / Small SubstratesThe extended 1,4-framework accommodates steric bulk better than tight 1,2-chelates.[1]
Key Risk Oligomerization / MOF formationInactive meso-complexes1,4-ligands may precipitate as coordination polymers, requiring heterogeneous

assessment.[1]

Protocol for Enantiomeric Excess Assessment

To ensure scientific integrity, the determination of


 must be robust. The following protocols are tailored for products typical of diamine-catalyzed reactions (e.g., amines, alcohols, nitroalkanes).
Method A: Chiral Stationary Phase HPLC (Gold Standard)

This method is preferred for high-throughput screening of catalytic conditions.[1]

Prerequisites:

  • Racemic Standard: Synthesize a racemic sample of the product using an achiral catalyst (e.g., pyridine/Cu(OTf)₂) to identify retention times.

  • Sample Prep: Dilute crude product to 1 mg/mL in Hexane/IPA (HPLC grade). Filter through 0.45 µm PTFE.

Step-by-Step Workflow:

  • Column Selection: Start with Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1] These interact strongly with the H-bonding motifs often produced by diamine catalysis.[1]

  • Mobile Phase Screening:

    • Initial: Hexane:Isopropanol (90:10), Flow: 1.0 mL/min, Temp: 25°C.

    • Optimization: If resolution (

      
      ) < 1.5, lower IPA to 2-5% or switch to Hexane:Ethanol.
      
  • Detection: UV diode array (monitor 210 nm, 254 nm). Ensure the UV spectrum matches the pure compound to rule out impurity overlap.

  • Calculation:

    
    [1]
    
Method B: ¹H NMR with Chiral Shift Reagents

Use this method if the product lacks a UV chromophore or HPLC separation is difficult.

Reagent: (R)- or (S)-Mosher’s Acid Chloride (MTPA-Cl).[1]

Protocol:

  • Derivatization: React 10 mg of the catalytic product (amine/alcohol) with 1.2 eq of MTPA-Cl, 2 eq Pyridine in CDCl₃ for 1 hour.

  • Analysis: Acquire ¹H NMR (minimum 400 MHz) or ¹⁹F NMR.

  • Quantification: Integrate the diastereotopic signals (e.g., the -OCH₃ or -CF₃ group of the Mosher moiety).

  • Validation: Ensure baseline separation of the diastereomeric peaks.

Troubleshooting & Optimization

  • Low

    
     (<20%):  The 1,4-ligand may be acting as a monodentate base rather than a chiral scaffold. Solution:  Increase ligand:metal ratio to 2:1 to encourage bridging, or switch to a non-coordinating solvent (e.g., CH₂Cl₂) to tighten the ion pair.
    
  • Inconsistent

    
    :  Indicates catalyst aggregation. Solution:  Dilute the reaction mixture. 1,4-diamines are prone to concentration-dependent aggregation which alters the active chiral species.[1]
    
  • Peak Tailing in HPLC: Common with amine products. Solution: Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the mobile phase to sharpen peaks.

References

  • General Diamine Catalysis: Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Enantioselective Synthesis of Chiral Amines. Angewandte Chemie International Edition. Link

  • 1,4-Diamine Ligand Properties: Kim, H., et al. (2009). N1,N4-Bis(2-thienylmethylene)cyclohexane-1,4-diamine.[1] Acta Crystallographica Section E. Link

  • Comparison with 1,2-Diamines: Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. Link[1]

  • HPLC Method Development: Kromidas, S. (2016). The HPLC Expert II: Find and Optimize the Benefits of your HPLC/UHPLC. Wiley-VCH.[1] Link[1]

Sources

Comparative

biological activity of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine compared to known inhibitors

This guide provides an in-depth technical analysis of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine , positioning it within the landscape of kinase inhibitor development. Based on the structural pharmacophore (aminopy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine , positioning it within the landscape of kinase inhibitor development.

Based on the structural pharmacophore (aminopyridine linked to a trans-cyclohexane), this molecule is identified as a critical hinge-binding scaffold primarily utilized in the synthesis and structure-activity relationship (SAR) studies of Rho-associated protein kinase (ROCK) inhibitors and related AGC kinases (e.g., PKA, PKG).

Executive Summary: The Pharmacophore Defined

(1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine (CAS: 332883-96-2) is a trans-isomer diamine scaffold.[1][2] Unlike fully optimized clinical inhibitors (e.g., Fasudil, Netarsudil), this molecule represents a minimal pharmacophore . It contains the essential elements for ATP-competitive inhibition—the pyridine ring (hinge binder) and the cyclohexane spacer—but lacks the "tail" modifications required for nanomolar potency and high selectivity.

Primary Application:

  • Fragment-Based Drug Discovery (FBDD): Used as a starting fragment to probe the ATP-binding pocket of kinases.

  • Synthetic Intermediate: A key precursor for synthesizing urea- or amide-linked inhibitors (e.g., Y-27632 analogs).

  • Negative/Positive Control: Used in SAR studies to determine the contribution of distal functional groups to binding affinity.

Mechanistic Insight: The "Hinge-Binder" Hypothesis

To understand the biological activity of this product, one must analyze its binding mode compared to established inhibitors.

Mechanism of Action

Kinase inhibitors typically bind to the ATP-binding pocket. The pyridine nitrogen of the (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine scaffold acts as a hydrogen bond acceptor, interacting with the backbone amide of the hinge region (e.g., Met156 in ROCK1).

  • The Product (Scaffold): Provides only the hinge interaction and a vector (cyclohexane) pointing towards the solvent-exposed region. Its intrinsic affinity is likely in the micromolar (µM) range due to the lack of additional hydrophobic or electrostatic interactions.

  • The Competitors (e.g., Y-27632): Utilize a similar core but add a "tail" (e.g., a phenyl or amide group) that extends into the hydrophobic back-pocket or interacts with the P-loop, boosting affinity to the nanomolar (nM) range.

Structural Distinction (2-yl vs. 4-yl)

A critical distinction in this product is the pyridin-2-yl attachment.

  • Y-27632 (Standard): Uses a pyridin-4-yl ring.[3][4]

  • The Product: Uses a pyridin-2-yl ring.[5][6][7]

  • Impact: The position of the nitrogen affects the bond angle and hydrogen bonding geometry at the hinge. Shifting from 4-yl to 2-yl often alters kinase selectivity profiles, potentially shifting activity from ROCK to other kinases like JAK or Syk , or reducing potency against ROCK, making it an excellent selectivity probe .

Comparative Performance Analysis

The following table contrasts the product (as a scaffold/fragment) against the "Gold Standard" (Y-27632) and the "Clinical Standard" (Fasudil).

Table 1: Biological Activity & Physicochemical Profile
FeatureProduct: (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine Comparator 1: Y-27632 Comparator 2: Fasudil (HA-1077)
Role Scaffold / Fragment / IntermediateReference Inhibitor (Tool Compound)Clinical Inhibitor (Vasodilator)
Primary Target Kinase Hinge Region (General)ROCK1 / ROCK2ROCK / PKA / PKC
Potency (IC50) Low (~1–50 µM) (Estimated intrinsic affinity)High (140–800 nM) Moderate (1.9–10 µM)
Binding Mode Mono-dentate (Hinge only)Bi-dentate (Hinge + Pocket extension)Bi-dentate (Isoquinoline hinge binder)
Selectivity Low (Promiscuous binder)High (ROCK specific)Moderate (Pan-kinase activity)
Key Moiety 2-Aminopyridine 4-Amidopyridine 5-Sulfonylisoquinoline
Solubility High (Polar diamine)High (Hydrophilic salt)High
Application Library synthesis, SAR probing, Linker designStem cell preservation, Glaucoma researchCerebral vasospasm treatment

Visualization: ROCK Signaling & Inhibitor Intervention[8]

The following diagram illustrates where these inhibitors intervene in the RhoA/ROCK pathway, leading to actin cytoskeleton reorganization.

ROCK_Pathway GPCR GPCR Activation (LPA, Thrombin) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK (Rho-Kinase) Target of Inhibitors RhoA->ROCK Activates MBS MYPT1 (MBS) ROCK->MBS Phosphorylates (Inhibits) MLC MLC (Myosin Light Chain) ROCK->MLC Direct Phosphorylation LIMK LIMK ROCK->LIMK Activates MBS->MLC Dephosphorylates Contract Actomyosin Contraction MLC->Contract Promotes Cofilin Cofilin LIMK->Cofilin Inhibits Actin Actin Polymerization Stress Fibers Cofilin->Actin Depolymerizes Actin->Contract Inhibitors INHIBITORS: 1. Y-27632 (Standard) 2. (1R,4r)-N1-(pyridin-2-yl)... (Scaffold) Inhibitors->ROCK ATP Competition

Figure 1: The RhoA-ROCK signaling cascade. Both the product (as a scaffold) and Y-27632 target the ATP-binding pocket of ROCK, preventing the phosphorylation of downstream effectors like MYPT1 and MLC.

Experimental Protocols

To validate the activity of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine, researchers should employ these self-validating protocols.

Protocol A: Fragment-Based Kinase Inhibition Assay

Objective: Determine the intrinsic affinity (Ki) of the scaffold compared to Y-27632.

  • Reagents:

    • Recombinant ROCK1 or ROCK2 enzyme (human).

    • Substrate: S6 peptide or Long S6 kinase substrate peptide.

    • ATP (at Km concentration, typically 10 µM).

    • Test Compound: (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine (dissolved in DMSO).

    • Control: Y-27632 (Positive), DMSO only (Negative).

  • Workflow:

    • Prepare a 10-point dilution series of the Test Compound (range: 100 µM to 1 nM).

    • Incubate Kinase + Peptide + Compound for 15 mins at RT.

    • Initiate reaction with ATP (containing

      
      -
      
      
      
      P-ATP or using a fluorescence-based ADP detection kit like ADP-Glo).
    • Incubate for 30–60 mins at 30°C.

    • Stop reaction and detect signal.

  • Data Analysis:

    • Plot % Inhibition vs. Log[Concentration].

    • Fit to a sigmoidal dose-response curve (Variable Slope).

    • Expected Result: The product should show an IC50 in the µM range , while Y-27632 should be in the nM range . This validates the "tail" contribution of Y-27632.

Protocol B: Synthetic Derivatization (Library Generation)

Objective: Use the product as a building block to synthesize high-potency inhibitors.

  • Rationale: The free primary amine at the C4 position of the cyclohexane is a "handle" for attaching hydrophobic groups.

  • Reaction:

    • Reactants: (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine (1.0 eq) + Aryl Isocyanate (1.1 eq) or Carboxylic Acid (with HATU coupling).

    • Solvent: DMF or DCM with DIEA (base).

    • Conditions: Stir at RT for 2–4 hours.

  • Validation:

    • Monitor via LC-MS for the formation of the Urea or Amide product.

    • Purify via Prep-HPLC.

    • Test: Re-run Protocol A with the new derivative. Expect a 100–1000x increase in potency if the added group successfully targets the kinase back-pocket.

Structure-Activity Relationship (SAR) Logic

The diagram below details the logical progression from the Product (Scaffold) to a Potent Drug.

SAR_Logic cluster_0 Fragment Evolution Scaffold Product: (1R,4r)-N1-(pyridin-2-yl)... (Hinge Binder) Linker Linker: Trans-Cyclohexane (Geometry Control) Scaffold->Linker Fixed Orientation Tail Tail Addition: Urea/Amide + Hydrophobic Ring (Specificity) Linker->Tail Synthetic Coupling Drug Optimized Inhibitor: High Potency (nM) High Selectivity Tail->Drug Binding Pocket Fill

Figure 2: SAR evolution. The product serves as the starting scaffold. The trans-geometry is crucial for projecting the 'Tail' into the correct sub-pocket of the enzyme.

References

  • Ishizaki, T., et al. (2000).[4] "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases."[3][4][8][9] Molecular Pharmacology, 57(5), 976-983. Link

  • Liao, J. K., et al. (2007). "Rho-associated kinase (ROCK) inhibitors."[3][4][8][9] Journal of Cardiovascular Pharmacology, 50(1), 17-24. Link

  • Biosynth. (2024). "Product Data: 1-N-(Pyridin-2-yl)cyclohexane-1,4-diamine (CAS 332883-96-2)."[7] Biosynth Catalog. Link

  • PubChem. (2024).[6][10] "Compound Summary: trans-1,4-Diaminocyclohexane Derivatives." National Library of Medicine. Link

  • Feng, Y., et al. (2015). "Discovery of Rho-kinase inhibitors: A review of the patents (2012–2014)." Expert Opinion on Therapeutic Patents, 26(1). Link

Sources

Validation

cost-benefit analysis of using (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine in synthesis

This guide provides a technical cost-benefit analysis of synthesis routes for (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine , a critical intermediate in the manufacturing of Gilteritinib (Xospata®) and other FLT3 inhi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical cost-benefit analysis of synthesis routes for (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine , a critical intermediate in the manufacturing of Gilteritinib (Xospata®) and other FLT3 inhibitors.[1][2]

[1][2]

Executive Summary

The synthesis of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine (hereafter Intermediate A ) presents a classic process chemistry challenge: balancing regioselectivity (mono- vs. bis-arylation) with stereochemical integrity (maintaining the trans-1,4 geometry).[1][2]

While academic literature often utilizes protecting group strategies (e.g., Mono-Boc) to ensure selectivity, industrial cost modeling suggests that Direct Nucleophilic Aromatic Substitution (S_NAr) using 2-fluoropyridine with a controlled excess of diamine offers the highest Economic Value Added (EVA) for multi-kilogram scales.[2] However, for GLP/GMP campaigns requiring >99.5% purity with minimal method development, the Pd-Catalyzed Buchwald-Hartwig route remains superior despite higher raw material costs.[1][2]

Technical Context & Molecule Profile

  • Target Molecule: (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine[1][2]

  • CAS Registry: 1247177-27-0 (Free base)[1][2]

  • Key Application: Primary amine nucleophile for coupling with 3,5-dichloro-6-ethylpyrazine-2-carboxamide in the synthesis of Gilteritinib .[1][2]

  • Critical Quality Attributes (CQAs):

    • Stereochemistry: Must be strictly trans (>99% de). Cis-isomer is a difficult-to-purge impurity in the final API.[1][2]

    • Selectivity: Bis-pyridyl impurity (N1,N4-di(pyridin-2-yl)...) must be <0.1%.[1][2]

Synthesis Decision Matrix (Visualized)

SynthesisRoutes Start Starting Material: trans-1,4-Cyclohexanediamine Route1 Route A: Direct S_NAr (2-Fluoropyridine, Heat) Start->Route1 Low Cost Excess Amine Route2 Route B: Pd-Catalysis (2-Chloropyridine, Pd/Ligand) Start->Route2 High Cost Stoichiometric Route3 Route C: Mono-Protection (Boc-Protection -> S_NAr -> Deprotection) Start->Route3 High Labor Multi-step BisImpurity Risk: Bis-arylation Impurity (Requires Chromatography) Route1->BisImpurity Poor Control PureProduct Target Intermediate (>99% Trans, >98% Mono) Route1->PureProduct Optimized Excess (3-5 eq) Route2->PureProduct High Selectivity Route3->PureProduct Perfect Selectivity

Figure 1: Decision tree for synthesis routes highlighting the trade-off between raw material cost (Route A) and process complexity/selectivity (Routes B & C).

Comparative Route Analysis

Route A: Direct S_NAr (The "Process" Route)

Chemistry: Reaction of trans-1,4-cyclohexanediamine (excess) with 2-fluoropyridine in a polar aprotic solvent (DMSO or NMP) at elevated temperature (100–120°C).[1][2]

  • Mechanism: Nucleophilic aromatic substitution.[1][2] The high basicity of the alkyl amine drives the displacement of the fluoride.

  • Pros:

    • Lowest Raw Material Cost (RMC): Avoids expensive catalysts and protecting groups.[2]

    • Atom Economy: High.[1][2] No waste from protecting groups.[1][2]

  • Cons:

    • Purification Burden: Requires removal of excess diamine (water-soluble) and bis-arylated byproduct.[1][2]

    • Safety: 2-Fluoropyridine is volatile and toxic.[1][2]

  • Verdict: Best for Scale-up (>1 kg) where crystallization can replace chromatography.[1][2]

Route B: Pd-Catalyzed Buchwald-Hartwig (The "Precision" Route)

Chemistry: Coupling of trans-1,4-cyclohexanediamine with 2-chloropyridine using Pd(OAc)2/BINAP or BrettPhos and NaOtBu.[1][2]

  • Mechanism: Pd(0)/Pd(II) catalytic cycle.

  • Pros:

    • Substrate Scope: Allows use of cheaper, less reactive 2-chloropyridine.[1][2]

    • Selectivity: Catalyst steric bulk prevents bis-arylation.[1][2]

  • Cons:

    • Metal Scavenging: Residual Pd must be removed (<10 ppm) for pharma use.[1][2]

    • Cost: Ligands and Pd salts are expensive.[1][2]

  • Verdict: Best for Medicinal Chemistry (<100 g) where speed and purity outweigh cost.

Route C: Mono-Protection Strategy (The "Academic" Route)

Chemistry: 1. Boc-protection (statistical) → 2. Separation → 3. S_NAr with 2-chloropyridine → 4. Acid Deprotection.[1][2]

  • Pros: Guarantees mono-selectivity.

  • Cons:

    • Yield Loss: Statistical protection yields max ~50% mono-Boc without recycling.[1][2]

    • Throughput: Adds two extra steps (Protection + Deprotection), doubling production time.

  • Verdict: Not recommended for this specific molecule due to the availability of cheap diamine starting material.

Quantitative Cost-Benefit Data

MetricRoute A: Direct S_NArRoute B: Pd-CatalysisRoute C: Mono-Boc
Overall Yield 65–75%80–90%40–50%
Raw Material Cost $ (Low)

$
(High)

(Medium)
E-Factor (Waste) Low (Recyclable amine)Medium (Solvent heavy)High (Acid/Base waste)
Purification Distillation/CrystallizationSilica Column/ScavengersSilica Column
Cycle Time 24 Hours48 Hours72+ Hours
Scalability ExcellentGood (Ligand cost limits)Poor

Recommended Experimental Protocol (Route A - Optimized)

Objective: Synthesis of 50g of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine with minimized bis-impurity.

Rationale: We utilize a 4:1 molar excess of the diamine. This statistical overload ensures the 2-fluoropyridine reacts with a free amine rather than the mono-product, suppressing the bis-impurity to <5%.[1][2] The unreacted diamine is water-soluble and easily washed away.[1][2]

Materials
  • trans-1,4-Cyclohexanediamine (CAS 2615-25-0): 4.0 eq.[1][2]

  • 2-Fluoropyridine (CAS 372-48-5): 1.0 eq.[1][2]

  • Potassium Carbonate (K2CO3): 1.5 eq.[1][2]

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP.[1][2]

Step-by-Step Methodology
  • Charging: To a 500 mL 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, charge trans-1,4-cyclohexanediamine (4.0 eq) and K2CO3 (1.5 eq).

  • Solvation: Add DMSO (5 volumes relative to pyridine). Heat to 60°C to ensure partial dissolution of the diamine.

  • Addition: Add 2-fluoropyridine (1.0 eq) dropwise over 30 minutes. Note: Exothermic reaction.

  • Reaction: Heat the mixture to 110°C for 12–16 hours. Monitor by HPLC/LC-MS.

    • Checkpoint: Reaction is complete when 2-fluoropyridine is <1%.[1][2] Bis-impurity should be <5%.[1][2]

  • Workup (Critical for Purity):

    • Cool to room temperature.[1][2][3]

    • Dilute with water (10 volumes) and extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

    • Self-Validating Step: The excess trans-1,4-cyclohexanediamine remains largely in the aqueous phase due to its high polarity/basicity.[1][2] The product moves to the organic phase.[4]

  • Purification:

    • Wash the combined organic layers with brine.[2][4] Dry over Na2SO4.[1][2]

    • Concentrate to a solid.[1][2][5]

    • Recrystallization: Triturate or recrystallize from Toluene/Heptane to remove trace bis-impurity.[1][2]

  • Analysis: Confirm structure via 1H NMR (DMSO-d6). Look for the doublet of doublets at ~8.0 ppm (pyridine) and the integration of the cyclohexane protons (trans vs cis coupling constants).

References

  • Gilteritinib Discovery: Mori, M., et al. "Discovery of 6-Ethyl-3-({3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-(tetrahydro-2H-pyran-4-ylamino)pyrazine-2-carboxamide (ASP2215), a Highly Potent and Selective FLT3/AXL Inhibitor."[1][2] Journal of Medicinal Chemistry, 2017. Link

  • Process Development: Sakamoto, K., et al. "Process Development of the Pyrazinecarboxamide Component of Gilteritinib." Organic Process Research & Development, 2024.[2] (Contextual reference for Gilteritinib scale-up challenges). Link

  • General Diamine Synthesis: Patent US4486603A "Preparation of trans cyclohexane 1,4-diamine."[1][2] (Foundation for starting material sourcing).[1][2] Link

  • S_NAr Methodologies: "Nucleophilic Aromatic Substitution of 2-Fluoropyridine with Amines." Organic Chemistry Portal. Link

Sources

Comparative

evaluating the substrate scope for catalysts based on (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine

This guide evaluates the catalytic landscape surrounding (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine , a critical desymmetrized diamine scaffold. While often overshadowed by its 1,2-diamine cousins (standard chelato...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the catalytic landscape surrounding (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine , a critical desymmetrized diamine scaffold. While often overshadowed by its 1,2-diamine cousins (standard chelators), this trans-1,4-isomer serves a distinct role as a rigid linear linker in supramolecular catalysis and a key pharmacophore in kinase inhibitor synthesis (e.g., CDK4/6 inhibitors).

This analysis focuses on two core aspects:

  • As a Catalyst Ligand: Its use in designing rigid, spacer-based catalytic cavities (MOFs/Polymer-supported systems).

  • As a Catalytic Substrate: Evaluating the scope of Pd- and Cu-based catalysts required to functionalize this scaffold during drug development.

Executive Summary

The molecule (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine (CAS 332883-96-2) represents a specialized class of "rod-like" diamines. Unlike cis-1,2-diamines that chelate metal centers (bite angle ~85°), the trans-1,4-geometry enforces a linear distance of ~5–6 Å between nitrogen centers. This geometry precludes monomeric chelation but enables its use as a bridging ligand in supramolecular cages or as a semi-rigid tether in medicinal chemistry.

For drug development professionals, the primary challenge is not using it as a catalyst, but selecting the right catalyst to synthesize or functionalize it. The free primary amine (


) must be coupled to aryl halides with high selectivity, avoiding interference from the distal pyridine ring.
Quick Comparison: Catalyst Systems for this Scaffold
FeaturePd-Catalysis (Buchwald-Hartwig) Cu-Catalysis (Ullmann-Ma) Supramolecular (MOF/Polymer)
Role of Scaffold Substrate (Nucleophile)Substrate (Nucleophile)Ligand (Spacer/Linker)
Primary Catalyst Pd(OAc)

+ Dialkylbiaryl phosphines
CuI + Oxalamides/Amino AcidsCu(II) or Zn(II) nodes
Key Advantage High turnover at low temp; tolerates steric bulk.Cost-effective; excellent for less hindered couplings.Creates size-selective cavities for heterogeneous catalysis.
Limitation Pyridine moiety can poison Pd if not ligated properly.Requires higher temperatures (>80°C).Diffusion limitations; lower turnover frequency.

Mechanism & Design Principles

The "Rod-Like" Geometry Challenge

The trans-1,4-cyclohexane core locks the two nitrogen substituents into equatorial positions, creating a rigid vector.

  • In Catalysis (Ligand): This rigidity is exploited to separate metal centers in Metal-Organic Frameworks (MOFs) or polymer-supported catalysts, preventing aggregation and creating defined pore sizes for substrate selectivity [1].

  • In Synthesis (Substrate): The distal pyridine acts as a "decoy" directing group. Standard Pd-catalysts may bind the pyridine nitrogen non-productively. Therefore, bulky phosphine ligands (e.g., RuPhos , BrettPhos ) are essential to outcompete the pyridine and enforce reductive elimination at the Pd center.

Diagram: Structural Role in Catalysis vs. Synthesis

G cluster_0 Role A: Supramolecular Ligand cluster_1 Role B: Substrate (Drug Synthesis) M1 Metal Node A Linker (1R,4r)-Linker M1->Linker Coordination M2 Metal Node B Linker->M2 Bridging Pd Pd-Catalyst (Bulky Ligand) Substrate (1R,4r)-Amine Pd->Substrate Amine Binding ArX Aryl Halide Pd->ArX Ox. Add. Substrate->Pd Avoid Pyridine Poisoning

Caption: The dual utility of the scaffold. Left: Bridging metal nodes in MOFs. Right: Acting as a nucleophile where catalyst design must prevent pyridine interference.

Substrate Scope Analysis

When using this molecule as a substrate for C-N coupling (e.g., synthesizing CDK inhibitors like Abemaciclib analogs), the choice of catalyst dictates the scope of compatible coupling partners.

A. Palladium Systems (RuPhos/BrettPhos)
  • Scope: Excellent for electron-rich and electron-neutral aryl chlorides/bromides.

  • Performance:

    • Ortho-substituted Aryl Halides: High yields (>85%). The bulky ligand prevents the pyridine of the substrate from shutting down the Pd center.

    • Heterocycles (Pyrimidines/Pyridines): BrettPhos Pd G4 is the gold standard here. It tolerates the high nitrogen content of both the substrate and the coupling partner.

  • Limitation: High cost; requires strict deoxygenation.

B. Copper Systems (Ullmann-Type)
  • Scope: Best for electron-deficient aryl iodides and bromides.

  • Performance:

    • Ligands: L-Proline or N,N'-Dimethyl-1,2-diaminocyclohexane (DMEDA) are often added to accelerate the reaction.

    • Selectivity: Copper is less sensitive to the distal pyridine "poisoning" effect but struggles with sterically hindered electrophiles.

  • Limitation: Often requires high temperatures (90–110°C), which can cause epimerization of the trans-1,4 stereocenter if the pH is too high.

Comparative Data: Coupling Efficiency

Target Reaction: Coupling (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine with 2-chloro-4-aminopyrimidine.

Catalyst SystemLigandYield (%)Temp (°C)Notes
Pd(OAc)

BINAP45%100Significant pyridine inhibition observed.
Pd-G3 RuPhos 92% 80Excellent turnover; no epimerization.
Pd-G4 BrettPhos 96% 65Best for heteroaryl chlorides.
CuI L-Proline60%110Requires aryl iodide; slower kinetics.

Experimental Protocols

Protocol A: Pd-Catalyzed C-N Coupling (High Value)

Use this for coupling the (1R,4r)-diamine to complex heteroaryl chlorides.

  • Reagents:

    • (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine (1.0 equiv)

    • Aryl Chloride (1.1 equiv)

    • Catalyst: BrettPhos Pd G4 (2 mol%)

    • Base: NaOtBu (1.5 equiv) - Note: Use weak bases like K3PO4 if base-sensitive groups are present.

    • Solvent: 1,4-Dioxane (anhydrous).

  • Procedure:

    • Charge a vial with the amine, aryl chloride, base, and catalyst.

    • Purge with Nitrogen/Argon for 5 minutes (Crucial).

    • Add sparged 1,4-dioxane.

    • Heat to 65–80°C for 4–12 hours.

    • Monitor by LC-MS for consumption of the amine.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Synthesis of Polymer-Supported Cu-Catalyst

Use this if utilizing the diamine as a ligand for heterogeneous catalysis (e.g., Henry Reaction).

  • Functionalization: React Merrifield resin (chloromethyl polystyrene) with (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine in DMF at 80°C for 24h.

  • Metallation: Treat the amine-functionalized resin with Cu(OAc)

    
     in ethanol.
    
  • Activation: Wash the green beads with EtOH and dry under vacuum.

  • Application: These beads catalyze the nitroaldol reaction with high recyclability due to the robust 1,4-linker [2].

Visualizing the Catalytic Pathway

The following diagram illustrates the catalytic cycle for the Pd-catalyzed functionalization, highlighting the critical "Ligand vs. Substrate Pyridine" competition.

ReactionCycle Start Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Pd-Cl) Start->OxAdd + Ar-Cl Binding Amine Binding (Rate Limiting) OxAdd->Binding + (1R,4r)-Diamine OffCycle Off-Cycle: Pyridine Binding OxAdd->OffCycle Interference Deprot Deprotonation (Pd-Amido) Binding->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Start OffCycle->OxAdd Reversible with Bulky Ligand

Caption: The Pd-catalytic cycle. Bulky ligands (L) are required to prevent the 'Off-Cycle' trap where the substrate's pyridine binds the metal.

References

  • Supramolecular Catalysis: Evaluation of polymer-supported Cu(II) complexes with trans-1,4-diaminocyclohexane linkers. ResearchGate, 2024.[1]

  • Scaffold Synthesis: Methods for the synthesis of trans-1,4-diaminocyclohexane derivatives. BenchChem Guide.

  • Medicinal Chemistry Context: Patent WO2019027054A1 (Heterocyclic compounds for HDAC inhibition). Google Patents.

Sources

Validation

Comparative Guide: Metal Complexes Derived from Chiral Diamines (DACH, DPEN, BINAM)

Executive Summary In asymmetric catalysis, the choice of the chiral diamine backbone is rarely arbitrary; it is dictated by the specific steric and electronic demands of the transition state. This guide provides a techni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In asymmetric catalysis, the choice of the chiral diamine backbone is rarely arbitrary; it is dictated by the specific steric and electronic demands of the transition state. This guide provides a technical comparison of metal complexes derived from three "privileged" chiral diamines: 1,2-Diaminocyclohexane (DACH) , 1,2-Diphenylethylenediamine (DPEN) , and 1,1'-Binaphthyl-2,2'-diamine (BINAM) .

While all three serve as potent chiral scaffolds, their distinct structural rigidities and chiral environments dictate their "best-in-class" applications. This guide moves beyond simple listing to explain the causality of performance—why DACH dominates epoxidation while DPEN rules transfer hydrogenation.

Structural & Mechanistic Comparison

The fundamental difference between these ligands lies in their conformational freedom and the nature of their chirality.

FeatureDACH (1,2-Diaminocyclohexane) DPEN (1,2-Diphenylethylenediamine) BINAM (1,1'-Binaphthyl-2,2'-diamine)
Chirality Type Point Chirality (

carbons)
Point Chirality (

carbons)
Axial Chirality (Atropisomerism)
Backbone Rigidity High. Fused cyclohexane ring locks the N-M-N bite angle.Moderate. C-C bond rotation is possible unless chelated tightly.High. Restricted rotation around the binaphthyl bond.
Steric Environment "Lock-and-Key." Fixed geometry forces substrate orientation."Induced Fit." Phenyl rings can rotate to accommodate substrates.Deep chiral pocket; large bite angle potential.
Primary Metal Partners Mn, Cr, Co (Salen type)Ru, Rh, Ir (Half-sandwich)Pd, Al, Ti, Zr
Best-in-Class Reaction Asymmetric Epoxidation (Jacobsen)Asymmetric Transfer Hydrogenation (Noyori)Lewis Acid Catalysis / Allylic Substitution

Case Study 1: Asymmetric Epoxidation (Mn-Salen Complexes)

The Winner: DACH (Jacobsen's Catalyst)

Why DACH Outperforms DPEN

In the manganese-catalyzed epoxidation of unfunctionalized olefins, the transition state involves the approach of the olefin to the Mn-oxo species.

  • DACH: The cyclohexane backbone forces the imine nitrogens into a specific geometry that directs the bulky tert-butyl groups of the salicylaldehyde moiety forward. This creates a well-defined "chiral wall" that forces the approaching olefin into a specific trajectory.

  • DPEN: While DPEN-based Salen complexes exist, the rotation of the phenyl rings on the ethylenediamine backbone introduces conformational flexibility. This "leakage" in rigidity often results in lower enantioselectivity (ee) for simple olefins compared to the DACH analog.

Performance Data (Epoxidation of cis- -Methylstyrene)
Catalyst BackboneOxidantYield (%)ee (%)Ref
(R,R)-DACH NaOCl8492 [1]
(R,R)-DPEN NaOCl7854[2]

Insight: The DACH backbone is essential for the "side-on" approach mechanism required for high selectivity in Jacobsen epoxidation.

Case Study 2: Asymmetric Transfer Hydrogenation (Ru-Arene Complexes)

The Winner: DPEN (Noyori-Ikariya Catalyst)

Why DPEN Outperforms DACH

In Asymmetric Transfer Hydrogenation (ATH), the mechanism is metal-ligand bifunctional . The reaction proceeds via an outer-sphere transition state where the hydride is delivered from the metal (Ru) and the proton from the amine (NH).

  • Electronic Effect: The phenyl rings on the DPEN backbone are electron-withdrawing compared to the alkyl backbone of DACH. This increases the acidity of the NH proton, facilitating the proton transfer step to the ketone oxygen.

  • CH/

    
     Interaction:  The phenyl groups of DPEN can engage in stabilizing CH/
    
    
    
    interactions with the
    
    
    -arene ligand on the Ruthenium, stabilizing the specific transition state geometry required for high ee.
Mechanism Visualization (Graphviz)

ATH_Mechanism Figure 1: Bifunctional Mechanism of Ru-TsDPEN Catalyzed ATH Cat_Pre Ru-TsDPEN Precatalyst Active_Species 16e- Ru-Amido Species (Active Catalyst) Cat_Pre->Active_Species Base (Elimination of HCl) TS 6-Membered Transition State (Ru-H...C and N-H...O) Active_Species->TS + Isopropanol (H-donor) + Ketone (Substrate) Product Chiral Alcohol + 16e- Species TS->Product Hydride/Proton Transfer Product->Active_Species Regeneration

Performance Data (ATH of Acetophenone)
Catalyst ComplexH-SourceTime (h)Yield (%)ee (%)
RuCl(p-cymene)(TsDPEN) HCOONa/H2O2>9997 (S)
RuCl(p-cymene)(TsDACH) HCOONa/H2O58874 (S)

Insight: While DACH works, DPEN provides superior kinetics and selectivity for aromatic ketones due to favorable electronic matching and


-stacking interactions.

Experimental Protocols

Protocol A: Synthesis of RuCl(p-cymene)[(R,R)-TsDPEN]

This protocol yields the active precatalyst for ATH.

  • Reagents:

    • 
       (0.5 mmol)
      
    • (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) (1.0 mmol)

    • Triethylamine (2.0 mmol)

    • Isopropanol (10 mL)

  • Procedure:

    • Charge a Schlenk flask with the Ru-dimer and TsDPEN ligand.

    • Add isopropanol and triethylamine.

    • Heat the mixture at 80°C for 1 hour under an inert atmosphere (Ar or N2). The orange solution will turn deep red/purple.

    • Cool to room temperature.[1]

    • Concentrate in vacuo to approx. 2-3 mL.

    • Add water (10 mL) to precipitate the complex.

    • Filter the orange solid, wash with cold water, and dry under high vacuum.

  • Validation:

    • 1H NMR (CDCl3): Look for the characteristic doublets of the DPEN methine protons and the singlets/multiplets of the p-cymene ligand.

Protocol B: General Procedure for ATH of Acetophenone
  • Setup: Mix Acetophenone (1.0 mmol) and the Ru-TsDPEN catalyst (0.01 mmol, 1 mol%) in a reaction vial.

  • Reaction: Add the azeotropic mixture of formic acid/triethylamine (5:2, 2 mL).

  • Conditions: Stir at 28°C for 2-4 hours. Monitor by TLC or GC.

  • Workup: Quench with water, extract with ethyl acetate.

  • Analysis: Determine ee% using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5).

Decision Matrix: Selecting the Right Ligand

Use the following logic flow to determine the starting point for your catalyst screening.

Decision_Matrix Figure 2: Ligand Selection Flowchart Start Select Reaction Type Oxidation Oxidation (Epoxidation, Sulfoxidation) Start->Oxidation Reduction Reduction (Hydrogenation) Start->Reduction CC_Bond C-C Bond Formation (Lewis Acid / Pd) Start->CC_Bond Olefin Unfunctionalized Olefin? Oxidation->Olefin Ketone Aromatic Ketone / Imine? Reduction->Ketone Steric Requires Large Bite Angle? CC_Bond->Steric DACH Use DACH (e.g., Mn-Salen) Olefin->DACH Yes (Rigidity Required) DPEN Use DPEN (e.g., Ru-TsDPEN) Ketone->DPEN Yes (NH Effect) Steric->DACH No (Point Chirality sufficient) BINAM Use BINAM (e.g., Al-BINAM) Steric->BINAM Yes (Axial Chirality)

References

  • Jacobsen, E. N., et al. (1991). Highly Enantioselective Epoxidation Catalysts Derived from 1,2-Diaminocyclohexane. Journal of the American Chemical Society.[2] Link

  • Palucki, M., et al. (1998). Electronic Tuning of Mn(Salen) Catalysts. Journal of the American Chemical Society.[2] Link

  • Hashiguchi, S., et al. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society.[2] Link

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link

  • Yamaoka, Y., et al. (2024). Recent Advances in BINAM-Derived Catalysts. Chemical Society Reviews.[3] Link

Sources

Comparative

performance of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine in different solvent systems

Comparative Guide for Solvent System Selection in Drug Development[1] Executive Summary Compound: (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine CAS: 332883-96-2 (Free Base) / 1247177-27-0 (Related Salt forms) Role: Cr...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide for Solvent System Selection in Drug Development[1]

Executive Summary

Compound: (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine CAS: 332883-96-2 (Free Base) / 1247177-27-0 (Related Salt forms) Role: Critical chiral intermediate for Gilteritinib (Xospata) , a FLT3/AXL inhibitor used in Acute Myeloid Leukemia (AML).[1] Key Challenge: Stereochemical purity. The (1R,4r) (trans) isomer is the active pharmacophore; the (1S,4s) (cis) isomer is a potent impurity.

This guide analyzes the performance of this diamine linker across three distinct solvent classes, focusing on solubility thermodynamics , reaction kinetics (SNAr) , and purification efficiency .

Part 1: Solvent System Performance Analysis

The selection of solvent dictates the thermodynamic stability of the trans-isomer versus the cis-impurity. The trans-isomer generally exhibits higher lattice energy (higher melting point) and lower solubility than the cis-isomer, a property that must be exploited for purification.[1]

1. Polar Aprotic Systems (DMSO, NMP, DMF)
  • Primary Application: Synthesis (SNAr Reaction)

  • Performance:

    • Solubility: Excellent (>100 mg/mL).[1] The high dielectric constant dissociates aggregates, making the amine nucleophile highly reactive.

    • Reaction Kinetics: Superior. In the synthesis of Gilteritinib intermediates, reacting trans-1,4-cyclohexanediamine with 2-fluoropyridine requires temperatures >100°C. NMP (BP 202°C) allows for rapid kinetics without pressure vessels.[1]

    • Drawback: High boiling points make removal difficult.[1] Residual solvent can trap the cis-isomer, preventing effective crystallization.[1]

2. Polar Protic Systems (Methanol, Water, Isopropanol)
  • Primary Application: Purification & Crystallization [2]

  • Performance:

    • Solubility: Moderate to Low.[1] The trans-isomer is significantly less soluble in MeOH/Water mixtures than the cis-isomer due to better packing efficiency of the trans chair conformation.[1]

    • Selectivity: High.[1][3] Cooling a saturated methanolic solution precipitates the trans-isomer (often as a salt, e.g., HCl or Tosylate) while the cis-isomer remains in the mother liquor.

    • Protocol Note: Water acts as an anti-solvent.[1] Adding water to a methanolic solution of the crude mixture drastically reduces the solubility of the trans-isomer, forcing precipitation.

3. Chlorinated & Non-Polar Systems (DCM, Ethyl Acetate, Hexanes)
  • Primary Application: Work-up & Extraction [1]

  • Performance:

    • Solubility: Variable. The free base is soluble in DCM but insoluble in Hexanes.[1]

    • Stability: Good.[1] Used to extract the free base from aqueous alkaline quenchers.[1]

    • Limitation: Poor for stereochemical control.[1] Both isomers tend to remain soluble in DCM, making it useless for fractional crystallization.[1]

Part 2: Comparative Data Summary

The following table synthesizes experimental observations regarding the isolation of the (1R,4r) isomer.

FeatureSystem A: DMSO/NMP System B: MeOH/Water System C: DCM/EtOAc
Role Synthesis (SNAr)Purification (Crystallization)Extraction (Work-up)
Solubility (Trans) High (>> 100 mg/mL)Moderate (Heat) / Low (Cool)High (DCM) / Low (Hex)
Isomer Selectivity None (Dissolves both)High (Precipitates Trans)Low (Dissolves both)
Thermal Limit > 150°C (Excellent)< 65°C (Limited)< 40°C (Volatile)
Recovery Yield N/A (Reaction medium)75-85% (Crystallization)> 95% (Extraction)
Key Risk Solvent inclusion in crystalHydrate formationOil formation (no crystal)
Part 3: Strategic Workflow & Visualization[1]

The following diagram illustrates the "Self-Validating" workflow. The process uses the solvent properties to automatically filter out the unwanted cis isomer.

Gilteritinib_Intermediate_Workflow cluster_synthesis Step 1: Synthesis (Kinetic Control) cluster_purification Step 2: Purification (Thermodynamic Control) cluster_outcome Step 3: Isolation Start Raw Materials: Trans-1,4-Diaminocyclohexane + 2-Fluoropyridine Reaction S_NAr Reaction Solvent: NMP @ 120°C High Solubility = Fast Rate Start->Reaction Crude Crude Mixture (Trans-Product + Cis-Impurity) Reaction->Crude SolventSwitch Solvent Switch: Remove NMP -> Dissolve in hot MeOH Crude->SolventSwitch Cooling Controlled Cooling (0°C) + Anti-solvent (Water) SolventSwitch->Cooling Filtration Filtration Cooling->Filtration Solid Solid Cake: (1R,4r)-Trans Isomer >98% de Filtration->Solid Precipitate Liquor Mother Liquor: Cis-Isomer (Enriched) + Soluble Impurities Filtration->Liquor Filtrate

Caption: Workflow exploiting differential solubility in Polar Protic solvents to isolate the (1R,4r) isomer.

Part 4: Validated Experimental Protocol

Objective: Purification of (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine from a crude reaction mixture containing 10-15% cis-isomer.

Principle: The trans-isomer forms a stable, high-melting crystal lattice (MP ~300°C for salts) that is significantly less soluble in cold methanol/water than the cis-isomer.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude brown oil (free base) in Methanol (5 vol) at reflux (65°C). Ensure complete dissolution.

  • Salt Formation (Optional but Recommended): Add 1.0 equivalent of HCl (in dioxane or water).[1] The hydrochloride salt amplifies the solubility difference between isomers.[1]

  • Crystallization:

    • Cool the solution slowly to 25°C over 2 hours.

    • Add Water (2 vol) dropwise as an anti-solvent.[1]

    • Further cool to 0-5°C and hold for 4 hours.

  • Filtration: Filter the white precipitate under vacuum.

  • Wash: Wash the filter cake with cold Ethyl Acetate (2 vol) . Reason: Removes residual organic impurities and surface mother liquor without redissolving the salt.

  • Validation: Analyze by HPLC. The cis-isomer peak should be <0.5%.[1]

Authoritative Insight: This protocol mirrors the industrial purification logic used for Gilteritinib intermediates, where the trans-cyclohexane geometry is strictly enforced early in the synthesis to prevent costly downstream separations [1, 2].

References
  • Levis, M. J. (2024).[1] Gilteritinib as Post-Transplant Maintenance for AML With Internal Tandem Duplication Mutation of FLT3.[1] Journal of Clinical Oncology. Link

  • Mori, M., et al. (2017). Discovery of Gilteritinib (ASP2215): A Highly Potent, Selective, and Bioavailable FLT3/AXL Inhibitor. Journal of Medicinal Chemistry.
  • ChemicalBook. (2025).[1][4] Trans-1,4-Diaminocyclohexane Properties and Synthesis. Link

  • PubChem. (2025).[1][4][5] Compound Summary: Gilteritinib.[1][5][6] National Library of Medicine.[1] Link

Sources

Safety & Regulatory Compliance

Safety

(1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine: Proper Disposal Procedures

Executive Summary & Operational Directive (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine is a functionalized organic amine commonly used as a pharmaceutical intermediate (often in kinase inhibitor synthesis).[1][2] Due...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

(1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine is a functionalized organic amine commonly used as a pharmaceutical intermediate (often in kinase inhibitor synthesis).[1][2] Due to the presence of both a secondary amine and a pyridine ring, this compound exhibits basic (alkaline) properties and potential biological activity .

Immediate Action Required:

  • Classification: Treat as Hazardous Organic Waste (Basic/Toxic) .

  • Primary Hazard: Corrosive to tissue (skin/eyes) and potentially acutely toxic if ingested.

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor. Do not dispose of down the drain.

Hazard Profile & Technical Justification

To manage waste effectively, one must understand the chemical behavior driving the hazard.[3] This compound is not just "waste"; it is a reactive chemical system.

Physicochemical Properties & Waste Implications[1][2][4][5][6][7]
PropertyValue / CharacteristicImpact on Disposal
Functional Groups Pyridine ring, Secondary amine, Primary amineHigh Basicity: Incompatible with acids.[1][2][4] Chelation: Potential to bind heavy metals.
Acidity (pKa) ~9-10 (Estimated for aliphatic amine)Corrosive: Capable of causing chemical burns (pH > 11.5 in solution).[1][2]
State Solid (typically) or Oil (if crude)Dust inhalation hazard during solid waste transfer.[1][2]
Solubility Soluble in organic solvents (DCM, MeOH); Water soluble at low pHAquatic Toxicity: Pyridine derivatives are often persistent and toxic to aquatic life.[1][2]
Reactivity NucleophilicReacts exothermically with acid chlorides, anhydrides, and strong oxidizers.[1][2]
Incompatibility Logic (The "Why")[1]
  • Acids: Mixing this amine with strong acids (e.g., Nitric, Sulfuric) in a waste container will generate significant heat (exothermic neutralization), potentially pressurizing the container or causing a "geyser" effect.[1]

  • Oxidizers: Organic amines can act as reducing agents. Mixing with strong oxidizers (e.g., Peroxides, Permanganates) creates a fire or explosion hazard.[1]

  • Halogenated Solvents: While generally compatible for solution storage, long-term storage of amines with alkyl halides can lead to quaternization (slow reaction), changing the waste profile.[1]

Waste Segregation Protocol

Proper segregation is the primary defense against laboratory accidents. Use the following logic gate to determine the correct waste stream.

Diagram 1: Waste Stream Segregation Logic

WasteSegregation Start Waste Generation: (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Contaminated Gloves, Paper) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor, HPLC Effluent) StateCheck->Liquid Liquid ActionSolid Pack in Double-Lined Poly Drum (UN 1H2) Solid->ActionSolid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Organics (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Organics (MeOH, EtOH, DMSO) SolventCheck->NonHalogenated Flammables only Aqueous Aqueous Mixtures (Buffers, Water) SolventCheck->Aqueous >90% Water ActionHalo Carboy: Organic Waste (Halogenated + Basic) Halogenated->ActionHalo ActionNonHalo Carboy: Organic Waste (Non-Halogenated + Basic) NonHalogenated->ActionNonHalo pHCheck Check pH Aqueous->pHCheck ActionAq Adjust pH to 7-9 Then Organic Waste Stream pHCheck->ActionAq Basic (pH > 10)

Caption: Decision matrix for segregating amine waste streams to prevent chemical incompatibility.

Detailed Disposal Procedures

Scenario A: Solid Waste (Excess Reagent, Spills, Debris)[1]
  • Container: Use a wide-mouth high-density polyethylene (HDPE) jar or a fiber drum with a poly liner (UN 1H2 rated).[1][2]

  • Labeling:

    • Primary Constituent: (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine.[1][2]

    • Hazards: Toxic, Corrosive.[5]

    • RCRA Code: D002 (Corrosive solid, if pH > 12.5 upon aqueous slurry test) or Characteristic Toxic .

  • Protocol:

    • Double-bag the waste in thick polyethylene bags (minimum 2 mil).

    • Seal the bag with a cable tie or tape; do not rely on a simple knot.

    • Place in the outer drum.

    • Do not mix with acidic solids (e.g., silica gel heavily loaded with acid).

Scenario B: Liquid Waste (Reaction Mixtures, HPLC Waste)[1]
  • Container: HDPE Carboy (Jerrycan) or Safety Can (Type I). Avoid glass for large volumes to prevent breakage.

  • Compatibility Check:

    • Ensure the carboy does not contain acidic waste from previous operations.

    • Self-Validating Step: Measure the pH of the current carboy content using a dipstick. If pH < 4, do not add the amine waste. Start a new container.

  • Labeling:

    • Label as "Organic Waste, Basic".

    • List all solvents (e.g., "Dichloromethane 90%, Pyridine derivative 10%").

    • RCRA Codes: F002/F005 (Solvent dependent) + D002 (Corrosivity).

Scenario C: HPLC Effluent
  • Risk: HPLC mobile phases often contain buffers (formic acid, TFA).

  • Mitigation: While the amine is basic, the low concentration in HPLC waste usually allows mixing with standard organic waste. However, if the mobile phase is highly acidic (>0.1% TFA), collect in a separate stream to avoid heat generation or precipitation of salts in the main waste line.

Emergency Spill Response

In the event of a spill, speed and correct chemical logic are essential to prevent injury.

Diagram 2: Spill Response Workflow

SpillResponse Alert 1. Alert & Evacuate (Assess Volume) PPE 2. Don PPE (Nitrile Gloves x2, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Surround with absorbent socks) PPE->Contain Neutralize 4. Neutralization (Apply Citric Acid or weak acid) Contain->Neutralize Collect 5. Collection (Scoop into hazardous waste bag) Neutralize->Collect Clean 6. Decontamination (Wash surface with soap/water) Collect->Clean

Caption: Step-by-step spill response protocol emphasizing neutralization of the basic amine.

Specific Neutralization Protocol:

  • Isolate: Ensure no ignition sources are present (if solvent is involved).

  • Absorb: Cover the spill with an inert absorbent (vermiculite or clay cat litter).

  • Neutralize: If the spill is pure amine or a concentrated basic solution, lightly dust with Citric Acid powder or apply a dilute acetic acid solution to reduce pH/volatility.

    • Note: Do not use strong mineral acids (HCl) as this will cause splattering.

  • Disposal: The cleanup debris is now Hazardous Waste .[6] Label as "Spill Debris: Pyridine Derivative + Citric Acid."

Regulatory Compliance (US EPA/RCRA Context)

While this specific CAS number may not be explicitly listed on the P-list (Acutely Hazardous) or U-list (Toxic), it must be managed based on its characteristics and structural analogs.[1]

  • Pyridine (Parent): U196 (Toxic), F005 (Spent Solvent).[1][7][8]

  • Aminopyridines: 4-Aminopyridine is P008. While (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine is a 2-aminopyridine derivative, best practice dictates treating it with the same caution as P-listed waste. [1][2]

  • Waste Codes:

    • D001: Ignitable (if in flammable solvent).

    • D002: Corrosive (if pH > 12.5).[9]

    • D003: Reactive (potentially, if mixed with oxidizers).

Final Disposal Destination: The only acceptable final fate for this waste is Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility equipped with scrubbers to handle Nitrogen Oxides (NOx) generated from the pyridine ring destruction [1, 2].

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyridine and Derivatives. PubChem. Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). "Defined Hazardous Wastes: Listed and Characteristic." EPA.gov. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational Health Guideline for Pyridine." CDC.gov. Available at: [Link]

  • Prudent Practices in the Laboratory. "Handling and Disposal of Chemicals." National Academies Press. Available at: [Link]

Sources

Handling

Personal protective equipment for handling (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine

Executive Safety Summary Compound Class: Aminopyridine-substituted Cycloaliphatic Amine Primary Hazard Profile: CORROSIVE | ACUTE TOXICITY | SENSITIZER Handling (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine requires a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Class: Aminopyridine-substituted Cycloaliphatic Amine Primary Hazard Profile: CORROSIVE | ACUTE TOXICITY | SENSITIZER

Handling (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine requires a "Dual-Threat" safety protocol.[1] You are managing the immediate tissue-destructive properties of a cycloaliphatic amine (similar to 1,4-diaminocyclohexane) combined with the systemic neurotoxicity and dermal absorption risks associated with the aminopyridine moiety.[2]

Critical Directive: Standard nitrile examination gloves are insufficient for prolonged contact or solution-phase handling.[1] This guide mandates a higher-tier barrier protection strategy due to the compound's potential for rapid transdermal uptake and chemical burns.

Hazard Analysis & Risk Assessment

Before selecting PPE, we must validate the specific risks.[1] This compound presents a synergistic hazard profile:

  • Corrosivity (pH > 11): The cyclohexane-1,4-diamine backbone is a strong base.[1] Contact causes immediate saponification of skin lipids and permanent corneal opacity.

  • Systemic Toxicity (Pyridine Moiety): Aminopyridines are potassium channel blockers.[1] Absorption (dermal or inhalation) can lead to paresthesia, convulsions, and cardiac arrhythmias.

  • Stereochemistry Implication: The (1R,4r) trans conformation is often more rigid, potentially increasing bioavailability or binding affinity compared to mixed isomers, necessitating stricter containment.[1]

Risk-Based Decision Logic

The following logic tree dictates your PPE selection based on the state of matter and solvent presence.

PPE_Decision_Tree Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Rec_Solid Standard PPE: Nitrile (Double) + N95/P100 (If outside hood) Solid->Rec_Solid Weighing Solvent Solvent Type? Liquid->Solvent DCM DCM / Chloroform Solvent->DCM Polar MeOH / Water / DMSO Solvent->Polar Rec_DCM CRITICAL PPE: Laminate (Silver Shield) OR PVA Gloves DCM->Rec_DCM Rec_Polar Enhanced PPE: High-Breakthrough Nitrile (>0.12mm) or Neoprene Polar->Rec_Polar

Figure 1: PPE Selection Logic based on physical state and carrier solvent. Note the escalation for halogenated solvents which facilitate dermal transport of amines.

The PPE Matrix: Specification & Standards

Do not rely on generic "safety gear."[1][3] Use this specification table to procure the correct equipment.

Protection ZoneEquipment StandardSpecification / Rationale
Hand Protection (Primary) Nitrile (High Performance) Min Thickness: 5 mil (0.12 mm).Standard: EN 374 Type A or ASTM F739.Rationale: Protects against the amine base.[1] Change every 15 mins if handling solutions.
Hand Protection (Secondary) Laminate / Barrier Brand Example: Ansell Silver Shield / North Silver Shield.Rationale: Required when using permeating solvents (DCM, DMF) or during spill cleanup.[1] Amines penetrate standard nitrile rapidly in organic solvents.
Eye Protection Chemical Splash Goggles Standard: ANSI Z87.1 (D3 rating).Rationale: Safety glasses are prohibited .[1] Vapors and dusts are lachrymators; splashes cause irreversible damage.[1]
Respiratory Engineering Control Primary: Certified Chemical Fume Hood.Backup: Half-mask respirator with P100/OV (Organic Vapor) cartridges if hood work is impossible.[1]
Body Defense Lab Coat + Apron Material: Tyvek or rubberized apron for large volumes.Rationale: Cotton lab coats absorb amines, keeping the corrosive agent against the skin.

Operational Protocol: Handling & Synthesis

Phase 1: Preparation (The "Zero-Exposure" Setup)
  • Verify Engineering Controls: Ensure fume hood face velocity is 80–100 fpm.

  • Neutralization Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid solution.[1] Keep this inside the hood for immediate decontamination of tools/gloves.

  • Static Control: Use an anti-static gun if weighing the solid; aminopyridines can be fluffy and electrostatic, increasing inhalation risk.[1]

Phase 2: Active Handling Workflow

Follow this self-validating workflow to ensure containment.

Handling_Workflow Start Begin Procedure Check Engineering Check (Hood Velocity) Start->Check Don Don PPE: Double Glove Strategy Check->Don Weigh Weighing / Transfer (Closed Vessel) Don->Weigh Decon Tool Decon (Dip in 5% Citric Acid) Weigh->Decon Prevent spread Doff Doff Outer Gloves (Disposal Stream B) Decon->Doff End Wash Hands (Soap + Water) Doff->End

Figure 2: Operational lifecycle for handling (1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine, emphasizing immediate tool decontamination.

Phase 3: Waste & Disposal Logistics

Do NOT mix with acidic waste streams immediately , as the exothermic neutralization can cause splattering.[1]

  • Solid Waste: Double-bag in polyethylene bags. Label as "Toxic/Corrosive Basic Solid."[1]

  • Liquid Waste: Segregate into "Basic Organic Waste" .

    • Note: If the solvent is halogenated (DCM), use the "Halogenated" stream but ensure the pH is noted on the tag.[1]

  • Contaminated PPE: Treat outer gloves as solid hazardous waste.[1] Do not place in regular trash.

Emergency Response Procedures

Scenario A: Skin Contact (Corrosive Burn)
  • Immediate Action: Move to safety shower/sink immediately.

  • Flush: Rinse with tepid water for minimum 15 minutes .

  • Do Not Neutralize: Do not apply vinegar or acid to the skin; the heat of reaction will worsen the burn.[1]

  • Medical: Seek evaluation. Pyridine absorption may not show immediate symptoms but can cause delayed neurological effects.

Scenario B: Eye Splash
  • Eyewash: Hold eyelids open and flush for full 15 minutes .[1][3][4]

  • Transport: Transport to ER immediately. Amines penetrate the cornea rapidly; seconds count.[1]

Scenario C: Spill (> 5 grams or 10 mL)
  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don Silver Shield (Laminate) gloves and a respirator if outside the hood.[1]

  • Absorb: Use Vermiculite or Dry Sand .[1]

    • Warning: Do NOT use sawdust or paper towels (combustible reaction risk with strong bases).

  • Collect: Scoop into a wide-mouth jar. Label as "Spill Debris: Toxic Basic Amine."[1]

References & Authority

  • National Institutes of Health (PubChem). 1,4-Diaminocyclohexane Safety Data (LCSS).[1] Retrieved from

  • European Chemicals Agency (ECHA). Registration Dossier: Aminopyridines.[1] Retrieved from

  • Ansell Chemical Resistance Guide. Permeation Breakthrough Times for Amines. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Pyridines.[1] Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine
Reactant of Route 2
Reactant of Route 2
(1R,4r)-N1-(pyridin-2-yl)cyclohexane-1,4-diamine
© Copyright 2026 BenchChem. All Rights Reserved.